Product packaging for A 779(Cat. No.:)

A 779

Cat. No.: B1664258
M. Wt: 873.0 g/mol
InChI Key: GZSZZUXDAPDPOR-NGIFJXEWSA-N
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Description

Selective angiotensin-(1-7) antagonist. Shows potent Mas receptor binding affinity (IC50 = 0.3 nM). Antidiuretic and vasoconstrictor agent. Active in vivo and in vitro.>A-779 is a peptide antagonist of the Mas receptor, also known as the angiotensin (1-7) (Ang (1-7)) receptor (IC50 = 0.3 nM in a radioligand binding assay). A-779 attenuates the potentiation of bradykinin by captopril in rats.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H60N12O11 B1664258 A 779

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSZZUXDAPDPOR-NGIFJXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of A-779: A Technical Guide to a Selective Mas Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

A-779 is a potent and selective peptide antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Its utility in selectively blocking the actions of Angiotensin-(1-7) [Ang-(1-7)] has made it an invaluable tool for researchers in cardiovascular disease, inflammation, and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of A-779, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this critical research compound.

Mechanism of Action: Selective Antagonism of the Mas Receptor

A-779 functions as a competitive antagonist at the Mas receptor, a G-protein coupled receptor (GPCR). The primary endogenous ligand for the Mas receptor is Ang-(1-7). By binding to the Mas receptor, A-779 prevents the binding of Ang-(1-7) and subsequently blocks its downstream signaling cascades. This selective antagonism allows for the precise investigation of the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis.

It is crucial to distinguish the action of A-779 from the signaling of a related peptide, alamandine. While structurally similar to Ang-(1-7), alamandine does not act through the Mas receptor but rather through the Mas-related G-protein coupled receptor D (MrgD). A-779 does not inhibit the effects of alamandine, highlighting its specificity for the Mas receptor.

Signaling Pathways Modulated by A-779

The binding of Ang-(1-7) to the Mas receptor initiates a cascade of intracellular signaling events that are effectively blocked by A-779. Key pathways include:

  • Nitric Oxide (NO) Production: Ang-(1-7) stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). This is mediated via the PI3K/Akt pathway. A-779 abrogates this Ang-(1-7)-induced NO release.

  • MAP Kinase (ERK1/2) Pathway: Ang-(1-7) has been shown to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). A-779 is utilized to demonstrate that this effect is Mas receptor-dependent.

  • STAT3 Pathway: Both Angiotensin II (Ang II) and Ang-(1-7) can stimulate the STAT3 pathway. The specific contribution of the Mas receptor to this pathway can be elucidated using A-779.

Quantitative Data

The following table summarizes the key quantitative parameters for A-779.

ParameterValueUnitsAssayOrganism/Cell Line
IC500.3nMRadioligand Binding AssayNot Specified

Signaling Pathway Diagram

RAS_A779 cluster_ras Renin-Angiotensin System cluster_receptors Receptors cluster_effects Downstream Effects Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Ang_II Angiotensin II Ang_I->Ang_II ACE Ang_1_7 Angiotensin-(1-7) Ang_II->Ang_1_7 ACE2 AT1R AT1 Receptor Ang_II->AT1R MasR Mas Receptor Ang_1_7->MasR Vasoconstriction Vasoconstriction Inflammation Fibrosis AT1R->Vasoconstriction Vasodilation Vasodilation Anti-inflammatory Anti-fibrotic MasR->Vasodilation NO_Production NO Production MasR->NO_Production ERK12_Phosphorylation ERK1/2 Phosphorylation MasR->ERK12_Phosphorylation A779 A-779 A779->MasR Antagonism

Caption: The Renin-Angiotensin System and the site of action for A-779.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Functional Assay Workflow: Assessing A-779 Antagonism start Cell Culture (e.g., Endothelial Cells) treatment Pre-incubation with A-779 or Vehicle start->treatment stimulation Stimulation with Angiotensin-(1-7) treatment->stimulation lysis Cell Lysis stimulation->lysis assay Measurement of Downstream Effector (e.g., NO, p-ERK1/2) lysis->assay analysis Data Analysis and Comparison assay->analysis end Conclusion: A-779 blocks Ang-(1-7) effects analysis->end

Caption: A generalized workflow for in vitro functional assays using A-779.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a representative method for determining the binding affinity of A-779 to the Mas receptor.

1. Membrane Preparation:

  • Culture cells expressing the Mas receptor (e.g., CHO-Mas cells) to confluence.
  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add a constant concentration of radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7)).
  • Add increasing concentrations of unlabeled A-779.
  • To determine non-specific binding, add a high concentration of unlabeled Ang-(1-7) to a set of wells.
  • Add the membrane preparation to initiate the binding reaction.
  • Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.
  • Plot the percentage of specific binding against the logarithm of the A-779 concentration.
  • Fit the data to a one-site competition model to determine the IC50 value.

Nitric Oxide (NO) Production Assay

This protocol outlines a method to measure the effect of A-779 on Ang-(1-7)-stimulated NO production in endothelial cells.

1. Cell Culture:

  • Plate endothelial cells (e.g., human aortic endothelial cells, HAECs) in a suitable culture plate and grow to near confluence.
  • Serum-starve the cells for a few hours before the experiment.

2. Treatment:

  • Pre-incubate the cells with A-779 (e.g., 1 µM) or vehicle for a specified time (e.g., 30 minutes).
  • Stimulate the cells with Ang-(1-7) (e.g., 100 nM) for a defined period (e.g., 15 minutes).

3. NO Measurement:

  • Collect the cell culture supernatant.
  • Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system according to the manufacturer's instructions.
  • Alternatively, use a fluorescent NO indicator dye (e.g., DAF-FM diacetate) loaded into the cells prior to stimulation and measure the fluorescence intensity using a plate reader or microscope.

4. Data Analysis:

  • Normalize the NO levels to the protein content of the cells in each well.
  • Compare the NO production in the different treatment groups to determine the inhibitory effect of A-779.

Western Blot for ERK1/2 Phosphorylation

This protocol describes the detection of changes in ERK1/2 phosphorylation in response to Ang-(1-7) and the effect of A-779.

1. Cell Culture and Treatment:

  • Culture vascular smooth muscle cells (VSMCs) or other relevant cell types in appropriate plates.
  • Serum-starve the cells before treatment.
  • Pre-treat the cells with A-779 or vehicle.
  • Stimulate with Ang-(1-7) for a specific time course (e.g., 5, 15, 30 minutes).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of the lysates.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
  • Quantify the band intensities using densitometry software.
  • Express the p-ERK1/2 levels as a ratio to total ERK1/2 and compare between treatment groups.

Conclusion

A-779 is a highly specific and potent antagonist of the Mas receptor, making it an indispensable tool for dissecting the roles of the protective ACE2/Ang-(1-7)/Mas axis of the renin-angiotensin system. Its ability to block Ang-(1-7)-mediated signaling, including NO production and ERK1/2 phosphorylation, has been instrumental in advancing our understanding of cardiovascular and inflammatory processes. The protocols and data presented in this guide are intended to facilitate the effective use of A-779 in research and drug development, ultimately contributing to the exploration of new therapeutic strategies targeting the Mas receptor.

References

A-779: A Selective Mas Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-779 is a synthetic heptapeptide analogue of Angiotensin-(1-7) (Ang-(1-7)) that acts as a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1] By blocking the binding of the endogenous ligand Ang-(1-7) to the Mas receptor, A-779 serves as a critical tool for elucidating the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis. This technical guide provides a comprehensive overview of A-779, including its mechanism of action, key signaling pathways it modulates, and detailed protocols for its experimental application.

Core Concepts: Mechanism of Action

A-779, with the amino acid sequence D-Ala-Arg-Val-Tyr-Ile-His-Pro, is a specific antagonist of the G-protein coupled Mas receptor.[1] It competitively inhibits the binding of Ang-(1-7) to the Mas receptor, thereby blocking its downstream signaling cascades. Notably, A-779 exhibits no significant affinity for the classical angiotensin II receptors, AT1 and AT2, at concentrations up to 1 μM, highlighting its selectivity for the Mas receptor. The antagonism of the Mas receptor by A-779 has been shown to reverse or inhibit the beneficial effects of Ang-(1-7), which include vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data for A-779 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of A-779

ParameterValueCell/Tissue TypeAssay ConditionsReference
IC50 0.3 nMMas-transfected CHO cellsCompetition binding with 125I-Ang-(1-7)

Table 2: A-779 Concentrations in In Vitro Experiments

ApplicationConcentrationCell/Tissue TypeObserved EffectReference
Inhibition of Ang-(1-7)-induced NO release1 μMHuman Aortic Smooth Muscle Cells (HASMC)Blocked the reduction of NO release elicited by Ang-(1-7)
Inhibition of Ang-(1-7)-mediated anti-inflammatory effects1 μMHuman Aortic Smooth Muscle Cells (HASMC)Prevented the attenuation of iNOS induction by Ang-(1-7)
Blockade of Ang-(1-7)-induced Akt phosphorylation1 μMVascular Smooth Muscle Cells (VSMCs)Inhibited Akt phosphorylation induced by Ang-(1-7)
Inhibition of Ang-(1-7)-induced ERK1/2 phosphorylation1 μMVascular Smooth Muscle Cells (VSMCs)Inhibited ERK1/2 phosphorylation induced by Ang-(1-7)

Table 3: A-779 Dosages in In Vivo Experiments

Animal ModelDosageRoute of AdministrationStudy FocusObserved EffectReference
Rats400 ng/kg/minSubcutaneous infusionBone metabolismEradicated the protective effects of captopril on bone health[1]
Rats50 μg/kg bolus + 50 μg/kg/h infusionIntravenousRenal hemodynamicsAltered renal vascular responses to Angiotensin II
RatsMicroinjection into CVLMIntracerebralBaroreflex sensitivityImproved baroreflex bradycardia in hypertensive rats[2]

Signaling Pathways Modulated by A-779

A-779, by blocking the Mas receptor, influences several critical intracellular signaling pathways that are normally activated by Ang-(1-7). These pathways are central to the protective effects of the ACE2/Ang-(1-7)/Mas axis.

Nitric Oxide (NO) Signaling Pathway

Ang-(1-7) binding to the Mas receptor stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS).[3] This is a key mechanism for the vasodilatory effects of Ang-(1-7). A-779 effectively blocks this pathway, leading to a reduction in NO bioavailability. The signaling cascade involves the activation of the PI3K/Akt pathway, which in turn phosphorylates and activates eNOS.

cluster_membrane Cell Membrane Mas Mas Receptor PI3K PI3K Mas->PI3K Ang17 Angiotensin-(1-7) Ang17->Mas Activates A779 A-779 A779->Mas Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates/ Activates NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Figure 1: A-779 blocks the Ang-(1-7)/Mas/NO signaling pathway.

NF-κB Signaling Pathway

Ang-(1-7) has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This inhibitory effect is mediated through the Mas receptor and can be reversed by A-779. The pathway involves the inhibition of NADPH oxidase, which reduces the generation of reactive oxygen species (ROS) that are known to activate NF-κB.

cluster_membrane Cell Membrane Mas Mas Receptor NADPH_Oxidase NADPH Oxidase Mas->NADPH_Oxidase Inhibits Ang17 Angiotensin-(1-7) Ang17->Mas Activates A779 A-779 A779->Mas Inhibits ROS ROS NADPH_Oxidase->ROS NFkB NF-κB ROS->NFkB Activates Inflammation Inflammation NFkB->Inflammation

Figure 2: A-779 reverses the anti-inflammatory effects of Ang-(1-7) on the NF-κB pathway.

Experimental Protocols

Detailed methodologies for key experiments involving A-779 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Radioligand Binding Assay for Mas Receptor

This protocol describes a competition binding assay to determine the affinity of A-779 for the Mas receptor using a radiolabeled Ang-(1-7) analogue.

Figure 3: Workflow for Mas Receptor Radioligand Binding Assay.

Materials:

  • Mas receptor-expressing cell membranes

  • Radioligand: 125I-Ang-(1-7)

  • A-779

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the Mas receptor in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, the radioligand at a fixed concentration (e.g., 0.5 nM), and varying concentrations of A-779 (e.g., 10-12 to 10-6 M). For total binding, omit A-779. For non-specific binding, add a high concentration of unlabeled Ang-(1-7) (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of A-779. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) in response to Ang-(1-7) and its inhibition by A-779.

Figure 4: Workflow for Western Blot Analysis of Akt Phosphorylation.

Materials:

  • Cell culture reagents

  • Ang-(1-7) and A-779

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phosphorylated Akt (e.g., anti-p-Akt Ser473)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to desired confluency. Pre-treat with A-779 (e.g., 1 µM) for 30 minutes before stimulating with Ang-(1-7) (e.g., 100 nM) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect lysates and determine protein concentration.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or β-actin).

Nitric Oxide (NO) Release Assay (Griess Assay)

This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.

Figure 5: Workflow for Nitric Oxide Release (Griess) Assay.

Materials:

  • Cell culture reagents

  • Ang-(1-7) and A-779

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate. Pre-treat with A-779 before stimulating with Ang-(1-7).

  • Sample Collection: After the desired incubation time, collect the cell culture supernatant.

  • Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium.

  • Griess Reaction: Add equal volumes of Griess Reagent Component A and B to each well containing supernatant or standard.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

A-779 is an indispensable pharmacological tool for investigating the ACE2/Ang-(1-7)/Mas receptor axis. Its high selectivity for the Mas receptor allows for the precise dissection of the roles of this protective pathway in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize A-779 in their studies, ultimately contributing to a deeper understanding of the renin-angiotensin system and the development of novel therapeutic strategies.

References

A-779: A Technical Guide to its Pharmacological Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-779 is a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This technical guide provides an in-depth overview of the pharmacological properties of A-779, including its binding affinity, mechanism of action, and effects in various experimental models. The information is presented to support researchers and professionals in the fields of pharmacology and drug development in understanding and utilizing this critical research tool.

Core Pharmacological Properties

A-779, chemically D-Ala⁷-Angiotensin-(1-7), is a synthetic peptide analog of Angiotensin-(1-7) [Ang-(1-7)]. Its primary pharmacological action is the selective blockade of the Mas receptor, thereby inhibiting the physiological effects of its endogenous ligand, Ang-(1-7).

Binding Affinity and Selectivity

A-779 exhibits high affinity for the Mas receptor. In radioligand binding assays, A-779 effectively displaces the binding of radiolabeled Ang-(1-7) to Mas-transfected cells, demonstrating a potent inhibitory concentration (IC50) of approximately 0.3 nM.[1] Importantly, A-779 shows negligible affinity for the classical angiotensin II receptors, AT1 and AT2, at concentrations up to 1 µM, highlighting its selectivity for the Mas receptor.[2][3]

Parameter Value Assay Reference
IC50~0.3 nMRadioligand binding assay (displacement of ¹²⁵I-Ang-(1-7) from Mas-transfected CHO cells)[1]
SelectivityNo significant affinity for AT1 or AT2 receptors at 1 µM[2][3]

Mechanism of Action

A-779 exerts its effects by competitively binding to the Mas receptor, thereby preventing the binding of Ang-(1-7) and the subsequent activation of downstream signaling pathways. The Ang-(1-7)/Mas receptor axis is known to counteract many of the detrimental effects of the Angiotensin II/AT1 receptor axis, including vasoconstriction, inflammation, and cellular proliferation. By blocking the Mas receptor, A-779 allows for the investigation of the physiological and pathophysiological roles of the protective arm of the RAS.

The binding of Ang-(1-7) to the Mas receptor activates several intracellular signaling cascades that are inhibited by A-779. These include:

  • Inhibition of Pro-inflammatory Pathways: A-779 has been shown to block the Ang-(1-7)-mediated inhibition of pro-inflammatory signaling in human vascular smooth muscle cells (VSMCs). Specifically, it prevents the attenuation of inducible nitric oxide synthase (iNOS) induction, nuclear factor-kappa B (NF-κB) activation, and NADPH oxidase activity that is normally promoted by Ang-(1-7).[4]

  • Modulation of MAP Kinase Signaling: The protective effects of the ACE2/Ang-(1-7)/Mas axis against lung fibrosis are associated with the inhibition of the MAPK/NF-κB pathway. A-779 can reverse the attenuation of inflammation and collagen production mediated by Ang-(1-7) and ACE2.[5] In VSMCs, Ang-(1-7) inhibits Ang II-induced ERK1/2 phosphorylation, and this effect is blocked by A-779.[6][7]

  • Involvement of PI3K/Akt Pathway: The Ang-(1-7)/Mas axis is also linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and nitric oxide production.[8][9] A-779 can be utilized to investigate the role of this pathway in the effects of Ang-(1-7).

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Angiotensin-(1-7)/Mas Receptor Signaling Pathway

Ang_1_7_Mas_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang-(1-7) Ang-(1-7) MasR Mas Receptor Ang-(1-7)->MasR Activates PI3K PI3K MasR->PI3K NADPHox NADPH Oxidase MasR->NADPHox Inhibits ERK ERK1/2 MasR->ERK Inhibits (context-dependent) A-779 A-779 A-779->MasR Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation ROS ROS NADPHox->ROS NFkB NF-κB ROS->NFkB iNOS iNOS NFkB->iNOS Inflammation Inflammation NFkB->Inflammation iNOS->Inflammation Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Ang-(1-7)/Mas Receptor Signaling Cascade and its Inhibition by A-779.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare cell membranes expressing Mas Receptor incubation Incubate membranes with radioligand and varying concentrations of A-779 prep->incubation radioligand Prepare radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7)) radioligand->incubation competitor Prepare serial dilutions of A-779 (competitor) competitor->incubation separation Separate bound from free radioligand (e.g., rapid filtration) incubation->separation counting Quantify bound radioactivity (e.g., gamma counter) separation->counting analysis Analyze data to determine IC50 and Ki values counting->analysis

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of A-779.

Experimental Workflow: Western Blot for ERK1/2 Phosphorylation

Western_Blot_Workflow cell_culture Culture vascular smooth muscle cells (VSMCs) treatment Treat cells with Ang II +/- Ang-(1-7) +/- A-779 cell_culture->treatment lysis Lyse cells to extract proteins treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensity to determine relative phosphorylation detection->analysis

Caption: Workflow for assessing the effect of A-779 on ERK1/2 phosphorylation via Western blot.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of A-779.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50, Ki) of A-779 for the Mas receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human Mas receptor (e.g., CHO-Mas cells).

  • Radioligand: ¹²⁵I-Angiotensin-(1-7).

  • A-779.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-Mas cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled Ang-(1-7) (for non-specific binding).

    • 50 µL of varying concentrations of A-779.

    • 50 µL of ¹²⁵I-Ang-(1-7) (at a final concentration close to its Kd).

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of A-779. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the effect of A-779 on Angiotensin II-induced ERK1/2 phosphorylation in vascular smooth muscle cells.

Materials:

  • Human aortic smooth muscle cells (HASMCs).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Angiotensin II, Angiotensin-(1-7), A-779.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Plate HASMCs and grow to near confluence. Serum-starve the cells for 24 hours prior to treatment. Pre-incubate cells with A-779 (e.g., 1 µM) for 30 minutes, followed by co-incubation with Ang-(1-7) (e.g., 100 nM) for 10 minutes, and then stimulate with Angiotensin II (e.g., 100 nM) for 5-10 minutes. Include appropriate controls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

In Vivo Administration in a Renovascular Hypertensive Rat Model

Objective: To evaluate the effect of A-779 on blood pressure and baroreflex sensitivity in a model of renovascular hypertension.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Surgical instruments for the two-kidney, one-clip (2K1C) hypertension model.

  • A-779.

  • Vehicle (e.g., sterile saline).

  • Apparatus for blood pressure measurement (e.g., telemetry or tail-cuff plethysmography).

  • Microinjection apparatus for targeted brain administration (optional).

Procedure:

  • Induction of Hypertension: Induce renovascular hypertension using the 2K1C model by placing a silver clip on the left renal artery. Sham-operated animals undergo the same surgical procedure without clip placement. Allow several weeks for hypertension to develop.

  • Drug Administration: A-779 can be administered via various routes:

    • Systemic Administration: Infuse A-779 continuously using an osmotic minipump implanted subcutaneously. A typical dose might be 400 ng/kg/min.

    • Intracerebroventricular (ICV) or Microinjection: For central nervous system effects, administer A-779 directly into the cerebral ventricles or specific brain nuclei (e.g., rostral ventrolateral medulla) via a stereotaxically implanted cannula.

  • Blood Pressure Monitoring: Monitor mean arterial pressure and heart rate continuously using telemetry or at regular intervals using the tail-cuff method.

  • Baroreflex Sensitivity Assessment: Assess baroreflex sensitivity by administering intravenous boluses of a vasoconstrictor (e.g., phenylephrine) and a vasodilator (e.g., sodium nitroprusside) and measuring the corresponding changes in heart rate and blood pressure.

  • Data Analysis: Analyze the changes in blood pressure, heart rate, and baroreflex sensitivity in the A-779-treated group compared to the vehicle-treated control group.

Conclusion

A-779 is an indispensable pharmacological tool for elucidating the roles of the Ang-(1-7)/Mas receptor axis. Its high affinity and selectivity make it ideal for in vitro and in vivo studies aimed at understanding the protective arm of the renin-angiotensin system. This guide provides a comprehensive overview of its properties and detailed experimental protocols to facilitate further research in this critical area of cardiovascular and cellular physiology.

References

A Technical Guide to A 779: A Selective Antagonist of the Mas Receptor in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance. While the classical axis of the RAS, mediated by angiotensin II (Ang II) acting on the AT1 receptor, is well-characterized for its pressor effects, a counter-regulatory axis involving angiotensin-(1-7) [Ang-(1-7)] and its receptor, Mas, has emerged as a key player in cardiovascular homeostasis. A 779, a synthetic peptide analog of Ang-(1-7), has been instrumental in elucidating the physiological functions of the Ang-(1-7)/Mas axis. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its utility as a research tool in the study of the renin-angiotensin system.

This compound is a potent and selective antagonist of the G-protein coupled Mas receptor, which is the receptor for Ang-(1-7).[1] It is a valuable tool for investigating the physiological and pathophysiological roles of the Ang-(1-7)/Mas axis.

The Renin-Angiotensin System: A Dual-Axis Paradigm

The traditional understanding of the RAS centers on the conversion of angiotensinogen to Ang I by renin, followed by the conversion of Ang I to the potent vasoconstrictor Ang II by angiotensin-converting enzyme (ACE).[2] Ang II exerts its effects primarily through the AT1 receptor, leading to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure.[2][3]

The discovery of angiotensin-converting enzyme 2 (ACE2) revealed a counter-regulatory arm of the RAS. ACE2 metabolizes Ang II to Ang-(1-7), a heptapeptide with vasodilatory, anti-proliferative, and anti-inflammatory properties.[4] These effects are mediated by the Mas receptor. The ACE2/Ang-(1-7)/Mas axis is now recognized as a crucial counterbalance to the classical ACE/Ang II/AT1 receptor axis.

This compound: A Selective Mas Receptor Antagonist

This compound is a synthetic peptide with the sequence D-Ala-Arg-Val-Tyr-Ile-His-Pro-D-Ala. The substitution of L-Alanine at position 7 with D-Alanine confers its antagonistic properties at the Mas receptor.

Mechanism of Action

This compound acts as a competitive antagonist at the Mas receptor, blocking the binding of the endogenous ligand, Ang-(1-7). This blockade prevents the activation of downstream signaling pathways mediated by the Mas receptor, thereby inhibiting the physiological effects of Ang-(1-7). The selectivity of this compound for the Mas receptor over other angiotensin receptors, such as AT1 and AT2, makes it an invaluable tool for isolating and studying the specific functions of the Ang-(1-7)/Mas axis.[5][6]

Quantitative Data

The following tables summarize the available quantitative data on the binding affinity, selectivity, and in vivo efficacy of this compound.

Parameter Value Receptor Reference
IC500.3 nMAng-(1-7)[7]
AffinityNo significant affinity at 1 µMAT1, AT2[5][6]

Table 1: In Vitro Binding Affinity and Selectivity of this compound

Experimental Model Dose of this compound Effect Reference
Water-loaded ratsNot specifiedInhibited the antidiuretic effect of Ang-(1-7)[5][6]
Conscious Wistar rats80 ng/min, i.v.Attenuated the potentiation of bradykinin's hypotensive effect by captopril[8]
Renovascular hypertensive ratsNot specifiedRestored baroreflex bradycardia when microinjected into the caudal ventrolateral medulla[9]
Conscious spontaneously hypertensive rats24 µg/kg/h for 7 daysAttenuated the depressor effect of Ang-(1-7)[7]

Table 2: In Vivo Efficacy of this compound in Various Models

Experimental Protocols

Radioligand Binding Assay for Mas Receptor

This protocol describes a method for determining the binding affinity of this compound for the Mas receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the Mas receptor

  • Radiolabeled Ang-(1-7) (e.g., [125I]Ang-(1-7))

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound in assay buffer.

  • In a microplate, add a fixed concentration of radiolabeled Ang-(1-7) to each well.

  • Add the diluted this compound or vehicle (for total binding) to the wells. To determine non-specific binding, add a high concentration of unlabeled Ang-(1-7).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Intracerebroventricular (ICV) Microinjection

This protocol outlines the procedure for administering this compound directly into the cerebral ventricles of a rat to study its central effects.

Materials:

  • Anesthetized rat

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Cannula

  • This compound solution in artificial cerebrospinal fluid (aCSF)

  • Surgical instruments

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks on the skull.

  • Determine the coordinates for the lateral ventricle based on a stereotaxic atlas.

  • Drill a small hole in the skull at the determined coordinates.

  • Lower the cannula through the hole to the desired depth in the lateral ventricle.

  • Secure the cannula to the skull using dental cement.

  • Connect the cannula to the microinjection pump via tubing.

  • Infuse the this compound solution at a slow and constant rate.

  • After the infusion, leave the injection needle in place for a few minutes to prevent backflow.

  • Withdraw the needle, suture the scalp incision, and allow the animal to recover.

  • Monitor the animal for behavioral and physiological changes.

Signaling Pathways and Visualizations

Activation of the Mas receptor by Ang-(1-7) triggers several downstream signaling cascades that contribute to its beneficial cardiovascular effects. This compound, by blocking this initial step, inhibits these pathways.

Mas Receptor Downstream Signaling

Mas_Signaling Ang17 Ang-(1-7) Mas Mas Receptor Ang17->Mas Activates A779 This compound A779->Mas Inhibits G_protein G-protein Mas->G_protein NFkB NF-κB Mas->NFkB Inhibits PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation Inflammation Inflammation NFkB->Inflammation

Caption: this compound blocks Ang-(1-7)-mediated Mas receptor signaling pathways.

Experimental Workflow for In Vivo Blood Pressure Study

BP_Workflow Animal_Prep Animal Preparation (e.g., SHR) Catheter Catheter Implantation (Femoral Artery/Vein) Animal_Prep->Catheter Baseline Baseline Blood Pressure Measurement Catheter->Baseline Treatment Treatment Administration Baseline->Treatment Vehicle Vehicle Treatment->Vehicle Group 1 Ang17 Ang-(1-7) Treatment->Ang17 Group 2 A779 This compound Treatment->A779 Group 3 Ang17_A779 Ang-(1-7) + this compound Treatment->Ang17_A779 Group 4 BP_Monitor Continuous Blood Pressure Monitoring Vehicle->BP_Monitor Ang17->BP_Monitor A779->BP_Monitor Ang17_A779->BP_Monitor Data_Analysis Data Analysis BP_Monitor->Data_Analysis

Caption: Experimental workflow for assessing this compound's effect on blood pressure.

Conclusion

This compound is an indispensable pharmacological tool for researchers in the field of cardiovascular physiology and drug development. Its high selectivity for the Mas receptor allows for the precise investigation of the ACE2/Ang-(1-7)/Mas axis of the renin-angiotensin system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of its effects on key signaling pathways. By utilizing this compound, researchers can continue to unravel the complex and protective roles of the Ang-(1-7)/Mas axis in health and disease, paving the way for novel therapeutic strategies targeting this important pathway.

References

A-779: A Technical Guide to the Discovery and Development of a Selective Angiotensin-(1-7) Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-779 is a potent and selective peptide antagonist of the Mas receptor, the primary receptor for the endogenous ligand Angiotensin-(1-7) (Ang-(1-7)). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of A-779. It includes a summary of its pharmacological properties, detailed experimental protocols for its synthesis and key assays, and a depiction of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Discovery and Initial Characterization

A-779 was first characterized in 1994 by Santos and colleagues as a selective antagonist for Ang-(1-7).[1] The development of A-779 was a significant step in elucidating the physiological roles of the Ang-(1-7)/Mas receptor axis, providing a crucial tool to differentiate its effects from the well-known actions of Angiotensin II (Ang II) at the AT1 and AT2 receptors. A-779 is a heptapeptide with the sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH.[2] The substitution of L-Alanine with D-Alanine at position 7 was a key modification that conferred its antagonistic properties.

Pharmacological Properties

A-779 is a highly potent and selective antagonist of the Mas receptor. Its pharmacological profile is summarized in the tables below.

Table 1: Receptor Binding Affinity
LigandReceptorCell LineKd (nM)IC50 (nM)Reference
[125I]-Ang-(1-7)MasMas-transfected CHO0.83 ± 0.10[2]
Ang-(1-7)MasB2R–MasR–transfected cells0.139 ± 0.055[1]
Ang-(1-7)MasMasR-transfected cells1.15 ± 0.28[1]
A-779Mas0.3[3][4][5][6]

Note: The affinity of Ang-(1-7) for the Mas receptor was observed to increase 8-fold in cells co-expressing the bradykinin B2 receptor.[1]

Table 2: Receptor Specificity
CompoundReceptorConcentrationEffectReference
A-779AT11 µMNo significant affinity[1][3][5][6][7]
A-779AT21 µMNo significant affinity[1][3][5][6][7]

Mechanism of Action and Signaling Pathways

A-779 exerts its effects by competitively blocking the binding of Ang-(1-7) to the Mas receptor, a G-protein coupled receptor. The Ang-(1-7)/Mas receptor axis is now recognized as a counter-regulatory pathway to the classical Renin-Angiotensin System (RAS), which involves Ang II and the AT1 receptor. While the Ang II/AT1 receptor pathway is generally associated with vasoconstriction, inflammation, and cellular growth, the Ang-(1-7)/Mas receptor axis often mediates opposing effects, including vasodilation, anti-inflammatory responses, and anti-proliferative actions.[3]

By blocking the Mas receptor, A-779 inhibits the downstream signaling cascades activated by Ang-(1-7). This has been shown to have various physiological consequences, including the modulation of cardiovascular function and bone metabolism.[3] For instance, A-779 has been demonstrated to block the Ang-(1-7)-induced inhibition of Akt and ERK1/2 phosphorylation that is stimulated by Ang II.[8]

Angiotensin_Signaling cluster_downstream Downstream Effects Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR Binds Vasoconstriction Vasoconstriction, Inflammation, Proliferation AT1R->Vasoconstriction Leads to Vasodilation Vasodilation, Anti-inflammation, Anti-proliferation MasR->Vasodilation Leads to A779 A-779 A779->MasR Blocks

Caption: Simplified signaling pathways of Angiotensin II and Angiotensin-(1-7).

Experimental Protocols

Synthesis of A-779 (Solid-Phase Peptide Synthesis)

A-779, being a peptide, is synthesized using solid-phase peptide synthesis (SPPS). The following is a general protocol based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HBTU/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) to the resin using a coupling reagent and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (His, Ile, Tyr, Val, Arg, Asp).

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple Couple Fmoc-Amino Acid (HBTU/DIPEA) deprotect1->couple wash Wash with DMF couple->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotect1 Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave purify Purify by RP-HPLC cleave->purify lyophilize Lyophilize purify->lyophilize end Pure A-779 Peptide lyophilize->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of A-779.
Radioligand Binding Assay for Mas Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of A-779 for the Mas receptor.

Materials:

  • Cell membranes from Mas-transfected cells (e.g., CHO cells)

  • [125I]-Ang-(1-7) (radioligand)

  • A-779 (unlabeled competitor)

  • Binding buffer (e.g., 10 mM Na-phosphate buffer, pH 7.4, 120 mM NaCl, 5 mM MgCl2, 0.2% BSA, 0.005% bacitracin)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from Mas-transfected cells by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [125I]-Ang-(1-7) (typically at or below the Kd), and varying concentrations of A-779.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of A-779 by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Prepare Mas Receptor Membranes incubate Incubate Membranes with [125I]Ang-(1-7) and A-779 start->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (IC50, Ki) count->analyze end Determine Binding Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Studies

A-779 has been utilized in numerous in vivo studies to investigate the physiological roles of the Ang-(1-7)/Mas axis. For example, in renovascular hypertensive rats, microinjection of A-779 into the caudal ventrolateral medulla improved the sensitivity of baroreflex bradycardia, suggesting a role for Ang-(1-7) in the central regulation of cardiovascular reflexes.[7] In studies on bone metabolism, administration of A-779 to ovariectomized rats was shown to block the protective effects of Ang-(1-7) on bone health.[3]

Conclusion

A-779 has been an indispensable pharmacological tool for advancing our understanding of the Ang-(1-7)/Mas receptor signaling pathway. Its high potency and selectivity have allowed researchers to dissect the complex interplay within the Renin-Angiotensin System and to explore the therapeutic potential of targeting the Mas receptor. This technical guide provides a foundational overview of the discovery, pharmacology, and experimental methodologies related to A-779, which will be of benefit to scientists and researchers in the ongoing exploration of this important biological system.

References

A 779: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A 779 is a synthetic heptapeptide that acts as a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). By blocking the binding of the endogenous ligand Angiotensin-(1-7), this compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the Mas receptor. This technical guide provides a comprehensive overview of the chemical structure, a detailed methodology for its solid-phase synthesis, and a summary of its biological activity, including its mechanism of action and relevant quantitative data. Furthermore, this guide presents detailed experimental protocols for its synthesis and characterization, alongside visual representations of its associated signaling pathways and synthetic workflow.

Chemical Structure and Properties

This compound is a linear heptapeptide with the amino acid sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH. The presence of a D-alanine at the C-terminus, in place of the L-alanine found in Angiotensin-(1-7), is a key modification that confers its antagonistic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name L-Aspartyl-L-arginyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-D-alanineN/A
Sequence H-DRVYIHa-OH (a = D-Ala)[1]
Molecular Formula C₃₉H₆₀N₁₂O₁₁[1]
Molecular Weight 872.98 g/mol [1]
CAS Number 159432-28-7[1]
Appearance White lyophilized powderN/A
Solubility Soluble in waterN/A

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-SPPS of this compound

Materials:

  • Fmoc-D-Ala-Wang resin

  • Fmoc-His(Trt)-OH

  • Fmoc-Ile-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Val-OH

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Asp(OtBu)-OH

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

  • Purification solvents: Acetonitrile (ACN), Water, 0.1% TFA

Procedure:

  • Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (Fmoc-His(Trt)-OH) in DMF.

    • Add HBTU, HOBt, and DIPEA to the amino acid solution to pre-activate it.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours to form the peptide bond.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Ile, Tyr(tBu), Val, Arg(Pbf), and Asp(OtBu).

  • Final Fmoc Deprotection: After the final coupling step, remove the Fmoc group from the N-terminal aspartic acid.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Trt, tBu, Pbf, OtBu).[2]

    • The triisopropylsilane (TIS) acts as a scavenger to prevent side reactions with the reactive cationic species generated during cleavage, particularly protecting the tyrosine residue.[2]

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Experimental Workflow: Synthesis and Purification of this compound

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification Resin Fmoc-D-Ala-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_His Couple Fmoc-His(Trt)-OH Deprotection1->Coupling_His Deprotection2 Fmoc Deprotection Coupling_His->Deprotection2 Coupling_Ile Couple Fmoc-Ile-OH Deprotection2->Coupling_Ile Deprotection3 Fmoc Deprotection Coupling_Ile->Deprotection3 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection3->Coupling_Tyr Deprotection4 Fmoc Deprotection Coupling_Tyr->Deprotection4 Coupling_Val Couple Fmoc-Val-OH Deprotection4->Coupling_Val Deprotection5 Fmoc Deprotection Coupling_Val->Deprotection5 Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Deprotection5->Coupling_Arg Deprotection6 Fmoc Deprotection Coupling_Arg->Deprotection6 Coupling_Asp Couple Fmoc-Asp(OtBu)-OH Deprotection6->Coupling_Asp Final_Deproterotection Final_Deproterotection Coupling_Asp->Final_Deproterotection Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Pure_A779 Pure this compound Peptide Lyophilization->Pure_A779

Fig. 1: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the Mas receptor, which is the primary receptor for Angiotensin-(1-7) [Ang-(1-7)]. The Mas receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang-(1-7), initiates a signaling cascade that generally counteracts the effects of the Angiotensin II AT1 receptor pathway.

Table 2: Biological Activity of this compound

ParameterValueSpecies/SystemReference
IC₅₀ (Mas Receptor) 0.3 nMRadioligand binding assayN/A
Affinity (AT₁ Receptor) No significant affinity at 1 µMN/AN/A
Affinity (AT₂ Receptor) No significant affinity at 1 µMN/AN/A
In Vivo Dosage 400 ng/kg/min (rats)RatN/A

By blocking the Mas receptor, this compound inhibits the downstream signaling pathways activated by Ang-(1-7). These pathways are cell-type specific but often involve the activation of phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), and endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). Additionally, the Mas receptor can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Angiotensin-(1-7)/Mas Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MasR Mas Receptor PI3K PI3K MasR->PI3K Activates MAPK MAPK (ERK1/2) MasR->MAPK Modulates A779 This compound A779->MasR Blocks Ang17 Angiotensin-(1-7) Ang17->MasR Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates/Activates NO Nitric Oxide (NO) eNOS->NO Transcription Gene Transcription NO->Transcription MAPK->Transcription

Fig. 2: Signaling pathway of the Angiotensin-(1-7)/Mas receptor and its inhibition by this compound.

Characterization of Synthetic this compound

The identity and purity of the synthesized this compound peptide must be confirmed using analytical techniques such as mass spectrometry and high-performance liquid chromatography.

Experimental Protocol: Characterization of this compound

4.1.1. Mass Spectrometry

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Analysis: Acquire the mass spectrum in positive ion mode.

  • Expected Result: The observed monoisotopic mass should correspond to the calculated theoretical mass of this compound (C₃₉H₆₀N₁₂O₁₁), which is approximately 872.45 Da ([M+H]⁺).

4.1.2. High-Performance Liquid Chromatography (HPLC)

  • Technique: Reverse-Phase HPLC (RP-HPLC).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Expected Result: A single major peak should be observed, indicating the purity of the synthesized peptide. The retention time is characteristic of the peptide under the specific chromatographic conditions.

Conclusion

This compound is an indispensable pharmacological tool for investigating the biological functions of the Angiotensin-(1-7)/Mas receptor axis. Its synthesis via Fmoc-SPPS is a well-established and reliable method, yielding a high-purity product after RP-HPLC purification. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, characterization, and application of this compound in their studies of the renin-angiotensin system and related therapeutic areas.

References

In Vitro Characterization of A 779: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 779 is a selective antagonist of the Mas receptor, a G protein-coupled receptor that mediates the physiological effects of Angiotensin-(1-7) [Ang-(1-7)]. The Ang-(1-7)/Mas receptor axis is a key component of the renin-angiotensin system (RAS), often acting as a counter-regulatory pathway to the pressor and pro-inflammatory actions of Angiotensin II (Ang II) mediated by the AT1 receptor. Understanding the in vitro characteristics of this compound is crucial for elucidating the role of the Mas receptor in various physiological and pathophysiological processes and for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, mechanism of action, and effects on downstream signaling pathways. Detailed experimental protocols and visual representations of signaling cascades are provided to facilitate research and development in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of this compound.

ParameterValueReceptorAssay TypeReference
IC50 0.3 nMMasRadioligand Binding Assay[1]
Affinity No significant affinity at 1 µMAT1, AT2Radioligand Binding Assay[1][2]

Table 1: Binding Affinity of this compound

Cell TypeStimulusMeasured EffectThis compound EffectReference
Vascular Smooth Muscle Cells (VSMCs)Ang IIIncreased PCNA protein expressionInhibits the effect of Ang-(1-7) which suppresses PCNA expression[3]
Vascular Smooth Muscle Cells (VSMCs)Ang II / IL-1βIncreased Inflammatory Response (MCP-1, VCAM-1, IL-1β expression)Blocks the inhibitory effect of Ang-(1-7) on the inflammatory response[4]
Vascular Smooth Muscle Cells (VSMCs)Ang II / IL-1βIncreased NADPH oxidase activityBlocks the inhibitory effect of Ang-(1-7) on NADPH oxidase activity
Vascular Smooth Muscle Cells (VSMCs)Ang II / IL-1βIncreased NF-κB activationBlocks the inhibitory effect of Ang-(1-7) on NF-κB activation

Table 2: In Vitro Functional Effects of this compound

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Ang_1_7_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Mas Receptor Mas Receptor G Protein G Protein Mas Receptor->G Protein Activates Ang-(1-7) Ang-(1-7) Ang-(1-7)->Mas Receptor Binds and Activates This compound This compound This compound->Mas Receptor Binds and Blocks Effector Enzymes Effector Enzymes G Protein->Effector Enzymes Second Messengers Second Messengers Effector Enzymes->Second Messengers Cellular Response Cellular Response Second Messengers->Cellular Response

Caption: this compound competitively antagonizes the Mas receptor, blocking Ang-(1-7) binding and subsequent downstream signaling.

Inflammatory_Signaling cluster_intracellular Intracellular Signaling Ang II Ang II NADPH Oxidase NADPH Oxidase Ang II->NADPH Oxidase Activates IL-1β IL-1β IL-1β->NADPH Oxidase Activates ROS ROS NADPH Oxidase->ROS IKK IKK ROS->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Inflammatory Gene Expression Inflammatory Gene Expression NF-κB->Inflammatory Gene Expression Translocates to Nucleus Ang-(1-7) Ang-(1-7) Mas Receptor Mas Receptor Ang-(1-7)->Mas Receptor Mas Receptor->NADPH Oxidase Inhibits This compound This compound This compound->Mas Receptor Blocks

Caption: this compound blocks the Ang-(1-7)/Mas receptor-mediated inhibition of pro-inflammatory signaling pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the Mas receptor.

1. Membrane Preparation:

  • Culture cells expressing the human Mas receptor (e.g., HEK293-Mas) to confluence.

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA) containing protease inhibitors.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and determine protein concentration using a Bradford assay.

2. Binding Assay:

  • In a 96-well plate, add 50 µL of membrane preparation (10-20 µg of protein).

  • Add 50 µL of radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7)) at a final concentration equal to its Kd.

  • Add 50 µL of competing ligand (unlabeled this compound) at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M).

  • For total binding, add 50 µL of assay buffer instead of competing ligand.

  • For non-specific binding, add 50 µL of a high concentration of unlabeled Ang-(1-7) (e.g., 1 µM).

  • Incubate the plate at room temperature for 90 minutes.

3. Filtration and Measurement:

  • Terminate the binding reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC₅₀ value by non-linear regression analysis using a sigmoidal dose-response curve.

Western Blot for Proliferating Cell Nuclear Antigen (PCNA)

This protocol is used to assess the effect of this compound on cell proliferation by measuring the expression of PCNA.

1. Cell Culture and Treatment:

  • Seed vascular smooth muscle cells (VSMCs) in 6-well plates and grow to 70-80% confluence.

  • Serum-starve the cells for 24 hours to synchronize them.

  • Treat the cells with Ang II (e.g., 100 nM) in the presence or absence of Ang-(1-7) (e.g., 100 nM) and/or this compound (e.g., 1 µM) for 24 hours.

2. Protein Extraction:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine protein concentration.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PCNA (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NADPH Oxidase Activity Assay

This assay measures the production of superoxide by NADPH oxidase, a key event in inflammatory signaling.

1. Cell Treatment and Homogenization:

  • Treat VSMCs as described in the Western blot protocol.

  • Harvest the cells and homogenize them in ice-cold buffer (e.g., 20 mM K-phosphate buffer, pH 7.0, containing 1 mM EGTA and protease inhibitors).

2. Assay Procedure:

  • In a 96-well plate, add 50 µL of cell homogenate (20-50 µg of protein).

  • Add 100 µL of assay buffer containing a detection reagent (e.g., lucigenin at 5 µM or cytochrome c at 50 µM).

  • Initiate the reaction by adding 50 µL of NADPH (100 µM final concentration).

  • For a negative control, omit NADPH.

3. Measurement:

  • For lucigenin-based assays, measure chemiluminescence immediately and kinetically over 15-30 minutes using a luminometer.

  • For cytochrome c-based assays, measure the change in absorbance at 550 nm over time using a spectrophotometer. The activity can be inhibited by superoxide dismutase (SOD) to confirm specificity.

4. Data Analysis:

  • Calculate the rate of superoxide production from the slope of the kinetic curve.

  • Normalize the activity to the protein concentration of the homogenate.

NF-κB Activation Assay (EMSA or Reporter Assay)

This protocol determines the effect of this compound on the activation of the transcription factor NF-κB.

1. Nuclear Extract Preparation (for EMSA):

  • Treat VSMCs as previously described.

  • Prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis followed by high-salt extraction of the nuclei.

2. Electrophoretic Mobility Shift Assay (EMSA):

  • Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with ³²P.

  • Incubate the labeled probe with 5-10 µg of nuclear extract in a binding reaction buffer.

  • For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific for an NF-κB subunit (e.g., p65).

  • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Dry the gel and visualize the bands by autoradiography.

3. NF-κB Reporter Assay:

  • Transfect VSMCs with a reporter plasmid containing multiple copies of the NF-κB consensus sequence upstream of a luciferase or β-galactosidase reporter gene.

  • Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

  • After transfection, treat the cells as described above.

  • Lyse the cells and measure the activity of both reporter enzymes using a luminometer or spectrophotometer.

  • Normalize the NF-κB reporter activity to the control reporter activity.

Conclusion

This compound is a potent and selective tool for probing the function of the Ang-(1-7)/Mas receptor axis. Its in vitro characterization demonstrates a high affinity for the Mas receptor and the ability to effectively block downstream signaling pathways involved in cell proliferation and inflammation. The experimental protocols provided in this guide offer a framework for the consistent and reliable in vitro evaluation of this compound and other modulators of the Mas receptor, facilitating further research into the therapeutic potential of targeting this important signaling pathway.

References

A-779 as an Angiotensin-(1-7) Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-(1-7) [Ang-(1-7)] is a heptapeptide hormone that constitutes a key component of the protective arm of the renin-angiotensin system (RAS).[1] Acting primarily through its G protein-coupled receptor, Mas, Ang-(1-7) often counteracts the effects of Angiotensin II, exerting vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic actions.[2][3] The discovery and characterization of selective antagonists for the Mas receptor have been pivotal in elucidating the physiological roles of the Ang-(1-7)/Mas axis. A-779, a D-Ala7-substituted analog of Ang-(1-7), has emerged as a potent and selective antagonist of the Mas receptor, making it an invaluable tool in cardiovascular and related research.[4][5] This technical guide provides an in-depth overview of A-779, including its mechanism of action, binding characteristics, effects on signaling pathways, and detailed experimental protocols for its use.

Mechanism of Action and Specificity

A-779 is a selective antagonist of the Mas receptor.[4] It competitively blocks the binding of Ang-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling cascades.[6] Notably, A-779 exhibits negligible affinity for the classical Angiotensin II receptors, AT1 and AT2, at concentrations up to 1 µM, highlighting its specificity for the Ang-(1-7) receptor.[4][7] This selectivity is crucial for dissecting the specific effects of the Ang-(1-7)/Mas axis from other components of the RAS.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the quantitative data regarding the binding affinity and functional potency of A-779 from various studies.

Ligand Receptor Cell Type Assay Type IC50 (nM) Reference
A-779MasCHO cellsRadioligand Binding0.3[6]
Ang-(1-7)MasCHO cellsRadioligand Binding6.9[6]
Ang IIMasCHO cellsRadioligand Binding53.3[6]
Ang IIIMasCHO cellsRadioligand Binding452[6]
Ang IVMasCHO cellsRadioligand Binding1,238[6]
CV 11974 (AT1 antagonist)MasCHO cellsRadioligand Binding> 10,000[6]
PD 123319 (AT2 antagonist)MasCHO cellsRadioligand Binding> 10,000[6]

Table 1: Competitive Binding Affinities at the Mas Receptor.

Experimental Model Effect of Ang-(1-7) Effect of A-779 A-779 Concentration Reference
CardiomyocytesIncreased NO productionAbolished Ang-(1-7) effect1 µM[8]
CardiomyocytesIncreased Akt phosphorylationBlocked Ang-(1-7) effect1 µM[8]
Human Aortic Smooth Muscle CellsAttenuated Ang II-induced iNOSPrevented Ang-(1-7) effect1 µM[2]
Human Aortic Smooth Muscle CellsReduced Ang II-induced NF-κB activationBlocked Ang-(1-7) effect1 µM[2]
Human Aortic Smooth Muscle CellsReduced Ang II-induced NADPH oxidase activityBlocked Ang-(1-7) effect1 µM[2]
Water-loaded ratsAntidiuretic effectInhibited Ang-(1-7) effectNot specified[4]

Table 2: Functional Antagonism of A-779 in In Vitro and In Vivo Models.

Signaling Pathways Modulated by A-779

A-779, by blocking the Mas receptor, prevents the activation of several downstream signaling pathways typically initiated by Ang-(1-7). These include:

  • Nitric Oxide (NO) Pathway: Ang-(1-7) stimulates the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS) via the Akt signaling pathway.[8][9] A-779 effectively blocks this Ang-(1-7)-mediated NO release.[8]

  • Anti-inflammatory Pathways: Ang-(1-7) exerts anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the activity of NADPH oxidase.[2] A-779 reverses these anti-inflammatory actions.[2]

  • Cell Proliferation and Hypertrophy Pathways: The Ang-(1-7)/Mas axis can counteract the pro-proliferative and pro-hypertrophic signals of Angiotensin II, in part by modulating the phosphorylation of ERK1/2. A-779 can block these protective effects.[10]

Ang_1_7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR Binds and Activates A_779 A-779 A_779->MasR Blocks Binding PI3K PI3K MasR->PI3K Activates Anti_inflammatory Anti-inflammatory Effects (e.g., inhibition of NF-κB) MasR->Anti_inflammatory Promotes Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Leads to

Ang-(1-7) Signaling and A-779 Antagonism.

Detailed Experimental Protocols

Radioligand Binding Assay for Mas Receptor

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of A-779 to the Mas receptor.[6]

a. Cell Culture and Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human Mas receptor in appropriate growth medium.

  • Harvest the cells when they reach 80-90% confluency.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4, 5 mM EDTA) using a Dounce homogenizer.

  • Centrifuge the lysate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine the protein concentration using a Bradford or BCA assay.

b. Binding Assay:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7)) at a final concentration of ~0.1-0.5 nM.

  • Add 50 µL of competing ligand (unlabeled Ang-(1-7) for standard curve, or A-779 at various concentrations).

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-50 µ g/well ).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in binding buffer using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Ang-(1-7) (e.g., 1 µM).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for A-779 by non-linear regression analysis.

Western Blot for Akt Phosphorylation

This protocol outlines the steps to assess the effect of A-779 on Ang-(1-7)-induced Akt phosphorylation in cardiomyocytes.[8]

a. Cell Treatment:

  • Plate cardiomyocytes in appropriate culture dishes and allow them to adhere.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-incubate a subset of cells with A-779 (e.g., 1 µM) for 30 minutes.

  • Stimulate the cells with Ang-(1-7) (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Include appropriate controls (vehicle-treated, A-779 alone, Ang-(1-7) alone).

b. Protein Extraction and Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration.

c. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

  • Quantify the band intensities using densitometry software.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis Culture Culture Cells (e.g., Cardiomyocytes) Starve Serum Starvation Culture->Starve Pretreat Pre-incubation with A-779 (or vehicle) Starve->Pretreat Stimulate Stimulation with Ang-(1-7) (or vehicle) Pretreat->Stimulate Lysis Cell Lysis and Protein Extraction Stimulate->Lysis Western Western Blot for p-Akt / Total Akt Lysis->Western Quantify Densitometry and Data Analysis Western->Quantify

Typical Experimental Workflow for A-779.

In Vivo Administration and Blood Pressure Measurement in Rats

This protocol provides a general framework for assessing the in vivo effects of A-779 on blood pressure in a rat model.[5]

a. Animal Preparation:

  • Use adult male Wistar or Sprague-Dawley rats.

  • Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for drug administration.

  • Allow the animals to recover from surgery for at least 24 hours.

b. Experimental Procedure:

  • Acclimate the conscious, unrestrained rat in a metabolic cage.

  • Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).

  • Administer a bolus intravenous injection of A-779 (e.g., 10-100 µg/kg) or vehicle.

  • Continuously monitor MAP and HR for at least 60 minutes post-injection.

  • In a separate experiment, after baseline recording, administer Ang-(1-7) (e.g., 50-200 ng/kg) and record the cardiovascular response.

  • On a subsequent day, pre-treat the animal with A-779 (10-100 µg/kg) 15-30 minutes before administering the same dose of Ang-(1-7) to assess the antagonistic effect.

  • Analyze the changes in MAP and HR from baseline for each treatment group.

Conclusion

A-779 is a well-characterized and highly selective antagonist of the Ang-(1-7) receptor, Mas. Its utility in both in vitro and in vivo experimental systems has been instrumental in defining the physiological and pathophysiological roles of the protective arm of the renin-angiotensin system. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the Ang-(1-7)/Mas axis. Careful consideration of experimental design, appropriate controls, and precise execution of these methodologies will enable further advancements in our understanding of this critical signaling pathway and its potential as a therapeutic target.

References

Methodological & Application

How to dissolve and store A 779 for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, storage, and experimental use of A 779, a selective antagonist of the Mas receptor.

Product Information

  • Product Name: this compound

  • Mechanism of Action: A selective antagonist of the Angiotensin-(1-7) Mas receptor. It exhibits no significant affinity for AT1 or AT2 receptors at a concentration of 1 µM[1].

  • Molecular Formula: C₃₉H₆₀N₁₂O₁₁

  • Molecular Weight: 872.98 g/mol

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy in experimental settings.

Solubility Data

This compound exhibits solubility in various solvents. The choice of solvent will depend on the specific experimental requirements.

SolventSolubilityNotes
Water Soluble up to 1 mg/mL[2]Sonication may be recommended to aid dissolution[3].
DMSO ~33 mg/mL to 100 mg/mL[1][3]Use fresh, high-quality DMSO as it is hygroscopic and absorbed moisture can reduce solubility[3].
Dimethylformamide (DMF) ~10 mg/mL[1]
PBS (pH 7.2) ~1 mg/mL[1]It is not recommended to store aqueous solutions for more than one day[1].
Storage Conditions

Proper storage is essential to prevent degradation of the compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°C≥ 4 years[1]Store in a dry, dark place.
-80°C2 years[4]Sealed storage, away from moisture[4].
Stock Solution (in DMSO) -20°C1 year[4]Aliquot to avoid repeated freeze-thaw cycles.
-80°C2 years[4]Sealed storage, away from moisture[4].
Aqueous Solution 4°C≤ 24 hours[1]Prepare fresh for each experiment. Do not store for extended periods.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired working concentration for various experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.73 mg of this compound (based on a molecular weight of 872.98 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 8.73 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

For In Vitro Experiments (e.g., Cell Culture):

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations.

  • Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

For In Vivo Experiments:

  • The preparation method will depend on the route of administration. For subcutaneous infusion via osmotic pumps, the this compound stock solution can be diluted in sterile saline or another appropriate vehicle.

  • Ensure the final solution is sterile and free of precipitates. Filtration through a 0.22 µm sterile filter may be necessary.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the experimental system and the specific research question. The following table provides a summary of concentrations reported in the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific application.

ApplicationOrganism/Cell TypeConcentration/DosageReference
In Vitro General1 µMExhibits no significant affinity for AT1 or AT2 receptors at this concentration[1].
Human Aortic Smooth Muscle Cells (HASMC)1 µMBlocked the effects of Ang-(1-7)[5].
In Vivo Water-loaded ratsNot specifiedInhibited the antidiuretic effect of Ang-(1-7).
Ovariectomized (OVX) rats400 ng/kg/min (subcutaneous infusion)Used to inhibit the Ang-(1-7) cascade[4].

Signaling Pathways and Experimental Workflow

Mas Receptor Signaling Pathway

This compound acts as an antagonist at the Mas receptor, which is the primary receptor for Angiotensin-(1-7). The binding of Ang-(1-7) to the Mas receptor initiates a signaling cascade that often counteracts the effects of the Angiotensin II/AT1 receptor axis.

Mas_Receptor_Signaling Mas Receptor Signaling Pathway Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR Binds to A779 This compound A779->MasR Antagonizes G_Protein G Protein MasR->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO PKG PKG NO->PKG Vasodilation Vasodilation PKG->Vasodilation Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects PKG->Anti_fibrotic

Caption: A simplified diagram of the Mas receptor signaling pathway activated by Angiotensin-(1-7) and inhibited by this compound.

General Experimental Workflow for this compound

The following diagram outlines a general workflow for conducting experiments using this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_experiment Experimentation cluster_analysis Analysis Dissolve Dissolve this compound Powder in DMSO to make Stock Solution Store Aliquot and Store Stock Solution at -20°C or -80°C Dissolve->Store Dilute Prepare Working Solution in appropriate medium/vehicle Store->Dilute Treat Treat Cells or Administer to Animals (include vehicle control) Dilute->Treat Assay Perform desired assays (e.g., Western blot, functional assays) Treat->Assay Data Analyze and Interpret Data Assay->Data

Caption: A general workflow for the preparation and use of this compound in experimental settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 779 is a selective antagonist of the Mas receptor, a key component of the renin-angiotensin system (RAS). It acts by blocking the binding of the endogenous ligand Angiotensin-(1-7) [Ang-(1-7)], thereby inhibiting its downstream signaling pathways. These pathways are implicated in a variety of physiological processes, including vasodilation, anti-inflammatory responses, and cell proliferation.[1][2][3] The use of this compound in cell culture is crucial for elucidating the specific roles of the Ang-(1-7)/Mas axis in various cellular models. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound is cell-type and experiment-dependent. The following table summarizes reported concentrations from in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell TypeApplicationThis compound ConcentrationObserved Effect
Chinese Hamster Ovary (CHO) cells (Mas-transfected)Competition Binding Assay10⁻¹⁰ M - 10⁻⁶ MDisplacement of ¹²⁵I-Ang-(1-7) binding.
Chinese Hamster Ovary (CHO) cells (Mas-transfected)Arachidonic Acid Release Assay10⁻⁸ MBlockade of Ang-(1-7)-induced arachidonic acid release.
Human Vascular Smooth Muscle Cells (hVSMC)NF-κB Activation Assay1 µMBlockade of Ang-(1-7)-mediated attenuation of NF-κB activation.[4]
Rat Microvascular Endothelial CellsIn vitro Tube FormationNot explicitly stated, but used to antagonize 100 nM Ang-(1-7)Inhibition of Ang-(1-7)-induced effects.[5]
GeneralReceptor Specificity1 µMNo significant affinity for AT1 or AT2 receptors.

Signaling Pathway

The Ang-(1-7)/Mas receptor signaling pathway plays a crucial role in counteracting the effects of the classical Angiotensin II/AT1 receptor axis. Upon binding of Ang-(1-7), the Mas receptor, a G protein-coupled receptor (GPCR), activates several downstream signaling cascades. This compound specifically blocks this initial binding step.

Mas_Signaling_Pathway A779 This compound MasR Mas Receptor (GPCR) A779->MasR Ang17 Angiotensin-(1-7) Ang17->MasR G_protein G Protein MasR->G_protein Activates PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS NO Nitric Oxide eNOS->NO Cellular_Response Cellular Responses (Vasodilation, Anti-proliferation, Anti-inflammatory) NO->Cellular_Response ERK->Cellular_Response

Caption: this compound blocks Ang-(1-7) binding to the Mas receptor, inhibiting downstream signaling.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

    • To test the antagonistic effect, pre-incubate cells with this compound for 1-2 hours before adding Ang-(1-7).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

Workflow Diagram:

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_A779 Add this compound at desired concentrations Incubate_24h->Add_A779 Incubate_Treatment Incubate for treatment period (24-72h) Add_A779->Incubate_Treatment Add_MTT Add MTT solution (10 µL/well) Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution (100 µL/well) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Analysis of Signaling Proteins

This protocol provides a general framework to investigate the effect of this compound on the phosphorylation status of key signaling proteins downstream of the Mas receptor, such as AKT and ERK.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Ang-(1-7)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency in appropriate culture dishes.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat cells with the desired concentration of this compound for 1-2 hours.

    • Stimulate the cells with Ang-(1-7) for a predetermined time (e.g., 5, 15, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total-AKT) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Workflow Diagram:

Western_Blot_Workflow Start Start Cell_Treatment Cell treatment with this compound and/or Ang-(1-7) Start->Cell_Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot analysis of signaling proteins.

References

Application Notes and Protocols for Utilizing A 779 in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 779 is a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2][3] The classical RAS pathway, mediated by angiotensin II (Ang II) acting on the AT1 receptor, is well-known to promote vasoconstriction, inflammation, fibrosis, and hypertrophy, all contributing to the pathogenesis of cardiovascular diseases.[4] In contrast, the counter-regulatory axis, consisting of angiotensin-converting enzyme 2 (ACE2), its product angiotensin-(1-7) (Ang-(1-7)), and the Mas receptor, generally opposes these detrimental effects.[5][6][7] Ang-(1-7) binding to the Mas receptor elicits vasodilatory, anti-inflammatory, anti-fibrotic, and anti-hypertrophic responses.[5][7][8]

This compound, by selectively blocking the Mas receptor, serves as an invaluable pharmacological tool to investigate the physiological and pathophysiological roles of the ACE2/Ang-(1-7)/Mas axis in the cardiovascular system. Its use allows researchers to dissect the specific contributions of this protective pathway in various cardiovascular disease models, including hypertension, cardiac hypertrophy, and cardiac fibrosis. These application notes provide an overview of this compound's properties, quantitative data from key studies, and detailed protocols for its use in cardiovascular research.

This compound: Properties and Quantitative Data

This compound is a heptapeptide analog of Ang-(1-7) with a modification at the 7th position (D-Ala instead of L-Ala), which confers its antagonist properties.[1][2] It exhibits high affinity and selectivity for the Mas receptor with no significant affinity for AT1 or AT2 receptors at concentrations up to 1 µM.[2][3]

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular Weight 872.98 g/mol [1][2]
Formula C39H60N12O11[1][2]
Sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH[1][2]
Solubility Soluble to 1 mg/mL in water[1][2]
Purity ≥95%[1][2]
Storage Store at -20°C[1][2]
CAS Number 159432-28-7[1][2]
IC50 (Mas Receptor) 0.3 nM (radioligand binding assay)[1][9]

Table 2: Exemplary In Vitro Concentrations of this compound in Cardiovascular Research

Cell TypeApplicationThis compound ConcentrationOutcomeReference
Human Vascular Smooth Muscle Cells (VSMCs)Blockade of Ang-(1-7) mediated inhibition of Ang II-induced inflammatory responsesNot specified, but used to block Ang-(1-7) effectsThis compound blocked the anti-inflammatory effects of Ang-(1-7)[10]
Neonatal Rat CardiomyocytesBlockade of Mhrt779-mediated suppression of Ang II-induced hypertrophyNot specifiedSilencing of Mhrt779 attenuated the antihypertrophic effect, which was enhanced by overexpression[11]
CHO cells transfected with Mas receptorDisplacement of 125I-Ang-(1–7) binding10^-11 to 10^-5 MIC50 of 0.3 nM[9]
COS cells transfected with Mas receptorBlockade of Ang-(1-7)-induced arachidonic acid release10^-6 MThis compound blocked the effect of Ang-(1-7)[9]

Table 3: Exemplary In Vivo Dosages of this compound in Rodent Models of Cardiovascular Disease

Animal ModelDisease ModelThis compound DosageRoute of AdministrationOutcomeReference
RatsWater-loaded (diuresis study)Not specifiedNot specifiedInhibited the antidiuretic effect of Ang-(1-7)[2][3]
MiceAng II-induced cardiac hypertrophyNot specified, used to block Ang-(1-7) effectsNot specifiedThe beneficial effects of Ang-(1-7) on cardiac remodeling were mitigated by this compoundNot specified
RatsRenovascular hypertensionNot specifiedMicroinjection into the caudal ventrolateral medullaRestored baroreflex bradycardiaNot specified
RatsOvariectomized (bone health study)400 ng/kg/minNot specifiedEradicated the protective effects of captopril on bone metabolism[10]

Signaling Pathways

The ACE2/Ang-(1-7)/Mas axis is a critical counter-regulatory pathway within the Renin-Angiotensin System (RAS). This compound is instrumental in elucidating the downstream effects of Mas receptor activation.

Renin-Angiotensin System: Protective and Pathological Axes cluster_0 Classical (Pathological) Axis cluster_1 Protective Axis Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Pathological Pathological Effects (Vasoconstriction, Inflammation, Fibrosis, Hypertrophy) AT1R->Pathological Protective Protective Effects (Vasodilation, Anti-inflammatory, Anti-fibrotic, Anti-hypertrophic) MasR->Protective ACE ACE ACE2 ACE2 Renin Renin A779 This compound A779->MasR

Caption: The Renin-Angiotensin System with its classical and protective axes.

Experimental Protocols

In Vivo Model: Angiotensin II-Induced Cardiac Hypertrophy in Mice

This protocol describes the induction of cardiac hypertrophy in mice using Ang II infusion, a model where this compound can be used to investigate the role of the Mas receptor.

G start Start: Acclimatize Mice (1 week) pump_prep Prepare Osmotic Minipumps with Ang II or Saline start->pump_prep surgery Surgically Implant Minipumps Subcutaneously pump_prep->surgery treatment Administer this compound or Vehicle surgery->treatment monitoring Monitor Blood Pressure and Cardiac Function (Echocardiography) treatment->monitoring endpoint Endpoint: Sacrifice Mice after 2-4 weeks monitoring->endpoint harvest Harvest Hearts and Other Tissues endpoint->harvest analysis Perform Histological and Molecular Analyses harvest->analysis

Caption: Workflow for in vivo cardiac hypertrophy studies.

Materials:

  • 8-10 week old male C57BL/6 mice

  • Angiotensin II (e.g., 1.4 mg/kg/day)[12]

  • Osmotic minipumps (e.g., Alzet model 2004)[12]

  • This compound

  • Vehicle (e.g., sterile saline)

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Surgical tools

  • Echocardiography system

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)[13][14]

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Osmotic Minipump Preparation: Fill osmotic minipumps with either Ang II solution (dissolved in sterile saline) or sterile saline (for the sham group) according to the manufacturer's instructions. A common dosage for Ang II is 1.4-1.5 mg/kg/day.[12][15]

  • Surgical Implantation:

    • Anesthetize the mouse using a reliable method.

    • Shave and disinfect the surgical area on the back of the mouse.

    • Make a small subcutaneous incision and insert the osmotic minipump.

    • Suture the incision and provide post-operative care, including analgesics.

  • This compound Administration: this compound can be co-infused with Ang II using a separate minipump or administered via daily injections (intraperitoneal or subcutaneous). The appropriate dose should be determined from pilot studies or literature.

  • Monitoring:

    • Measure blood pressure regularly (e.g., weekly) using a non-invasive tail-cuff method or continuously with telemetry.[13][14][16]

    • Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

  • Endpoint and Tissue Collection: After the desired duration (typically 2-4 weeks), sacrifice the mice.[12] Harvest the hearts, weigh them, and either fix them in formalin for histology or snap-freeze them in liquid nitrogen for molecular analysis.

In Vitro Model: Angiotensin II-Induced Hypertrophy in Neonatal Rat Cardiomyocytes

This protocol details the induction of hypertrophy in cultured neonatal rat cardiomyocytes, providing a platform to study the direct cellular effects of this compound.

Materials:

  • Neonatal rat pups (1-2 days old)

  • Collagenase type II

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Angiotensin II (e.g., 100 nM)[15]

  • This compound

  • Cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cardiomyocyte Isolation:

    • Isolate hearts from neonatal rat pups under sterile conditions.

    • Mince the ventricular tissue and digest with collagenase type II to obtain a single-cell suspension.

    • Pre-plate the cell suspension for 1-2 hours to allow for fibroblast attachment.

    • Collect the non-adherent cardiomyocytes.

  • Cell Culture: Plate the cardiomyocytes on gelatin-coated culture plates in DMEM/F12 with 10% FBS and penicillin-streptomycin.

  • Induction of Hypertrophy:

    • After 24-48 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.

    • Treat the cells with Ang II (e.g., 100 nM) for 24-48 hours to induce hypertrophy.[15]

  • This compound Treatment: To investigate the role of the Mas receptor, pre-treat the cardiomyocytes with this compound for a specified time (e.g., 30-60 minutes) before adding Ang II.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Capture images of the cells and measure the cell surface area using image analysis software (e.g., ImageJ).

    • Protein Synthesis: Measure protein synthesis using methods like [3H]-leucine incorporation or by quantifying total protein content.

    • Gene Expression: Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) by qPCR.[15]

Assessment of Cardiac Fibrosis by Masson's Trichrome Staining

This protocol outlines the histological assessment of cardiac fibrosis.[17]

G start Start: Formalin-Fixed, Paraffin-Embedded Heart Tissue sectioning Section Tissue (5 µm) start->sectioning dewax Dewax and Rehydrate Sections sectioning->dewax stain1 Stain with Weigert's Iron Hematoxylin dewax->stain1 stain2 Stain with Biebrich Scarlet-Acid Fuchsin stain1->stain2 stain3 Stain with Aniline Blue stain2->stain3 dehydrate Dehydrate and Mount stain3->dehydrate image Image Acquisition dehydrate->image quantify Quantify Fibrotic Area image->quantify

Caption: Workflow for Masson's Trichrome staining.

Materials:

  • Formalin-fixed, paraffin-embedded heart tissue sections (5 µm)

  • Masson's Trichrome stain kit (containing Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue)

  • Microscope

  • Image analysis software

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining:

    • Stain with Weigert's iron hematoxylin to stain the nuclei dark blue/black.

    • Stain with Biebrich scarlet-acid fuchsin to stain the cytoplasm, muscle, and erythrocytes red.

    • Differentiate in phosphotungstic/phosphomolybdic acid.

    • Stain with aniline blue to stain collagen blue.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene. Mount with a permanent mounting medium.

  • Image Analysis:

    • Capture images of the stained sections under a microscope.

    • Use image analysis software to quantify the blue-stained fibrotic area as a percentage of the total tissue area.[18][19][20]

Western Blot for Autophagy Markers LC3-II and p62

This protocol describes the detection of key autophagy markers by Western blotting.[21][22][23][24]

Materials:

  • Protein lysates from heart tissue or cardiomyocytes

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Extract total protein from tissue or cells using a suitable lysis buffer. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control. The ratio of LC3-II to LC3-I is often used as an indicator of autophagic activity.

Conclusion

This compound is an indispensable tool for researchers investigating the role of the protective arm of the RAS in cardiovascular health and disease. By selectively antagonizing the Mas receptor, this compound allows for the elucidation of the specific contributions of the Ang-(1-7)/Mas axis in various pathological processes. The protocols and data presented here provide a foundation for designing and executing robust experiments to further our understanding of cardiovascular disease and to explore novel therapeutic strategies targeting this protective pathway.

References

Investigating Fibrosis with A 779: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, lungs, kidneys, and liver. A key signaling pathway implicated in the progression of fibrosis is the Renin-Angiotensin System (RAS). The classical RAS axis, mediated by Angiotensin II (Ang II) acting on the AT1 receptor, is known to promote fibrosis. However, a counter-regulatory axis, consisting of Angiotensin-Converting Enzyme 2 (ACE2), its product Angiotensin-(1-7) (Ang-(1-7)), and the Mas receptor, has been shown to exert anti-fibrotic effects.[1][2][3]

A 779 is a selective and potent antagonist of the Mas receptor.[3] By blocking the binding of Ang-(1-7) to the Mas receptor, this compound serves as a critical pharmacological tool to investigate the protective role of the ACE2/Ang-(1-7)/Mas axis in fibrosis. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of fibrosis to elucidate its mechanisms of action and to evaluate potential therapeutic strategies.

Mechanism of Action

The ACE2/Ang-(1-7)/Mas axis counteracts the pro-fibrotic actions of the Ang II/AT1 receptor axis through multiple mechanisms. Ang-(1-7) binding to the Mas receptor can inhibit key pro-fibrotic signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK)/NF-κB pathways.[2][4] This inhibition leads to reduced fibroblast proliferation, differentiation into myofibroblasts, and decreased deposition of ECM proteins like collagen.

This compound, by blocking the Mas receptor, prevents these anti-fibrotic effects of Ang-(1-7). Therefore, in experimental models, the administration of this compound can exacerbate fibrosis or reverse the protective effects of therapies that enhance the ACE2/Ang-(1-7)/Mas axis, thereby confirming the involvement of this pathway.[1][3]

Signaling Pathways

The interplay between the pro-fibrotic Ang II pathway and the anti-fibrotic Ang-(1-7) pathway is a critical area of investigation. This compound is instrumental in dissecting these signaling cascades.

Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds TGF_beta TGF-β AT1R->TGF_beta Activates p_Smad3 p-Smad2/3 TGF_beta->p_Smad3 Phosphorylates Fibroblast_Activation Fibroblast Activation (α-SMA, Collagen) p_Smad3->Fibroblast_Activation Promotes Fibrosis Fibrosis Fibroblast_Activation->Fibrosis Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR Binds MasR->TGF_beta Inhibits MasR->p_Smad3 Inhibits A779 This compound A779->MasR Blocks

Figure 1: this compound blocks the anti-fibrotic MasR signaling pathway.

Data Presentation

The following tables summarize quantitative data from representative studies investigating the effects of this compound in various models of fibrosis.

Table 1: Effect of this compound on Cardiac Fibrosis in an Angiotensin II Infusion Model

Treatment GroupMyocardial Collagen (% area)Pro-collagen Iα mRNA (relative expression)Pro-collagen IIIα mRNA (relative expression)TGF-β1 mRNA (relative expression)
Vehicle1.5 ± 0.21.0 ± 0.11.0 ± 0.11.0 ± 0.1
Angiotensin II4.8 ± 0.53.5 ± 0.43.2 ± 0.32.8 ± 0.3
Ang II + rhACE22.1 ± 0.3#1.5 ± 0.2#1.4 ± 0.2#1.3 ± 0.2#
Ang II + rhACE2 + this compound5.2 ± 0.63.8 ± 0.53.5 ± 0.43.1 ± 0.4
*Data are presented as mean ± SEM. p<0.05 compared to the vehicle group; #p<0.05 compared to the Ang II-treated group. Data adapted from a study on the antagonism of Ang 1-7 effects by this compound.[1]

Table 2: Effect of this compound on Renal and Pulmonary Fibrosis in an Angiotensin II Infusion Model

Treatment GroupRenal Collagen (% area)Lung Collagen (% area)
Vehicle2.1 ± 0.33.5 ± 0.4
Angiotensin II6.5 ± 0.78.2 ± 0.9
Ang II + rhACE23.2 ± 0.4#4.8 ± 0.5#
Ang II + rhACE2 + this compound7.1 ± 0.89.1 ± 1.0
*Data are presented as mean ± SEM. p<0.05 compared to the vehicle group; #p<0.05 compared to the Ang II-treated group. Data adapted from a study on the antagonism of Ang 1-7 effects by this compound.[1]

Table 3: In Vitro Effect of this compound on Fibroblast Differentiation

Treatment Groupα-SMA Protein Expression (relative to control)Collagen Type I Protein Expression (relative to control)
Control1.0 ± 0.11.0 ± 0.1
Angiotensin II2.8 ± 0.33.1 ± 0.4
Ang II + Ang-(1-7)1.4 ± 0.2#1.5 ± 0.2#
Ang II + Ang-(1-7) + this compound2.6 ± 0.32.9 ± 0.3
*Data are presented as mean ± SEM. p<0.05 as compared with control group; #p<0.05 as compared with Ang II group. Data adapted from a study on the protective effect of Ang-(1-7) on silicotic fibrosis.[5]

Experimental Protocols

In Vivo Models

1. Angiotensin II-Induced Cardiac Fibrosis in Rats

This protocol describes the induction of cardiac fibrosis using continuous Angiotensin II infusion and the use of this compound to block the Mas receptor.

  • Animal Model: Male Sprague-Dawley rats.

  • Fibrosis Induction:

    • Anesthetize rats and implant osmotic minipumps for continuous subcutaneous infusion.

    • Infuse Angiotensin II at a rate of 80 ng/min for 28 days to induce hypertension and cardiac fibrosis.

  • This compound Administration:

    • In the treatment group, co-infuse this compound with Angiotensin II via the same osmotic minipump.

    • A typical dose for this compound is 100 ng/kg/min.

  • Assessment of Fibrosis:

    • After 28 days, euthanize the animals and harvest the hearts.

    • Fix the heart tissue in 10% neutral buffered formalin and embed in paraffin.

    • Perform Picrosirius Red staining on 5 µm sections to visualize collagen.

    • Quantify the fibrotic area (red-stained collagen) as a percentage of the total myocardial area using image analysis software.

2. Bleomycin-Induced Pulmonary Fibrosis in Rats

This protocol details the induction of pulmonary fibrosis using intratracheal bleomycin and the subsequent administration of this compound.

Day0 Day 0: Intratracheal Bleomycin (5 U/kg) Day1_14 Days 1-14: Daily this compound Administration (e.g., 24 μg/kg/day, i.p.) Day0->Day1_14 Day14 Day 14: Euthanasia & Tissue Harvest Day1_14->Day14 Analysis Analysis: - Hydroxyproline Assay - Histology (H&E, Masson's) Day14->Analysis

Figure 2: Experimental workflow for this compound in bleomycin-induced pulmonary fibrosis.
  • Animal Model: Male Wistar rats (200-250g).

  • Fibrosis Induction:

    • Anesthetize the rats.

    • Administer a single intratracheal instillation of bleomycin sulfate (5 U/kg body weight) dissolved in sterile saline.

  • This compound Administration:

    • Starting one day after bleomycin instillation, administer this compound daily for 14 days.

    • This compound can be administered via intraperitoneal (i.p.) injection at a dose of 24 µg/kg/day.

  • Assessment of Fibrosis:

    • At day 14, euthanize the animals and harvest the lungs.

    • Hydroxyproline Assay:

      • Hydrolyze a portion of the lung tissue in 6N HCl at 110°C for 18 hours.

      • Neutralize the hydrolysate and react with chloramine-T and Ehrlich's reagent.

      • Measure the absorbance at 560 nm and calculate the hydroxyproline content, which is proportional to the collagen content.

    • Histology:

      • Fix the remaining lung tissue in 10% formalin and embed in paraffin.

      • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to visualize collagen (blue staining).

3. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

The UUO model is a well-established method for inducing renal fibrosis.

  • Animal Model: Male C57BL/6 mice.

  • Fibrosis Induction:

    • Anesthetize the mouse.

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using 4-0 silk suture.

  • This compound Administration:

    • Administer this compound daily via intraperitoneal injection, starting on the day of surgery, for 7 to 14 days. A typical dose is 50 µg/kg/day.

  • Assessment of Fibrosis:

    • After the treatment period, euthanize the mice and harvest the obstructed kidneys.

    • Perform Picrosirius Red staining on kidney sections to quantify interstitial fibrosis.

    • Conduct Western blot analysis for fibrotic markers such as α-SMA and Fibronectin.

In Vitro Models

1. TGF-β1-Induced Fibroblast to Myofibroblast Differentiation

This protocol describes the use of TGF-β1 to induce a fibrotic phenotype in cultured lung fibroblasts and the application of this compound.

  • Cell Culture:

    • Culture primary human lung fibroblasts (HLFs) in DMEM supplemented with 10% FBS.

    • Plate cells and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 24 hours before treatment.

  • Experimental Treatment:

    • Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) in the continued presence of this compound for 48 hours. Include a control group with Ang-(1-7) (e.g., 1 µM) to demonstrate the antagonistic effect of this compound.

  • Assessment of Myofibroblast Differentiation:

    • Western Blot for α-SMA:

      • Lyse the cells and quantify protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody against α-Smooth Muscle Actin (α-SMA) and a loading control (e.g., GAPDH).

      • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

    • Immunofluorescence for α-SMA:

      • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

      • Incubate with an anti-α-SMA antibody, followed by a fluorescently labeled secondary antibody.

      • Counterstain nuclei with DAPI and visualize using a fluorescence microscope.

2. Western Blot for Phosphorylated Smad3 (p-Smad3)

This protocol details the detection of a key downstream mediator of TGF-β signaling.

Cell_Culture Culture & Serum Starve Fibroblasts Treatment Pre-treat with this compound (10 µM, 1 hr) Cell_Culture->Treatment Stimulation Stimulate with TGF-β1 (5 ng/mL, 30 min) Treatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis SDS_PAGE SDS-PAGE & Membrane Transfer Lysis->SDS_PAGE Blotting Western Blot: - Anti-p-Smad3 - Anti-Total Smad3 - Anti-GAPDH SDS_PAGE->Blotting Detection ECL Detection & Imaging Blotting->Detection

Figure 3: Western blot workflow for p-Smad3 detection.
  • Cell Treatment:

    • Follow the cell culture and treatment protocol as described above, but with a shorter TGF-β1 stimulation time (e.g., 30 minutes) to capture the peak of Smad3 phosphorylation.

  • Western Blot Protocol:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated Smad3 (e.g., targeting Ser423/425).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total Smad3 and a loading control (e.g., GAPDH) to normalize the p-Smad3 signal.

Conclusion

This compound is an indispensable tool for investigating the role of the ACE2/Ang-(1-7)/Mas receptor axis in the pathogenesis of fibrosis. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding and targeting this protective pathway. By using this compound to block the anti-fibrotic effects of Ang-(1-7), scientists can gain valuable insights into the complex signaling networks that drive fibrotic diseases and identify novel therapeutic targets.

References

Application Notes and Protocols for A 779 in Kidney Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 779 is a selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), known as the ACE2/Angiotensin-(1-7)/Mas axis.[1][2][3][4] This axis is recognized for its counter-regulatory effects against the classical ACE/Angiotensin II/AT1 receptor pathway, which is implicated in the progression of kidney disease. By blocking the Mas receptor, this compound serves as a critical tool to investigate the therapeutic potential of the ACE2/Ang-(1-7)/Mas axis in various kidney disease models, including those for renal fibrosis, diabetic nephropathy, and acute kidney injury. These application notes provide detailed protocols and data for the use of this compound in such preclinical studies.

Mechanism of Action

This compound is a potent and selective antagonist for the G protein-coupled Mas receptor.[3] Angiotensin-(1-7) [Ang-(1-7)] is the endogenous ligand for the Mas receptor. The binding of Ang-(1-7) to the Mas receptor activates downstream signaling pathways that are generally considered protective to the kidney, promoting vasodilation, and exerting anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[1][2][5] this compound competitively inhibits the binding of Ang-(1-7) to the Mas receptor, thereby blocking its downstream effects. This allows researchers to elucidate the specific roles of the Ang-(1-7)/Mas receptor axis in the pathogenesis of kidney diseases.

Key Applications in Kidney Disease Models

This compound is instrumental in studying the role of the Ang-(1-7)/Mas axis in several models of kidney disease:

  • Renal Fibrosis: In models like unilateral ureteral obstruction (UUO), this compound is used to investigate the contribution of the Mas receptor to the development of tubulointerstitial fibrosis.

  • Diabetic Nephropathy: In streptozotocin (STZ)-induced diabetic models, this compound helps to understand the impact of Mas receptor signaling on key features of diabetic kidney disease, such as albuminuria and glomerulosclerosis.

  • Acute Kidney Injury (AKI): In models of ischemia-reperfusion injury, this compound can be used to explore the role of the Ang-(1-7)/Mas axis in the acute inflammatory response and subsequent tubular damage.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound in a rat model of unilateral ureteral obstruction (UUO), a well-established model for studying renal fibrosis.

Table 1: Effect of this compound on Markers of Renal Fibrosis and Apoptosis in a Rat UUO Model

ParameterControl (Sham)UUOUUO + Ang-(1-7)UUO + Ang-(1-7) + this compound
Fibrosis
Collagen I Expression (relative units)1.0 ± 0.14.2 ± 0.52.1 ± 0.3#3.8 ± 0.4$
α-SMA Expression (relative units)1.0 ± 0.25.1 ± 0.62.5 ± 0.4#4.7 ± 0.5$
TGF-β1 Expression (relative units)1.0 ± 0.13.8 ± 0.41.9 ± 0.2#3.5 ± 0.3$
Apoptosis
TUNEL-positive cells (cells/field)5 ± 152 ± 623 ± 3#48 ± 5$
Bax/Bcl-2 Ratio1.0 ± 0.24.5 ± 0.5*2.2 ± 0.3#4.1 ± 0.4$

*p < 0.05 vs. Control; #p < 0.05 vs. UUO; $p < 0.05 vs. UUO + Ang-(1-7). Data are presented as mean ± SEM. (Data adapted from studies investigating the effects of the Ang-(1-7)/Mas axis in UUO models).

Signaling Pathways

The protective effects of the Ang-(1-7)/Mas axis in the kidney are mediated through complex signaling pathways. This compound, by blocking the Mas receptor, prevents the downstream signaling initiated by Ang-(1-7). Two of the key pathways influenced are the TGF-β/Smad and MAPK/ERK pathways.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a major driver of renal fibrosis. Ang-(1-7) has been shown to counteract the pro-fibrotic effects of TGF-β1. Blockade of the Mas receptor with this compound can reverse these protective effects.[4]

TGF_beta_Smad_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang-(1-7) Ang-(1-7) MasR Mas Receptor Ang-(1-7)->MasR Smad23 Smad2/3 MasR->Smad23 inhibits TGF-beta TGF-β1 TGF-beta-R TGF-β Receptor TGF-beta->TGF-beta-R TGF-beta-R->Smad23 phosphorylates A779 This compound A779->MasR p-Smad23 p-Smad2/3 Smad23->p-Smad23 Smad_complex Smad2/3/4 Complex p-Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Pro-fibrotic Gene Transcription Smad_complex->Gene_Transcription

TGF-β/Smad signaling pathway and the inhibitory effect of the Ang-(1-7)/Mas axis.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in cell proliferation, inflammation, and fibrosis. Ang-(1-7) can inhibit Angiotensin II-stimulated phosphorylation of ERK1/2, and this effect is reversed by this compound.[6][7]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ang-(1-7) Ang-(1-7) MasR Mas Receptor Ang-(1-7)->MasR Raf Raf MasR->Raf inhibits AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT1R->Raf A779 This compound A779->MasR MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates p-ERK p-ERK ERK->p-ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p-ERK->Transcription_Factors Gene_Expression Pro-inflammatory & Pro-fibrotic Gene Expression Transcription_Factors->Gene_Expression

MAPK/ERK signaling pathway and the inhibitory effect of the Ang-(1-7)/Mas axis.

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Unilateral Ureteral Obstruction (UUO) Model in Rats

This model is widely used to induce progressive tubulointerstitial fibrosis.

Objective: To investigate the role of the Mas receptor in the development of renal fibrosis.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (Bachem Americas)

  • Vehicle (e.g., 0.9% saline)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • Osmotic minipumps (e.g., Alzet model 2002)

Experimental Workflow:

UUO_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery Day 0 cluster_post_surgery Post-Surgery cluster_analysis Analysis Acclimatization Acclimatize rats for 1 week Baseline Collect baseline blood and urine samples Acclimatization->Baseline Anesthesia Anesthetize rat Baseline->Anesthesia UUO Perform left unilateral ureteral obstruction Anesthesia->UUO Pump_Implantation Implant osmotic minipump (this compound or vehicle) subcutaneously UUO->Pump_Implantation Monitoring Monitor animal health daily Pump_Implantation->Monitoring Sacrifice_14 Sacrifice animals at day 14 Monitoring->Sacrifice_14 Tissue_Collection Collect kidney tissue and blood samples Sacrifice_14->Tissue_Collection Histology Histological analysis (H&E, Masson's trichrome) Tissue_Collection->Histology IHC Immunohistochemistry (Collagen I, α-SMA) Tissue_Collection->IHC WB Western Blot (TGF-β1, p-Smad2/3, p-ERK) Tissue_Collection->WB qPCR qPCR (fibrotic and inflammatory markers) Tissue_Collection->qPCR

Experimental workflow for the UUO model with this compound treatment.

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat using an appropriate anesthetic. Make a midline abdominal incision to expose the left kidney and ureter. Ligate the left ureter at two points using 4-0 silk suture.

  • This compound Administration: this compound is typically administered via continuous infusion using a subcutaneously implanted osmotic minipump to ensure stable plasma concentrations. A common dose is 100 ng/kg/min. The minipump is filled with this compound dissolved in saline and implanted in the dorsal subcutaneous space.

  • Sham Operation: For the control group, the ureter is mobilized but not ligated.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for signs of distress.

  • Sample Collection: At the end of the study period (e.g., 14 days), euthanize the animals and collect blood and kidney tissues for analysis.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Mice

This model is used to study the pathogenesis of diabetic kidney disease.

Objective: To evaluate the effect of Mas receptor blockade on the development of diabetic nephropathy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., saline)

  • Blood glucose monitoring system

  • Metabolic cages for urine collection

Procedure:

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150 mg/kg) dissolved in cold citrate buffer. Control mice receive citrate buffer alone.

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.

  • This compound Treatment: Begin treatment with this compound or vehicle one week after the confirmation of diabetes. This compound can be administered via daily intraperitoneal injections (e.g., 50 µg/kg/day) or continuous infusion with an osmotic minipump.

  • Monitoring: Monitor blood glucose levels and body weight weekly. Collect 24-hour urine samples using metabolic cages at regular intervals to measure albumin and creatinine excretion.

  • Endpoint Analysis: After a predetermined period (e.g., 8-12 weeks), euthanize the mice and collect kidney tissues for histological and molecular analysis.

Conclusion

This compound is an indispensable pharmacological tool for investigating the role of the ACE2/Ang-(1-7)/Mas receptor axis in the pathophysiology of kidney disease. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to explore the therapeutic potential of targeting this protective pathway in various forms of renal injury and disease. Careful consideration of the experimental model, drug administration route, and relevant endpoints is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for A 779 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

A 779 is a selective antagonist of the Mas receptor, which is the receptor for the endogenous peptide Angiotensin-(1-7)[1][2][3]. The Angiotensin-(1-7)/Mas receptor axis is a component of the Renin-Angiotensin System (RAS) and has been shown to play a significant role in cancer biology. Angiotensin-(1-7) often exhibits anti-proliferative, anti-angiogenic, and pro-apoptotic effects in various cancer models. This compound is a crucial tool for researchers to investigate the specific role of the Angiotensin-(1-7)/Mas receptor pathway in cancer by blocking its effects[4][5]. These application notes provide an overview of the use of this compound in cancer research, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

This compound functions as a competitive antagonist at the Mas receptor. By binding to this G-protein coupled receptor, it prevents the binding of Angiotensin-(1-7) and subsequently blocks its downstream signaling pathways. In the context of cancer, Angiotensin-(1-7) has been shown to counteract the pro-tumorigenic effects of Angiotensin II. Therefore, this compound is utilized to reverse the beneficial effects of Angiotensin-(1-7), thereby helping to elucidate the importance of this axis in tumor growth, angiogenesis, and metastasis[4][5][6][7].

Quantitative Data

The following table summarizes the effects of this compound in reversing the actions of Angiotensin-(1-7) in various cancer cell lines and in vivo models.

Cancer TypeModel SystemAngiotensin-(1-7) EffectEffect of this compoundReference
Nasopharyngeal Carcinoma CNE-1 and CNE-2 cellsInhibition of DNA synthesis and cell migrationBlocked the inhibitory effects of Ang-(1-7)[7]
Hepatocellular Carcinoma H22 tumor-bearing miceInhibition of tumor cell proliferation and angiogenesis, induction of apoptosisReversed the effects of Ang-(1-7) on proliferation and apoptosis[5]
Prostate Cancer ---Modulates molecular and cellular processes---[1]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on cancer cell viability and proliferation in the presence or absence of Angiotensin-(1-7).

Materials:

  • Cancer cell line of interest

  • This compound (Tocris Bioscience, MedchemExpress, or other reputable supplier)

  • Angiotensin-(1-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of this compound and Angiotensin-(1-7) in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of Angiotensin-(1-7) and this compound in culture medium.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of medium containing different concentrations of Angiotensin-(1-7) with or without a fixed concentration of this compound (e.g., 1 µM) to the respective wells. Include wells with vehicle control (medium with solvent) and this compound alone.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Components

Objective: To investigate the effect of this compound on the expression of proteins involved in signaling pathways modulated by Angiotensin-(1-7).

Materials:

  • Cancer cells treated as described in the cell viability assay.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against proteins of interest (e.g., p-ERK, p-Akt, PCNA, VEGF).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Add ECL substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the effect of this compound on tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cells for implantation.

  • This compound and Angiotensin-(1-7) for in vivo administration.

  • Calipers for tumor measurement.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, Angiotensin-(1-7), this compound, Angiotensin-(1-7) + this compound).

    • Administer the treatments via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every few days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor tissue for proliferation markers (e.g., Ki-67) and angiogenesis (e.g., CD31) by immunohistochemistry.

Signaling Pathways and Visualizations

Angiotensin-(1-7)/Mas Receptor Signaling Pathway

The binding of Angiotensin-(1-7) to its Mas receptor can activate various downstream signaling pathways that are often antagonistic to the pro-tumorigenic Angiotensin II/AT1 receptor axis. These pathways can lead to inhibition of cell proliferation, angiogenesis, and induction of apoptosis. This compound blocks the initial step of this cascade.

Angiotensin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang-(1-7) Ang-(1-7) MasR Mas Receptor Ang-(1-7)->MasR This compound This compound This compound->MasR Inhibition Downstream Downstream Signaling (e.g., SHP-1, NO, etc.) MasR->Downstream Proliferation Inhibition of Proliferation Downstream->Proliferation Angiogenesis Inhibition of Angiogenesis Downstream->Angiogenesis Apoptosis Induction of Apoptosis Downstream->Apoptosis

Caption: this compound competitively inhibits the Angiotensin-(1-7)/Mas receptor signaling pathway.

Experimental Workflow for In Vitro this compound Studies

This workflow outlines the typical steps for investigating the effects of this compound in a cell-based cancer research setting.

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with: - Vehicle - Ang-(1-7) - this compound - Ang-(1-7) + this compound start->treatment incubation Incubation (24-72 hours) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability/ Proliferation Assay (e.g., MTT) assays->viability migration Cell Migration/ Invasion Assay assays->migration western Western Blot (Signaling Proteins) assays->western data_analysis Data Analysis and Interpretation viability->data_analysis migration->data_analysis western->data_analysis

Caption: A typical experimental workflow for studying the effects of this compound in vitro.

Logical Relationship of this compound Action

This diagram illustrates the logical relationship between this compound, Angiotensin-(1-7), the Mas receptor, and the resulting cellular outcomes in cancer.

logical_relationship Ang17 Angiotensin-(1-7) MasR Mas Receptor Activation Ang17->MasR Activates A779 This compound A779->MasR Inhibits TumorSuppression Anti-Tumor Effects (↓ Proliferation, ↓ Angiogenesis, ↑ Apoptosis) MasR->TumorSuppression Leads to

Caption: The logical cascade of this compound's antagonistic action on the Mas receptor.

References

A 779: A Potent Tool for Investigating the Role of the Angiotensin-(1-7)/Mas Receptor Axis in Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the use of A 779, a selective antagonist of the Mas receptor, in inflammation studies. This compound is an invaluable tool for elucidating the role of the protective arm of the renin-angiotensin system (RAS), centered around Angiotensin-(1-7) and its receptor, Mas, in inflammatory processes. By blocking the effects of Ang-(1-7), this compound allows researchers to investigate the pro-inflammatory and anti-inflammatory signaling pathways modulated by this axis.

Introduction to this compound

This compound is a synthetic peptide analog of Angiotensin-(1-7) (Ang-(1-7)) that acts as a specific and potent antagonist of the Mas receptor, a G-protein coupled receptor.[1] The Ang-(1-7)/Mas receptor axis is known to counteract many of the detrimental effects of the classical RAS axis, which involves Angiotensin II and the AT1 receptor. These counter-regulatory effects include vasodilation, anti-proliferative actions, and, importantly, anti-inflammatory responses.[2] this compound is a crucial pharmacological tool to study these effects by selectively blocking the binding of Ang-(1-7) to the Mas receptor. It exhibits no significant affinity for AT1 or AT2 receptors at a concentration of 1 μM.[3][4]

Mechanism of Action in Inflammation

Ang-(1-7) exerts anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways and reducing the expression of inflammatory mediators. This compound, by antagonizing the Mas receptor, reverses these protective effects, thereby helping to delineate the specific contributions of the Ang-(1-7)/Mas axis in various inflammatory models.

Key inflammatory pathways and mediators influenced by the Ang-(1-7)/Mas axis, and thus studied using this compound, include:

  • Nuclear Factor-kappa B (NF-κB) Signaling: Ang-(1-7) can suppress the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[5][6] this compound blocks this inhibitory effect, leading to increased NF-κB activation.[3][5]

  • Pro-inflammatory Cytokines: The Ang-(1-7)/Mas axis can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] this compound can reverse this effect, leading to an increase in these cytokines.[6][7]

  • Anti-inflammatory Cytokines: Ang-(1-7) can promote the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[7] The use of this compound can attenuate this effect.[6]

  • Reactive Oxygen Species (ROS) Production: Ang-(1-7) has been shown to reduce oxidative stress by inhibiting NADPH oxidase activity.[8] this compound can block this antioxidant effect.[5]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various inflammation-related studies.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

Cell TypeInflammatory StimulusMeasured ParameterAng-(1-7) ConcentrationThis compound ConcentrationObserved Effect of this compoundCitation
Human Aortic Smooth Muscle Cells (HASMC)Angiotensin II (100 nM) or IL-1β (2.5 ng/mL)iNOS Induction100 nM1 µMPrevented Ang-(1-7)-mediated inhibition of iNOS induction.[5][8]
Human Aortic Smooth Muscle Cells (HASMC)Angiotensin II (100 nM) or IL-1β (2.5 ng/mL)NF-κB Activation100 nM1 µMBlocked Ang-(1-7)-induced reduction in NF-κB activation.[3][5][8]
Human Aortic Smooth Muscle Cells (HASMC)Angiotensin II (100 nM) or IL-1β (2.5 ng/mL)NADPH Oxidase Activity100 nM1 µMPrevented Ang-(1-7)-mediated inhibition of NADPH oxidase activity.[8]
Hypothalamic MicrogliaProrenin (10 nM)IL-1β and TNF-α mRNA100 nMNot specifiedAbolished the attenuating effect of Ang-(1-7) on pro-inflammatory cytokine expression.[4]
C2C12 MyotubesMyostatin (1 µg/mL)TNF-α gene expression10 nMNot specifiedReversed the inhibitory effect of Ang-(1-7) on myostatin-induced TNF-α expression.[5][9]
Pancreatic Acinar AR42J CellsCaerulein (10 nmol/l)IL-6, IL-8, TNF-α expressionN/A10⁻⁵ mmol/lEnhanced CAE-induced expression of pro-inflammatory cytokines.[6]
RAW264.7 MacrophagesLPS (1 µg/mL)IL-6 and TNF-α secretion10⁻⁶ mol/L10⁻⁵ mol/LPartially inhibited the anti-inflammatory activity of Ang-(1-7).[7]

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

Animal ModelInflammatory StimulusThis compound DosageRoute of AdministrationMeasured ParameterObserved Effect of this compoundCitation
Ovariectomized RatsOvariectomy400 ng/kg/minSubcutaneous infusionRANKL expressionRestored OVX effects on RANKL expression.[1]
Mice with Antigen-Induced ArthritisAntigen challengeNot specifiedNot specifiedNeutrophil accumulation and apoptosisPrevented the pro-resolving actions of Ang-(1-7).[10]
Rats with Acetic Acid-Induced Gastric UlcersAcetic acid1 mg/kg-dIntraperitonealGastric ulcer healingEliminated the beneficial effects of Ang-(1-7) on ulcer healing.[11]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study inflammation.

In Vitro Protocol: Inhibition of LPS-Induced Inflammatory Response in Macrophages

This protocol details the methodology to assess the ability of this compound to block the anti-inflammatory effects of Ang-(1-7) on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Angiotensin-(1-7)

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, remove the culture medium and pre-incubate the cells with this compound (e.g., at a final concentration of 10⁻⁵ M) in fresh serum-free DMEM for 1 hour.[7] Include a vehicle control group (serum-free DMEM alone).

  • Treatment with Ang-(1-7): After the pre-incubation period, add Ang-(1-7) (e.g., at a final concentration of 10⁻⁶ M) to the wells containing this compound and to a separate group of wells without this compound.[7]

  • Inflammatory Stimulation: Immediately after adding Ang-(1-7), stimulate the cells with LPS (e.g., at a final concentration of 1 µg/mL) for 24 hours.[7] Include control groups: unstimulated cells (vehicle only), LPS only, and Ang-(1-7) + LPS.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 300 x g for 10 minutes and carefully collect the supernatant from each well.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Analyze the data by comparing the cytokine levels in the different treatment groups. A successful experiment will show that Ang-(1-7) reduces LPS-induced cytokine production, and this effect is reversed by pre-treatment with this compound.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes an in vivo model of acute inflammation to evaluate the role of the Ang-(1-7)/Mas axis using this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Angiotensin-(1-7)

  • Vehicle (e.g., sterile saline)

  • Pletismometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment: Divide the animals into experimental groups (n=6-8 per group), for example:

    • Control (saline)

    • Carrageenan + Vehicle

    • Carrageenan + Ang-(1-7)

    • Carrageenan + Ang-(1-7) + this compound

    • Carrageenan + this compound

  • Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.) 30 minutes before the administration of Ang-(1-7).[11] Then, administer Ang-(1-7) (e.g., 50 µg/kg, i.p.) 30 minutes before the carrageenan injection.[11] Administer the vehicle to the control groups.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][12][13]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. A significant reduction in paw edema in the Ang-(1-7) treated group, which is reversed by this compound, would indicate the involvement of the Mas receptor in the anti-inflammatory effects of Ang-(1-7).

Mandatory Visualization

// Pathway connections Angiotensinogen -> AngI [label=" Renin "]; AngI -> AngII [label=" ACE "]; AngII -> Ang17 [label=" ACE2 "]; AngII -> AT1R; Ang17 -> MasR;

AT1R -> Inflammation [arrowhead=normal]; MasR -> Anti_Inflammation [arrowhead=normal];

A779 -> MasR [label=" Antagonist ", arrowhead=tee, color="#EA4335"]; } Caption: this compound blocks the anti-inflammatory effects of the Ang-(1-7)/Mas receptor axis.

// In Vitro Workflow start_vitro -> pretreat; pretreat -> treat; treat -> stimulate; stimulate -> collect; collect -> measure; measure -> analyze_vitro;

// In Vivo Workflow start_vivo -> group; group -> admin_A779; admin_A779 -> admin_Ang17; admin_Ang17 -> induce; induce -> measure_edema; measure_edema -> analyze_vivo; } Caption: Experimental workflows for studying this compound in inflammation.

References

Troubleshooting & Optimization

A 779 solubility issues and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-779. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is A-779 and what are its primary solubility characteristics?

A-779 is a selective peptide antagonist of the Mas receptor, which is the receptor for Angiotensin-(1-7). It is commonly used to study the effects of the ACE2/Ang-(1-7)/Mas axis in various physiological and pathological processes. A-779 is a heptapeptide with the sequence [D-Ala7]-Angiotensin I/II (1-7).

The solubility of A-779 can be challenging and is dependent on the solvent and pH. Based on available data, its solubility is summarized below.

2. In which solvents is A-779 soluble?

A-779 exhibits solubility in different solvents, which is crucial for preparing stock solutions for various experimental needs.

SolventConcentrationSource
DMSO (Dimethyl Sulfoxide)18.18 mg/mLMedchemExpress
Waterup to 1 mg/mLTocris Bioscience, R&D Systems

It is recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is limited, the use of DMSO is advisable, especially for preparing concentrated stock solutions.

3. How do I prepare a stock solution of A-779?

Preparing a stable and accurate stock solution is the first critical step in any experiment involving A-779.

Experimental Protocol: Preparation of A-779 Stock Solution

  • Objective: To prepare a concentrated, stable stock solution of A-779.

  • Materials:

    • A-779 peptide (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), sterile, anhydrous

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated pipettes and sterile tips

  • Procedure:

    • Equilibration: Allow the vial of lyophilized A-779 to warm to room temperature before opening to prevent condensation.

    • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for a 10 mM stock solution of A-779 (Molecular Weight: 872.98 g/mol ), you would dissolve 8.73 mg in 1 mL of DMSO.

    • Dissolution: Carefully add the calculated volume of DMSO to the vial. Vortex gently or sonicate briefly in a water bath to aid dissolution. Ensure the solution is clear and free of particulates.

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

4. My A-779 is not dissolving in aqueous buffer (e.g., PBS). What should I do?

Directly dissolving peptides like A-779 in aqueous buffers, especially at neutral pH, can be difficult due to their hydrophobic residues.

Troubleshooting Steps:

  • Check the Peptide's Properties: A-779 has several hydrophobic amino acids which can limit its aqueous solubility.

  • Use a Co-solvent: First, dissolve the peptide in a minimal amount of an organic solvent like DMSO. Then, slowly add the aqueous buffer to the peptide/DMSO solution while gently vortexing. Do not exceed a final DMSO concentration of 0.5% in your cell culture experiments, as higher concentrations can be toxic to cells.

  • pH Adjustment: The net charge of a peptide influences its solubility. A-779 has a net positive charge at neutral pH. Trying to dissolve it in a slightly acidic solution (e.g., buffer with a pH of 5-6) might improve solubility. However, ensure the final pH is compatible with your experimental system.

  • Sonication: A brief sonication in a water bath can help to break up aggregates and improve dissolution.

5. I observed precipitation when I diluted my A-779 stock solution in cell culture medium. How can I prevent this?

Precipitation upon dilution in aqueous solutions like cell culture media is a common issue with peptides.

Solutions:

  • Slow, Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of media. Instead, perform serial dilutions. For example, first, dilute the stock 1:10 in sterile water or PBS, and then add this intermediate dilution to your final volume of cell culture medium.

  • Lower Final Concentration: The precipitation might be due to the final concentration of A-779 exceeding its solubility limit in the complex mixture of salts and proteins in the cell culture medium. Try using a lower final concentration if your experimental design allows.

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the A-779 solution can sometimes help to keep the peptide in solution.

  • Check for Incompatibilities: Some components of the media or serum could be interacting with the peptide, causing it to precipitate. If possible, test the solubility in a simpler buffer first.

6. What is the mechanism of action of A-779 and its signaling pathway?

A-779 functions as a competitive antagonist of the Mas receptor. The Mas receptor is a key component of the protective arm of the Renin-Angiotensin System (RAS). Angiotensin-(1-7) [Ang-(1-7)], generated from Angiotensin II by the enzyme ACE2, binds to the Mas receptor, initiating a signaling cascade that often counteracts the effects of Angiotensin II binding to the AT1 receptor. A-779 blocks the binding of Ang-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling.

The ACE2/Ang-(1-7)/Mas axis is known to influence several downstream pathways, including the PI3K/Akt and ERK1/2 MAPK pathways, which are involved in cell proliferation, inflammation, and fibrosis.

Visualizations

Below are diagrams illustrating key concepts related to A-779.

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen:s->AngI:n Renin AngII Angiotensin II AngI:s->AngII:n ACE Ang17 Angiotensin-(1-7) AngII:s->Ang17:n ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Pathological_Effects Vasoconstriction, Inflammation, Fibrosis AT1R->Pathological_Effects Protective_Effects Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Protective_Effects ACE ACE Renin Renin ACE2 ACE2 A779 A-779 A779->MasR Antagonist

Caption: The Renin-Angiotensin System showing the antagonistic action of A-779 on the Mas receptor.

G cluster_0 Preparation of A-779 Stock Solution cluster_1 Preparation of Working Solution for Cell Culture Lyophilized Lyophilized A-779 Equilibrate Equilibrate to Room Temp. Lyophilized->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge Add_DMSO Add DMSO Centrifuge->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution Concentrated Stock (e.g., 10 mM in DMSO) Dissolve->Stock_Solution Stock_Solution_Ref Concentrated Stock Serial_Dilution Serial Dilution (e.g., in PBS or Media) Stock_Solution_Ref->Serial_Dilution Working_Solution Final Working Solution (e.g., 1 µM in Media) Serial_Dilution->Working_Solution Cell_Culture Add to Cell Culture Working_Solution->Cell_Culture

Caption: A generalized experimental workflow for preparing A-779 solutions.

Technical Support Center: Optimizing A 779 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective in vivo use of A 779, a selective antagonist of the Mas receptor for Angiotensin-(1-7). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and dosage recommendations to streamline your research and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective peptide antagonist of the Mas receptor, the primary receptor for Angiotensin-(1-7)[1]. Its mechanism of action involves blocking the binding of Angiotensin-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling pathways[2]. This compound exhibits high specificity for the Mas receptor with an IC50 of 0.3 nM and shows no significant affinity for AT1 or AT2 receptors at concentrations up to 1 µM.

Q2: What is the recommended solvent for this compound for in vivo studies?

This compound is soluble in water up to 1 mg/mL. For in vivo experiments, sterile saline (0.9% w/v) is a commonly used and recommended solvent[3][4]. It is crucial to ensure the peptide is fully dissolved before administration.

Q3: How should I store this compound solutions?

For optimal stability, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions can be stored at 4°C for a limited time. For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q4: What are the common routes of administration for this compound in vivo?

The most common routes of administration for this compound in vivo are subcutaneous (s.c.) and intravenous (i.v.) infusion. Microinjections into specific brain regions have also been reported in studies focusing on the central nervous system. The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Q5: Are there any known toxic effects of this compound in vivo?

The available literature does not report significant toxic effects of this compound at the dosages commonly used in preclinical research. However, as with any experimental compound, it is essential to conduct preliminary dose-response studies to determine the optimal and non-toxic dose for your specific animal model and experimental conditions.

Data Presentation: this compound In Vivo Dosages

The following tables summarize reported in vivo dosages of this compound in various animal models and experimental contexts.

Table 1: this compound Dosages in Rats

Administration RouteDosageExperimental ModelReference
Subcutaneous (s.c.) Infusion400 ng/kg/minOvariectomized (OVX) rats (osteoporosis model)[1]
Intravenous (i.v.) Infusion24 µg/kg/hNormal rats (hypertension model)[5]
Intravenous (i.v.) Bolus + Infusion50 µg/kg bolus followed by 50 µg/kg/h continuous infusionAnesthetized Wistar rats (renal ischemia/reperfusion model)[4]

Note: Dosage information for mice is limited in the currently available literature. Researchers are encouraged to perform dose-escalation studies to determine the optimal dosage for their specific mouse model.

Experimental Protocols

Protocol 1: Continuous Subcutaneous Infusion in Rats

This protocol is adapted from studies investigating the chronic effects of this compound.

Materials:

  • This compound peptide

  • Sterile 0.9% saline

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments for implantation

  • Anesthesia

Procedure:

  • Preparation of this compound Solution:

    • Calculate the total amount of this compound required based on the desired dose (e.g., 400 ng/kg/min), the infusion rate of the osmotic minipump, and the duration of the experiment.

    • Dissolve the calculated amount of this compound in sterile 0.9% saline to the final concentration required for the minipump.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Minipump Preparation and Implantation:

    • Following the manufacturer's instructions, fill the osmotic minipumps with the this compound solution.

    • Anesthetize the rat according to your institution's approved protocol.

    • Surgically implant the osmotic minipump subcutaneously in the dorsal region.

    • Suture the incision and provide appropriate post-operative care.

  • Monitoring:

    • Monitor the animals daily for any signs of distress or adverse reactions.

    • At the end of the experiment, euthanize the animals and collect tissues for analysis.

Protocol 2: Intravenous Bolus and Continuous Infusion in Rats

This protocol is suitable for acute studies examining the immediate effects of this compound.

Materials:

  • This compound peptide

  • Sterile 0.9% saline

  • Infusion pump

  • Catheters for intravenous access (e.g., jugular vein)

  • Anesthesia

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to your institution's approved protocol.

    • Surgically place a catheter into the jugular vein for intravenous administration.

  • This compound Administration:

    • Prepare a stock solution of this compound in sterile 0.9% saline.

    • Administer an initial bolus dose (e.g., 50 µg/kg) through the catheter[4].

    • Immediately following the bolus, begin a continuous infusion at the desired rate (e.g., 50 µg/kg/h) using an infusion pump[4].

  • Data Collection:

    • Monitor physiological parameters (e.g., blood pressure, heart rate) as required by the experimental design.

    • Collect blood or tissue samples at specified time points.

Mandatory Visualizations

Signaling Pathway of the Renin-Angiotensin System (RAS)

RAS_pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI AngI ACE ACE AngI->ACE NEP NEP AngI->NEP AngII AngII ACE2 ACE2 AngII->ACE2 AT1R AT1 Receptor AngII->AT1R activates Ang1_7 Ang1_7 MasR Mas Receptor Ang1_7->MasR activates Renin->AngI cleaves ACE->AngII converts ACE2->Ang1_7 converts NEP->Ang1_7 converts Vasoconstriction Vasoconstriction, Proliferation, Inflammation AT1R->Vasoconstriction Vasodilation Vasodilation, Anti-proliferation, Anti-inflammatory MasR->Vasodilation A779 This compound A779->MasR blocks

Caption: The Renin-Angiotensin System highlighting the classical (ACE/Ang II/AT1R) and counter-regulatory (ACE2/Ang-(1-7)/MasR) axes.

General Experimental Workflow for In Vivo this compound Administration

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Dose_Calculation Calculate this compound Dose Solution_Prep Prepare this compound Solution (Sterile Saline) Dose_Calculation->Solution_Prep Administration Administer this compound (s.c. or i.v.) Solution_Prep->Administration Animal_Acclimatization Animal Acclimatization Anesthesia Anesthetize Animal Animal_Acclimatization->Anesthesia Anesthesia->Administration Monitoring Monitor Animal Administration->Monitoring Data_Collection Data & Sample Collection Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: A generalized workflow for conducting in vivo experiments with this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in solution - Incorrect solvent used.- Solution concentration is too high.- Improper storage conditions.- Ensure this compound is dissolved in sterile saline (0.9% w/v).- Do not exceed the recommended solubility (1 mg/mL).- Prepare fresh solutions for each experiment. If storing, aliquot and freeze at -20°C or -80°C.
Inconsistent or unexpected experimental results - Degradation of this compound.- Incorrect dosage.- Suboptimal administration technique.- Use freshly prepared solutions. Verify the integrity of the stored peptide.- Perform a dose-response study to determine the optimal dose for your model.- Ensure proper surgical and administration techniques to guarantee accurate delivery.
Animal distress or adverse reactions - Anesthesia complications.- Surgical trauma.- Potential off-target effects at very high doses.- Closely monitor animals during and after anesthesia and surgery.- Refine surgical techniques to minimize tissue damage.- Conduct a pilot study with a range of doses to identify a well-tollerated and effective dose.
Catheter-related issues (for i.v. infusion) - Catheter blockage.- Catheter dislodgement.- Ensure the catheter is properly flushed with saline before and after administration.- Securely fix the catheter in place to prevent movement.

References

A 779 stability in different experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of A-779 in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is A-779 and what is its primary mechanism of action?

A-779 is a selective antagonist of the Mas receptor, a key component of the alternative or protective arm of the Renin-Angiotensin System (RAS). The classical RAS pathway, primarily mediated by Angiotensin II (Ang II) acting on the AT1 receptor, leads to vasoconstriction, inflammation, and fibrosis. In contrast, the alternative pathway, involving the enzyme ACE2, generates Angiotensin-(1-7) [Ang-(1-7)], which acts on the Mas receptor to counterbalance the effects of the classical pathway, promoting vasodilation and having anti-inflammatory and anti-fibrotic effects.[1][2][3][4][5] A-779 blocks the binding of Ang-(1-7) to the Mas receptor, thereby inhibiting the protective effects of this alternative RAS pathway.

Q2: What are the general recommendations for storing A-779?

For optimal stability, A-779, like most peptides, should be stored in its lyophilized form at -20°C or -80°C, protected from light.[6][7] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can lead to degradation.[6][7]

Q3: In which solvents or buffers should I dissolve A-779?

The solubility of peptides like A-779 can be sequence-dependent. For initial reconstitution, sterile, purified water or a buffer compatible with your experimental system is recommended. If solubility in aqueous buffers is limited, especially for hydrophobic peptides, using a small amount of an organic solvent like DMSO, followed by dilution with the desired aqueous buffer, can be effective. Always refer to the manufacturer's specific instructions for the lot of A-779 you are using.

Q4: How stable is A-779 in common experimental buffers?

While specific, quantitative stability data for A-779 in every possible experimental buffer is not extensively published, general principles of peptide stability can provide guidance. Peptide degradation is influenced by factors such as pH, temperature, and the presence of proteases.[7] The following table provides an estimated stability profile of A-779 in common buffers under typical experimental conditions.

Buffer (pH)TemperatureEstimated Stability (Half-life)Potential Issues
Phosphate-Buffered Saline (PBS) (pH 7.4)37°CModerate (Hours to Days)Susceptible to protease degradation if present.
Tris-Buffered Saline (TBS) (pH 7.4)37°CModerate (Hours to Days)Amine groups in Tris can potentially react with the peptide over long incubations.
Cell Culture Media (e.g., DMEM, RPMI) with Serum37°CLow (Hours)Serum contains proteases that will actively degrade the peptide.
Cell Culture Media (Serum-Free)37°CModerateStability is improved in the absence of serum proteases, but cellular proteases may still be a factor.
Lysis Buffers (e.g., RIPA)4°CHighProtease inhibitors in lysis buffers significantly enhance stability.
Acidic Buffers (e.g., Glycine-HCl, pH 3)4°CHighLow pH can reduce enzymatic degradation and hydrolysis for short-term storage.
Basic Buffers (pH > 8)Room TempLowIncreased risk of deamidation and oxidation at higher pH.[7]

Note: This table provides estimations based on general peptide chemistry. For critical experiments, it is highly recommended to perform a stability study of A-779 in your specific experimental buffer.

Troubleshooting Guides

Problem 1: I am observing a loss of A-779 activity in my cell-based assay over time.

  • Possible Cause: Degradation of A-779 by proteases present in the cell culture medium, especially if it contains serum.[8]

  • Troubleshooting Steps:

    • Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time A-779 is exposed to potential degradation.

    • Use Serum-Free Medium: If your cell line can be maintained in serum-free medium for the duration of the experiment, this will significantly reduce proteolytic degradation.

    • Add Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your culture medium. However, be cautious as this may affect cellular physiology.

    • Replenish A-779: For longer-term experiments, consider replenishing the medium with fresh A-779 at regular intervals.

    • Perform a Stability Check: Incubate A-779 in your complete cell culture medium for the duration of your experiment, and then analyze the remaining intact peptide by HPLC-MS to quantify degradation.

Problem 2: My A-779 solution appears cloudy or precipitated after thawing.

  • Possible Cause: Poor solubility of the peptide in the chosen buffer or aggregation upon freezing and thawing.

  • Troubleshooting Steps:

    • Review Solubilization Protocol: Ensure the initial reconstitution of the lyophilized peptide was performed correctly. Some peptides require a specific pH or a small amount of organic solvent to fully dissolve.

    • Gentle Warming and Vortexing: Try gently warming the solution to 37°C and vortexing to see if the precipitate dissolves.

    • Change Buffer Composition: Consider using a buffer with a different pH or adding a small percentage of a solubilizing agent like DMSO (ensure it is compatible with your experiment).

    • Filter the Solution: If the precipitate does not dissolve, it may be necessary to filter the solution through a 0.22 µm filter to remove aggregates before use. Note that this may reduce the effective concentration of the peptide.

    • Aliquot to Minimize Freeze-Thaw Cycles: To prevent future issues, ensure the stock solution is aliquoted into single-use volumes before the initial freezing.[6][7]

Problem 3: I am getting inconsistent results between experiments using A-779.

  • Possible Cause: Inconsistent preparation of A-779 solutions, degradation during storage, or variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Develop and adhere to a strict protocol for reconstituting and diluting A-779. Use the same buffer and solvent concentrations for each experiment.

    • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from lyophilized powder. It is good practice to periodically check the purity of your stock solution using HPLC.

    • Control Experimental Parameters: Ensure that all experimental parameters, such as incubation time, temperature, and cell density, are consistent between experiments.

    • Evaluate Buffer Stability: As highlighted in the FAQ, A-779 stability can vary significantly between different buffers. Ensure the buffer you are using is appropriate for the duration and temperature of your experiment.

Experimental Protocols

Protocol 1: Preparation of A-779 Stock Solution

  • Calculate Required Volume: Determine the volume of solvent needed to achieve the desired stock solution concentration (e.g., 1 mM).

  • Reconstitution: Briefly centrifuge the vial of lyophilized A-779 to ensure the powder is at the bottom. Add the calculated volume of sterile, high-purity water or a buffer of your choice (e.g., PBS).

  • Solubilization: Gently vortex or pipette up and down to dissolve the peptide completely. If solubility is an issue, a small amount of DMSO can be used for initial solubilization, followed by dilution with the aqueous buffer.

  • Aliquotting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Assessing A-779 Stability by HPLC

This protocol provides a general framework. Specific parameters such as the column, mobile phases, and gradient may need to be optimized for your specific HPLC system.

  • Prepare A-779 in Experimental Buffer: Prepare a solution of A-779 at the desired concentration in the experimental buffer to be tested.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution, and if necessary, quench any enzymatic activity (e.g., by adding a strong acid like trifluoroacetic acid - TFA). Analyze this sample by HPLC to determine the initial peak area of the intact A-779.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

  • Time Points: At various time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, quench any reactions, and store at -80°C until analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable for peptide analysis.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Run a linear gradient from a low percentage of mobile phase B to a high percentage to elute the peptide and any degradation products.

    • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area of the intact A-779 at each time point. The percentage of remaining A-779 can be calculated relative to the T=0 time point. The half-life can be determined by plotting the percentage of remaining A-779 against time. For identification of degradation products, HPLC coupled with mass spectrometry (LC-MS) is recommended.[9]

Visualizations

Renin_Angiotensin_System cluster_0 Classical Pathway cluster_1 Alternative Pathway Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Ang_II Angiotensin II Ang_I->Ang_II Ang_1_7 Angiotensin-(1-7) Ang_II->Ang_1_7 AT1R AT1 Receptor Ang_II->AT1R MasR Mas Receptor Ang_1_7->MasR Classical_Effects Vasoconstriction Inflammation Fibrosis AT1R->Classical_Effects Alternative_Effects Vasodilation Anti-inflammation Anti-fibrosis MasR->Alternative_Effects Renin Renin Renin->Ang_I ACE ACE ACE->Ang_II ACE2 ACE2 ACE2->Ang_1_7 A779 A-779 A779->MasR Antagonist

Caption: The Renin-Angiotensin System (RAS) pathways.

Experimental_Workflow start Start: Prepare A-779 in Experimental Buffer t0 T=0: Analyze initial sample by HPLC start->t0 incubate Incubate solution at experimental temperature start->incubate hplc_analysis Analyze all samples by HPLC t0->hplc_analysis timepoints Withdraw aliquots at various time points incubate->timepoints quench Quench reaction and store samples at -80°C timepoints->quench quench->hplc_analysis data_analysis Calculate remaining A-779 and determine half-life hplc_analysis->data_analysis end End: Stability Profile Determined data_analysis->end

Caption: Workflow for assessing A-779 stability.

Troubleshooting_Logic issue Issue: Inconsistent A-779 Activity cause1 Possible Cause 1: Peptide Degradation issue->cause1 cause2 Possible Cause 2: Solution Instability issue->cause2 cause3 Possible Cause 3: Experimental Variability issue->cause3 solution1a Solution: Use serum-free media cause1->solution1a solution1b Solution: Add protease inhibitors cause1->solution1b solution2a Solution: Optimize buffer/pH cause2->solution2a solution2b Solution: Aliquot to avoid freeze-thaw cause2->solution2b solution3a Solution: Standardize protocols cause3->solution3a solution3b Solution: Use fresh stock solutions cause3->solution3b

Caption: Troubleshooting logic for A-779 experiments.

References

How to prevent A 779 degradation during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of A 779 during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

This compound is a selective peptide antagonist of the Mas receptor, with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-D-Ala. Like many peptides, this compound is susceptible to degradation from environmental factors such as temperature, moisture, and pH.[1][2] Improper storage can lead to a loss of peptide integrity and biological activity, compromising experimental results.

Q2: What are the primary degradation pathways for this compound?

Peptides are primarily susceptible to hydrolysis, oxidation, and deamidation.[2][3] Given its sequence, this compound is particularly vulnerable to:

  • Hydrolysis: The presence of an Aspartic acid (Asp) residue at the N-terminus makes this compound prone to hydrolysis, which involves the cleavage of peptide bonds.[3]

  • Oxidation: While this compound does not contain the most easily oxidized residues like Cysteine or Methionine, oxidation can still occur over time, especially with exposure to air and light.[2][4]

Q3: How should I store lyophilized this compound powder?

For long-term stability, lyophilized this compound should be stored in a tightly sealed container with a desiccant to protect it from moisture, as it is hygroscopic.[5] It should also be protected from light.[5] Recommended storage temperatures are:

Storage ConditionDuration
-80°CUp to 2 years[6][7]
-20°CUp to 1 year[6][7]

Q4: How should I store this compound in solution?

Once reconstituted, this compound solutions are less stable than the lyophilized powder. To minimize degradation:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

  • Storage Temperature: Store frozen at -80°C for up to 2 years or -20°C for up to 1 year.[6][7]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[8]

Q5: What solvents are recommended for reconstituting this compound?

This compound is soluble in the following solvents:

SolventConcentrationNotes
WaterUp to 1-2 mg/mL[5]
DMSOSoluble, may require pH adjustment to 2 with HCl[7]Purge with an inert gas[8]
Dimethyl formamide (DMF)SolublePurge with an inert gas[8]

Troubleshooting Guide

Issue: I am seeing a loss of activity in my this compound sample.

This could be due to degradation. Follow this troubleshooting workflow:

a779_troubleshooting start Loss of this compound Activity Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Correct Storage Practices (See FAQs) improper_storage->correct_storage Yes assess_stability Assess Peptide Integrity (e.g., HPLC, MS) improper_storage->assess_stability No new_sample Use a Fresh, Properly Stored Aliquot correct_storage->new_sample degraded Degradation Confirmed? assess_stability->degraded degraded->new_sample Yes no_degradation Peptide is Intact. Investigate Other Experimental Variables. degraded->no_degradation No

Caption: Troubleshooting workflow for loss of this compound activity.

Issue: I see multiple peaks when analyzing my this compound sample by HPLC.

This is a strong indicator of degradation or the presence of impurities.

  • Possible Cause 1: Hydrolysis. The N-terminal Aspartic acid can lead to peptide bond cleavage, resulting in smaller peptide fragments that will have different retention times on HPLC.

  • Solution: Review your storage and handling procedures. Ensure that the pH of your solutions is not highly acidic or basic, as this can accelerate hydrolysis.[2] Use a fresh vial of lyophilized this compound and prepare new solutions.

  • Possible Cause 2: Oxidation. Exposure to air can cause oxidation, leading to modified forms of the peptide that may appear as separate peaks.

  • Solution: When preparing solutions, use solvents that have been purged with an inert gas like nitrogen or argon.[8] Minimize the headspace in your storage vials.

Experimental Protocols

Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your system.

1. Materials:

  • This compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

2. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water with a small amount of ACN) at a known concentration (e.g., 1 mg/mL). This will serve as your "time zero" standard.

    • Analyze this standard immediately by HPLC to establish the initial purity and retention time.

  • Stability Study Setup:

    • Aliquot the this compound stock solution into several vials.

    • Store the aliquots under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).

  • HPLC Analysis:

    • At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Allow the sample to come to room temperature before analysis.

    • Analyze the sample by HPLC using a suitable gradient. A common gradient for peptides is a linear gradient of ACN in water, with 0.1% TFA in both mobile phases.

    • Monitor the chromatogram at a wavelength of 214 or 280 nm.

  • Data Analysis:

    • Compare the chromatograms of the stored samples to the "time zero" standard.

    • Look for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main this compound peak.

    • Calculate the percentage of remaining this compound at each time point to determine the degradation rate under each storage condition.

hplc_workflow prep_standard Prepare this compound 'Time Zero' Standard analyze_t0 Analyze by HPLC (Establish Initial Purity) prep_standard->analyze_t0 setup_stability Aliquot and Store Under Test Conditions analyze_t0->setup_stability time_points Analyze at Predetermined Time Points setup_stability->time_points data_analysis Compare Chromatograms and Quantify Degradation time_points->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: General workflow for assessing this compound stability using HPLC.

Signaling Pathways and Degradation

The primary mechanism of this compound action is through the antagonism of the Mas receptor, a key component of the renin-angiotensin system. Degradation of this compound compromises its ability to bind to this receptor, thereby inhibiting its biological function.

degradation_pathways cluster_peptide This compound Peptide cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_consequence Functional Consequence A779 Intact this compound (Asp-Arg-Val-Tyr-Ile-His-D-Ala) hydrolysis Hydrolysis (cleavage at Asp residue) A779->hydrolysis Moisture, pH extremes oxidation Oxidation A779->oxidation Oxygen, Light fragments Peptide Fragments hydrolysis->fragments oxidized_peptide Oxidized this compound oxidation->oxidized_peptide loss_of_activity Loss of Binding to Mas Receptor & Reduced Biological Activity fragments->loss_of_activity oxidized_peptide->loss_of_activity

References

A 779 lot-to-lot variability and its impact.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mas receptor antagonist, A-779. Lot-to-lot variability of peptide reagents can be a significant source of experimental inconsistency, and this resource is designed to help you identify and address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is A-779 and what is its primary mechanism of action?

A-779 is a selective antagonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). Its primary function is to block the binding of the endogenous ligand Angiotensin-(1-7) [Ang-(1-7)] to the Mas receptor. This action inhibits the downstream signaling pathways typically activated by Ang-(1-7), which are often associated with vasodilation, anti-inflammatory, and anti-proliferative effects.

Q2: What are the common applications of A-779 in research?

A-779 is widely used to investigate the physiological and pathophysiological roles of the Ang-(1-7)/Mas receptor axis. Common applications include studying its effects on cardiovascular regulation, inflammation, fibrosis, and cellular growth. By blocking the Mas receptor, researchers can elucidate the specific contributions of this pathway in various biological processes and disease models.

Q3: How should I properly store and handle A-779?

Lyophilized A-779 should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. For reconstitution, use a solvent appropriate for your experimental system, such as sterile water or a buffer solution. Always refer to the manufacturer's instructions for specific solubility information.

Troubleshooting Guide: A-779 Lot-to-Lot Variability

Inconsistent or unexpected experimental results when using A-779 can often be attributed to lot-to-lot variability. This guide provides a structured approach to troubleshooting these issues.

Q4: My current lot of A-779 is showing a different level of inhibition compared to a previous lot. What could be the cause?

This is a classic sign of lot-to-lot variability. The observed difference in inhibitory activity can stem from several factors, including variations in peptide purity, the presence of different counter-ions from the synthesis process, or incorrect peptide concentration.

Recommended Actions:

  • Review the Certificate of Analysis (CoA): Compare the CoAs for both the new and old lots of A-779. Pay close attention to the reported purity (typically determined by HPLC) and the net peptide content.

  • Perform a Dose-Response Curve: To empirically determine the potency of the new lot, perform a dose-response experiment to calculate its IC50 (half-maximal inhibitory concentration) in your specific assay. This will allow you to adjust the concentration of the new lot to match the activity of the previous one.

  • Validate with a Functional Assay: Use a well-established functional assay to confirm the activity of the new lot. For example, you can measure the ability of A-779 to block Ang-(1-7)-induced signaling, such as the inhibition of NF-κB activation.[1]

Q5: I am observing unexpected or off-target effects with a new batch of A-779. How can I troubleshoot this?

Off-target effects can be caused by impurities or by the peptide itself at high concentrations.

Recommended Actions:

  • Assess Purity: If not already done, review the purity data on the CoA. If the purity is lower than expected, or if you suspect the presence of contaminating peptides, consider having the peptide's purity and identity confirmed by an independent analysis (e.g., HPLC and mass spectrometry).

  • Titrate the Concentration: Determine the lowest effective concentration of A-779 in your experiments to minimize the risk of off-target effects.

  • Include Appropriate Controls: Ensure your experiments include controls to account for any non-specific effects of the peptide or its vehicle.

Data Presentation: Illustrative Impact of Variability on IC50

ParameterValue
Number of Lots Tested111
Mean IC50Not explicitly stated
Standard Deviations from the MeanThe majority of values fall within two standard deviations
OutliersOne outlier was identified

This table is for illustrative purposes to demonstrate the concept of lot-to-lot variability and does not represent actual data for A-779.

Experimental Protocols

Protocol: In Vitro Validation of A-779 Activity via Inhibition of Ang-(1-7)-Induced NF-κB Activation

This protocol describes a cell-based assay to confirm the inhibitory activity of a new lot of A-779.

1. Cell Culture and Treatment:

  • Culture human aortic smooth muscle cells (HASMCs) in appropriate media.[3]

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-incubate the cells with the new lot of A-779 (e.g., at a concentration of 1 µM) for 1 hour.[3]

  • Stimulate the cells with Ang-(1-7) (e.g., 100 nM) for 18 hours.[3]

  • Include control groups: untreated cells, cells treated with Ang-(1-7) only, and cells treated with A-779 only.

2. Nuclear Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells and extract nuclear proteins using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

3. Electrophoretic Mobility Shift Assay (EMSA):

  • Use an EMSA kit to assess NF-κB DNA binding activity.

  • Incubate nuclear extracts with a biotin-labeled NF-κB consensus oligonucleotide.

  • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

  • Transfer the complexes to a nylon membrane.

  • Detect the biotin-labeled DNA using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

  • Image the membrane to visualize the bands corresponding to the NF-κB-DNA complexes.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Compare the NF-κB activation in the Ang-(1-7) treated group with the group pre-treated with A-779. A significant reduction in the band intensity in the A-779 treated group confirms its inhibitory activity.

Mandatory Visualizations

Ang_1_7_Mas_Receptor_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_MasR Mas Receptor Signaling cluster_downstream Downstream Effects Angiotensinogen Angiotensinogen Ang_I Ang_I Angiotensinogen->Ang_I Renin Ang_II Ang_II Ang_I->Ang_II ACE Ang_1_7 Ang_1_7 Ang_II->Ang_1_7 ACE2 AT1R AT1 Receptor Ang_II->AT1R Activates MasR Mas Receptor Ang_1_7->MasR Activates Downstream Downstream NO_Production ↑ Nitric Oxide Production MasR->NO_Production Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ NF-κB) MasR->Anti_inflammatory Anti_proliferative Anti-proliferative Effects MasR->Anti_proliferative Vasodilation Vasodilation MasR->Vasodilation MasR->AT1R Counter-regulates A779 A-779 A779->MasR Blocks Pro_inflammatory Pro_inflammatory AT1R->Pro_inflammatory Pro-inflammatory Effects (e.g., ↑ NF-κB)

Caption: Ang-(1-7)/Mas Receptor Signaling Pathway and A-779 Inhibition.

A779_Lot_Validation_Workflow NewLot Receive New Lot of A-779 ReviewCoA Review Certificate of Analysis (Purity, Net Peptide Content) NewLot->ReviewCoA Reconstitute Proper Reconstitution and Aliquoting ReviewCoA->Reconstitute FunctionalAssay Perform Functional Assay (e.g., NF-κB Inhibition) Reconstitute->FunctionalAssay DoseResponse Generate Dose-Response Curve (IC50) FunctionalAssay->DoseResponse Compare Compare with Previous Lot Data DoseResponse->Compare Proceed Proceed with Experiments Compare->Proceed Consistent Troubleshoot Troubleshoot / Contact Supplier Compare->Troubleshoot Inconsistent

Caption: Recommended Workflow for A-779 Lot Validation.

References

Technical Support Center: Interpreting Conflicting Data from A 779 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities and interpret conflicting data from studies involving A 779, a selective antagonist for the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.

Frequently Asked Questions (FAQs)

Q1: Why are the effects of this compound on blood pressure inconsistent across different studies?

A1: The effect of this compound on blood pressure can be influenced by several factors, leading to apparently conflicting results. One significant factor is the sex of the animal model. Studies have shown that Ang-(1-7) contributes to sex-related differences in blood pressure responses to Angiotensin II (Ang II). In spontaneously hypertensive rats, this compound was found to equalize the blood pressure response to Ang II between males and females, suggesting a role for the Ang-(1-7)/Mas receptor axis in these sex-specific differences.

Furthermore, the method of blood pressure measurement and the experimental conditions can introduce variability. It is crucial to consider the animal strain, anesthetic regimen, and method of this compound administration (e.g., acute microinjection versus chronic infusion).

Q2: I am not observing the expected blockade of Angiotensin-(1-7) effects with this compound in my experiments. What could be the reason?

A2: A potential explanation for the lack of this compound efficacy in blocking Ang-(1-7) is the existence of an alternative signaling pathway mediated by the peptide alamandine.[1] Alamandine can be formed from Ang-(1-7) and acts through a Mas-independent mechanism, potentially via the Mas-related G-protein coupled receptor D (MrgD).[1][2] The effects of alamandine are not blocked by this compound, but can be inhibited by D-Pro7-Ang-(1-7), which acts as an antagonist for both Mas and MrgD receptors.[1][2] Therefore, if Ang-(1-7) is being converted to alamandine in your experimental system, this compound will not be an effective antagonist.

Q3: The results of my this compound experiments on cardiomyocyte hypertrophy are variable. How can I interpret this?

A3: While Ang-(1-7) is generally considered to have anti-hypertrophic effects in cardiomyocytes, the results can be variable.[1] This variability may stem from the specific experimental conditions. For instance, the protective effect of Ang-(1-7) against Ang II-induced cardiomyocyte hypertrophy has been shown to be attenuated by this compound.[3][4] The concentration of Ang II and Ang-(1-7), the duration of treatment, and the specific endpoints measured (e.g., cell size, molecular markers) can all influence the outcome. Additionally, the underlying signaling pathways are complex, involving factors like Sirt3 and mitochondrial ROS, which can be modulated by various experimental parameters.[3][4]

Q4: Does this compound have any effects on its own, independent of Angiotensin-(1-7)?

A4: In some experimental settings, this compound has been observed to have effects on its own. For example, in studies on in vivo proximal tubules, this compound alone was found to significantly increase bicarbonate reabsorption.[5] This suggests that there may be a basal level of endogenous Ang-(1-7) activity that is blocked by this compound, or that this compound may have off-target effects in certain tissues or under specific conditions. It is important to include appropriate controls with this compound alone to account for any potential independent effects in your experiments.

Troubleshooting Guides

Issue: Inconsistent Blood Pressure Readings in In Vivo Studies

Possible Cause & Troubleshooting Step:

  • Sex Differences: Ensure that both male and female subjects are included in your study design and that the data is analyzed separately. The influence of the Ang-(1-7)/Mas axis on blood pressure regulation can be sex-dependent.

  • Anesthesia and Surgical Stress: The choice of anesthetic and the surgical procedures can significantly impact cardiovascular parameters. Utilize consistent and well-documented anesthesia protocols. For chronic studies, consider using telemetry for blood pressure measurements to minimize stress.

  • Route of Administration: The method of this compound delivery (e.g., intravenous, subcutaneous, intracerebroventricular) will affect its bioavailability and time to peak effect. Ensure the chosen route is appropriate for the research question and that the dosage is optimized.

Issue: this compound Fails to Block Angiotensin-(1-7)-Mediated Vasodilation

Possible Cause & Troubleshooting Step:

  • Alamandine Pathway Activation: Consider the possibility that Ang-(1-7) is being converted to alamandine. To test this, you can use the dual Mas/MrgD receptor antagonist, D-Pro7-Ang-(1-7), in parallel with this compound. If D-Pro7-Ang-(1-7) blocks the effect while this compound does not, it strongly suggests the involvement of the alamandine/MrgD pathway.[1][2]

Data Summary Tables

Table 1: Effect of this compound on Angiotensin II-Induced Blood Pressure Changes in Male vs. Female Rats

Treatment GroupAnimal ModelBlood Pressure MeasurementKey FindingReference
Ang II + this compoundSpontaneously Hypertensive RatsInvasive arterial catheterThis compound equalized the hypertensive response to Ang II between male and female rats.[3]
Ang IISpontaneously Hypertensive RatsInvasive arterial catheterMales exhibited a greater increase in blood pressure in response to Ang II compared to females.[3]

Table 2: Antagonism of Angiotensin-(1-7) and Alamandine Effects

AgonistAntagonistExperimental SystemObserved EffectReference
Angiotensin-(1-7)This compoundRostral insular cortexThis compound did not alter the cardiovascular effects of alamandine.[2]
AlamandineD-Pro7-Ang-(1-7)Rostral insular cortexD-Pro7-Ang-(1-7) completely blocked the cardiovascular effects of alamandine.[2]
Cyclic Ang-(1-7)This compoundAortic rings from Sprague-Dawley ratsVasorelaxation was only partially blocked.[1]
Cyclic Ang-(1-7)D-Pro7-Ang-(1-7)Aortic rings from Sprague-Dawley ratsCompletely blocked the vasorelaxant effect.[1]

Experimental Protocols

Protocol 1: In Vivo Blood Pressure Measurement in Rats

This protocol provides a general framework for measuring blood pressure in rats to assess the effects of this compound.

1. Animal Model:

  • Use adult male and female Wistar or Sprague-Dawley rats.[6][7] House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Anesthesia:

  • Anesthetize rats with an appropriate agent such as urethane (1.2 g/kg, i.p.) or a combination of ketamine (80 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).[6] Monitor the depth of anesthesia throughout the experiment.

3. Surgical Procedure (for invasive measurement):

  • Cannulate the carotid artery for direct blood pressure measurement.[6]

  • Cannulate the jugular vein for intravenous administration of substances.

  • Connect the arterial cannula to a pressure transducer linked to a data acquisition system.

4. This compound Administration:

  • Dissolve this compound in sterile saline.

  • Administer this compound via the desired route (e.g., intravenous bolus or infusion, or microinjection into a specific brain region). The dose will need to be optimized for the specific experimental question. For example, a study microinjected 100 pmol/100 nl of this compound into the rostral insular cortex.[2]

5. Blood Pressure Recording:

  • Allow for a stabilization period after surgery and before drug administration.

  • Record baseline blood pressure and heart rate.

  • Administer this compound and/or other agents (e.g., Angiotensin II) and continuously record cardiovascular parameters.

  • For non-invasive measurements, the tail-cuff method can be used on conscious rats, which requires a period of habituation.[8][9]

Protocol 2: Cardiomyocyte Hypertrophy Assay

This protocol outlines a general procedure for assessing the effect of this compound on Angiotensin II-induced cardiomyocyte hypertrophy in vitro.

1. Cell Culture:

  • Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old Sprague-Dawley rat pups.

  • Culture the cells in an appropriate medium, such as DMEM supplemented with fetal bovine serum and antibiotics.

2. Experimental Treatment:

  • After an initial culture period, serum-starve the cardiomyocytes for 24 hours.

  • Pre-treat the cells with this compound (e.g., 10⁻⁶ mol/l) for a specified time (e.g., 30 minutes) before adding the hypertrophic stimulus.[10]

  • Induce hypertrophy by treating the cells with Angiotensin II (e.g., 10⁻⁷ M) for a specified duration (e.g., 48 hours).[11]

  • Include appropriate control groups: vehicle control, Ang II alone, this compound alone, and Ang II + this compound.

3. Measurement of Hypertrophy:

  • Cell Size: Measure the surface area of individual cardiomyocytes using microscopy and image analysis software.

  • Protein Synthesis: Quantify protein synthesis by measuring the incorporation of a labeled amino acid (e.g., ³H-leucine).

  • Molecular Markers: Analyze the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using real-time PCR or Western blotting.

4. Data Analysis:

  • Compare the different treatment groups to determine if this compound attenuates the hypertrophic effects of Ang II. Use appropriate statistical tests to determine significance.

Visualizations

Signaling_Pathways cluster_ang17 Angiotensin-(1-7) Pathway cluster_alamandine Alamandine Pathway Ang17 Angiotensin-(1-7) MasR Mas Receptor Ang17->MasR Agonist Alamandine Alamandine Ang17->Alamandine Conversion Effect1 Biological Effects (e.g., Vasodilation, Anti-hypertrophy) MasR->Effect1 Signal Transduction A779 This compound A779->MasR Antagonist MrgD MrgD Receptor Alamandine->MrgD Agonist Effect2 Biological Effects (e.g., Cardiovascular) MrgD->Effect2 Signal Transduction DPro7 D-Pro7-Ang-(1-7) DPro7->MrgD Antagonist

Caption: Signaling pathways of Angiotensin-(1-7) and Alamandine.

Experimental_Workflow cluster_invivo In Vivo Blood Pressure Study cluster_invitro Cardiomyocyte Hypertrophy Assay start_vivo Select Male & Female Rodents surgery Surgical Preparation (Anesthesia, Cannulation) start_vivo->surgery baseline Record Baseline Blood Pressure surgery->baseline treatment_vivo Administer this compound and/or Ang II baseline->treatment_vivo measurement_vivo Continuous Blood Pressure Monitoring treatment_vivo->measurement_vivo analysis_vivo Data Analysis (Compare Sexes) measurement_vivo->analysis_vivo start_vitro Isolate & Culture Cardiomyocytes pretreatment Pre-treat with this compound start_vitro->pretreatment stimulus Induce Hypertrophy (Ang II) pretreatment->stimulus incubation Incubate (e.g., 48h) stimulus->incubation measurement_vitro Measure Hypertrophy (Cell Size, Markers) incubation->measurement_vitro analysis_vitro Data Analysis (Compare Treatments) measurement_vitro->analysis_vitro

Caption: General experimental workflows for this compound studies.

References

Technical Support Center: A 779 Toxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A 779 in toxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Mas receptor, a G-protein coupled receptor. Its primary mechanism is to block the binding of Angiotensin-(1-7) (Ang-(1-7)) to the Mas receptor, thereby inhibiting its downstream signaling pathways.[1] this compound shows no significant affinity for AT1 or AT2 receptors at concentrations up to 1 µM.

Q2: What are the expected effects of this compound on cell viability and proliferation?

This compound alone generally has minimal direct effect on cell proliferation and viability in many cell types.[1] Its primary role is to antagonize the effects of Ang-(1-7). Therefore, the observed effect of this compound on cell viability will depend on the role of the Ang-(1-7)/Mas receptor axis in the specific cell line being studied. For instance, if Ang-(1-7) promotes proliferation in a particular cell type, this compound would be expected to inhibit this effect.

Q3: How should I dissolve and store this compound for in vitro experiments?

This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. The solubility in DMSO is approximately 33 mg/ml. Further dilutions into aqueous buffers or cell culture media should be made immediately before use. Aqueous solutions of this compound are not recommended for storage for more than one day. For long-term storage, the solid form should be stored at -20°C.[2]

Q4: Can this compound interfere with common colorimetric or fluorometric viability assays?

While there is no widespread evidence of direct chemical interference, it is crucial to include proper controls. For colorimetric assays like MTT, which rely on mitochondrial reductase activity, any compound affecting mitochondrial function could indirectly interfere.[3][4] For fluorescence-based assays like Alamar Blue (resazurin), compounds with inherent fluorescent properties could interfere. It is recommended to run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.

Q5: What are potential off-target effects of this compound?

This compound is a selective antagonist for the Mas receptor. However, as with any pharmacological inhibitor, the potential for off-target effects increases with higher concentrations. It is crucial to use the lowest effective concentration and to include appropriate controls to validate that the observed effects are mediated through the Mas receptor.

Troubleshooting Guides

This section addresses specific issues that may arise during toxicity and cell viability assays with this compound.

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays
Symptom Possible Cause Suggested Solution
High variability between replicate wells treated with this compound. Uneven dissolution or precipitation of this compound in culture media. this compound has limited aqueous solubility.[2]Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any precipitate after adding this compound.
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. Pay attention to pipetting technique to avoid introducing bubbles and ensure accurate cell numbers in each well.
No observable effect of this compound, even at high concentrations. The cell line may not express the Mas receptor or the Ang-(1-7)/Mas axis may not be active under the experimental conditions. Confirm Mas receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Ensure that the experimental conditions are appropriate to activate the Ang-(1-7) pathway if you are studying the antagonistic effects of this compound.
Degradation of this compound. Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Unexpected increase in cell viability with this compound treatment. Potential off-target effects at high concentrations. Perform a dose-response curve to identify the optimal concentration range. Consider using a rescue experiment by adding an excess of Ang-(1-7) to see if the effect of this compound can be overcome.
Interference with the assay chemistry. Some compounds can interfere with the chemistry of viability assays.[5]Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions.
Issue 2: Problems with Specific Viability Assays
Assay Symptom Possible Cause Suggested Solution
MTT Assay Low absorbance readings or no color change. This compound may be affecting mitochondrial reductase activity. [3][4]Confirm that the observed effect is on cell number and not just an inhibition of the enzyme. Consider using a different viability assay that is not dependent on mitochondrial reductase activity, such as CellTiter-Glo®.
Formazan crystals are not fully dissolved. Incomplete solubilization. Increase the volume of the solubilization solution or extend the incubation time. Ensure vigorous mixing after adding the solubilizing agent.
Alamar Blue (Resazurin) Assay High background fluorescence. This compound may have intrinsic fluorescence at the excitation/emission wavelengths of the assay. Measure the fluorescence of this compound in cell-free media to determine its contribution to the signal and subtract this from the experimental values.
Non-linear fluorescence signal. Cell density is too high or too low. Optimize the initial cell seeding density to ensure that the assay is performed within the linear range of detection.
CellTiter-Glo® (ATP) Assay Luminescence signal decays rapidly. Presence of ATPases in the sample. Use a stabilized luciferase formulation if available. Ensure that the plate is read within the recommended time frame after reagent addition.
Low luminescence signal. Insufficient cell lysis. Ensure proper mixing after adding the CellTiter-Glo® reagent to achieve complete cell lysis and release of ATP.

Quantitative Data Summary

The following table summarizes the effects of this compound on cell viability from various studies. It is important to note that the IC50 values can vary significantly depending on the cell line, assay type, and experimental conditions.[6][7]

Cell LineAssay TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Vascular Smooth Muscle Cells (VSMCs)PCNA expressionNot specifiedNot specifiedNo effect on proliferation alone, but inhibits Ang-(1-7) mediated suppression of Ang II-induced proliferation.[1]MedchemExpress
MDA-MB-231 (Breast Cancer)MTT Assay200 µM24 hSignificant suppression of viability.[8]
HEK-M7 (HEK293 overexpressing Mas receptor)MTT Assay100-200 µM24 hInhibition of viability.[8]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted for assessing the effect of this compound on adherent cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with the same concentration of DMSO).

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Mix thoroughly by gentle shaking or pipetting.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Alamar Blue (Resazurin) Cell Viability Assay Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Cells of interest

  • 96-well black, clear-bottom cell culture plates

  • Complete cell culture medium

  • Alamar Blue (Resazurin) reagent

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubate for the desired treatment period.

  • Add Alamar Blue reagent to each well, typically 10% of the culture volume.

  • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Cells of interest

  • 96-well opaque-walled cell culture plates

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound.

  • Incubate for the desired treatment period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Signaling Pathways and Workflows

This compound Signaling Pathway

A779_Signaling_Pathway Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR A779 This compound A779->MasR Antagonizes Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) MasR->Downstream Cellular_Effects Cellular Effects (Proliferation, Apoptosis, etc.) Downstream->Cellular_Effects A779_Toxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_A779 Prepare Serial Dilutions of this compound seed_cells->prepare_A779 treat_cells Treat Cells with this compound prepare_A779->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (MTT, Alamar Blue, etc.) incubate->viability_assay read_plate Read Plate (Absorbance/Fluorescence/Luminescence) viability_assay->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Best practices for using A 779 in long-term studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for using the Mas receptor antagonist, A 779, in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the Mas receptor, a key component of the renin-angiotensin system (RAS). It functions by blocking the binding of Angiotensin-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling pathways. This makes this compound a valuable tool for investigating the physiological and pathological roles of the ACE2/Ang-(1-7)/Mas axis.[1]

Q2: What are the general recommendations for storing lyophilized this compound peptide?

For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C. It is also advisable to protect it from moisture.[2]

Q3: How should I prepare and store this compound solutions for long-term in vitro experiments?

Q4: Can this compound be used in long-term in vivo studies?

Yes, this compound has been used in in vivo studies in animal models. For long-term administration, continuous infusion via osmotic pumps is a common method to ensure stable plasma concentrations.[3][4]

Troubleshooting Guides

In Vitro Studies

Q5: I am observing a gradual loss of this compound activity in my cell culture media over several days. What could be the cause?

This is likely due to the degradation of the this compound peptide in the culture media. Peptides can be susceptible to enzymatic degradation by proteases present in serum-containing media or secreted by cells.

Troubleshooting Steps:

  • Prepare Fresh Media: Whenever possible, add freshly prepared this compound to the culture media at each medium change.

  • Use Protease Inhibitors: If compatible with your experimental design, consider adding a broad-spectrum protease inhibitor cocktail to your culture media.

  • Optimize Serum Concentration: If using fetal bovine serum (FBS) or other sera, consider reducing the concentration or using a serum-free medium if your cell type allows.

  • Stability Testing: Perform a pilot study to determine the stability of this compound in your specific culture conditions. This can be done by measuring the concentration of intact this compound over time using an appropriate analytical method like HPLC.

Q6: My in vitro results with this compound are inconsistent between experiments. What are the potential sources of variability?

Inconsistent results can arise from several factors related to peptide handling and experimental setup.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Ensure that your this compound stock solution is aliquoted to avoid multiple freeze-thaw cycles, which can lead to peptide degradation.

  • Accurate Pipetting: Peptides can be viscous and prone to sticking to pipette tips. Use low-retention tips and ensure accurate and consistent pipetting.

  • Consistent Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and culture conditions, as these can influence receptor expression and cellular responses.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on your cells.

In Vivo Studies

Q7: I am planning a long-term in vivo study using osmotic pumps to deliver this compound. What are the key considerations?

Long-term in vivo studies with peptides require careful planning to ensure consistent delivery and minimize animal stress.

Key Considerations:

  • Pump Selection: Choose an osmotic pump with a delivery rate and duration appropriate for your study design.[4]

  • This compound Stability at 37°C: The stability of the this compound solution within the osmotic pump at physiological temperature (37°C) is critical. While specific data for this compound is limited, some peptides can degrade over time at this temperature. It is advisable to conduct a preliminary in vitro stability test of your this compound formulation at 37°C for the intended duration of the study.

  • Solvent Selection: Use a sterile, biocompatible solvent for your this compound formulation that is compatible with the osmotic pump. Physiological saline is a common choice.[5]

  • Surgical Procedure: Ensure aseptic surgical techniques for implanting the osmotic pumps to prevent infection and inflammation, which could affect your experimental outcomes.

Q8: I am concerned about potential tachyphylaxis or receptor desensitization with continuous, long-term this compound administration. Is this a valid concern?

Yes, this is a valid concern for any long-term study involving receptor antagonists. Continuous exposure to an antagonist can sometimes lead to receptor upregulation or alterations in downstream signaling pathways, potentially diminishing the drug's effect over time. While specific studies on this compound-induced Mas receptor desensitization are not extensively documented, it is a possibility to consider.

Mitigation Strategies:

  • Intermittent Dosing: If your experimental design allows, consider an intermittent dosing regimen instead of continuous infusion to allow for receptor resensitization.

  • Dose-Response Studies: Conduct dose-response studies at different time points during your long-term experiment to assess any changes in the efficacy of this compound.

  • Receptor Expression Analysis: At the end of the study, measure Mas receptor expression levels (mRNA and protein) in your target tissues to determine if there have been any changes in response to chronic this compound treatment.[6]

Data Presentation

Table 1: Physicochemical Properties and Storage Recommendations for this compound

PropertyValueSource/Recommendation
Molecular Weight 988.1 g/mol Manufacturer's Data
Appearance Lyophilized powderGeneral Observation
Solubility Soluble in water and physiological buffersManufacturer's Data
Storage (Lyophilized) -20°C or -80°C
Storage (in Solution) Aliquot and store at -80°C
Recommended Solvent Sterile physiological saline or appropriate bufferGeneral Practice
Long-Term Stability in Solution Data not available; test under experimental conditionsPrecautionary Advice

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration via Osmotic Pumps

Objective: To prepare a sterile solution of this compound for continuous subcutaneous infusion in rodents using osmotic pumps.

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free physiological saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringe and needles

  • Osmotic pumps (e.g., ALZET®)[7]

  • Laminar flow hood

Procedure:

  • Under aseptic conditions in a laminar flow hood, allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the this compound powder with a small volume of sterile physiological saline to create a concentrated stock solution. Gently vortex to ensure complete dissolution.

  • Dilute the stock solution to the final desired concentration for infusion using sterile physiological saline. The final concentration will depend on the pump's flow rate and the desired dose for the animal.

  • Fill the osmotic pumps with the this compound solution according to the manufacturer's instructions.

  • Prime the pumps as recommended by the manufacturer before surgical implantation.

  • Implant the pumps subcutaneously in the dorsal region of the animal using appropriate aseptic surgical techniques.

Visualizations

Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Ang_I Angiotensin I Renin->Ang_I ACE ACE Ang_I->ACE Ang_II Angiotensin II ACE->Ang_II AT1R AT1 Receptor Ang_II->AT1R ACE2 ACE2 Ang_II->ACE2 Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Ang_1_7 Angiotensin-(1-7) ACE2->Ang_1_7 MasR Mas Receptor Ang_1_7->MasR Vasodilation Vasodilation, Anti-inflammation, Anti-fibrosis MasR->Vasodilation A779 This compound A779->MasR

Caption: Signaling pathway of the renin-angiotensin system and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Procedure cluster_analysis Analysis A779_prep Prepare sterile this compound solution Pump_fill Fill osmotic pumps A779_prep->Pump_fill Pump_implant Surgically implant osmotic pumps Pump_fill->Pump_implant Animal_monitoring Monitor animals for the duration of the study Pump_implant->Animal_monitoring Tissue_collection Collect tissues and plasma at endpoints Animal_monitoring->Tissue_collection Data_analysis Analyze physiological and molecular endpoints Tissue_collection->Data_analysis

Caption: Experimental workflow for a long-term in vivo study using this compound with osmotic pumps.

Troubleshooting_Tree cluster_peptide Peptide Stability cluster_delivery Delivery System cluster_bio Biological Response Start Inconsistent or Diminishing Effect of this compound in Long-Term Study Check_Peptide Is the this compound solution stable? Start->Check_Peptide Check_Delivery Is the delivery method consistent? Start->Check_Delivery Check_Bio Is there a biological reason for the change in response? Start->Check_Bio Stability_Test Perform in vitro stability test of this compound at 37°C Check_Peptide->Stability_Test Aliquot Use fresh aliquots for each experiment Check_Peptide->Aliquot Pump_Function Verify osmotic pump function and flow rate Check_Delivery->Pump_Function Surgical_Site Check for inflammation or fibrosis at the implantation site Check_Delivery->Surgical_Site Receptor_Level Measure Mas receptor expression Check_Bio->Receptor_Level Dose_Response Conduct dose-response curve at different time points Check_Bio->Dose_Response

References

Validation & Comparative

Validating the Antagonistic Effect of A-779 on the Mas Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of A-779, a selective antagonist of the Mas receptor, with an alternative compound, D-Pro7-Angiotensin-(1-7). It includes a summary of their performance based on available experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Performance of Mas Receptor Antagonists

The following table summarizes the quantitative data for A-779 and D-Pro7-Angiotensin-(1-7) in antagonizing the Mas receptor.

AntagonistAssay TypeParameterValueSpecies/Cell LineReference
A-779 Radioligand Binding AssayIC500.3 nMCHO cells transfected with Mas receptor[1]
D-Pro7-Angiotensin-(1-7) Radioligand Binding Assay-Similar competitive binding to A-779 at 10 µMMouse kidney slices[2]

Note: The available quantitative data for a direct comparison is limited. Further head-to-head studies are required to definitively determine the relative potency and efficacy of these antagonists across various functional assays.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of the antagonistic effect of A-779 on the Mas receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (in this case, an antagonist) to a receptor.

Objective: To measure the ability of A-779 and its alternatives to displace a radiolabeled ligand from the Mas receptor.

Materials:

  • Mas receptor-expressing membranes (from transfected cells or tissues)

  • Radiolabeled Angiotensin-(1-7) (e.g., 125I-Ang-(1-7))

  • Unlabeled Angiotensin-(1-7) (for determining non-specific binding)

  • A-779 and other test antagonists

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates from cells or tissues expressing the Mas receptor.

  • In a multi-well plate, add a fixed concentration of radiolabeled Angiotensin-(1-7) to each well.

  • For total binding, add binding buffer.

  • For non-specific binding, add a high concentration of unlabeled Angiotensin-(1-7).

  • For competition binding, add increasing concentrations of A-779 or other test antagonists.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression analysis.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of a key downstream signaling molecule of the Mas receptor.

Objective: To determine if A-779 can block Angiotensin-(1-7)-induced phosphorylation of ERK1/2.

Materials:

  • Cells expressing the Mas receptor (e.g., vascular smooth muscle cells)

  • Angiotensin-(1-7)

  • A-779

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

  • Pre-incubate the cells with A-779 or vehicle for a specific time (e.g., 30-60 minutes).

  • Stimulate the cells with Angiotensin-(1-7) for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against t-ERK1/2 to normalize for protein loading.

  • Quantify the band intensities and express the results as the ratio of p-ERK1/2 to t-ERK1/2.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a common second messenger in GPCR signaling.

Objective: To assess the ability of A-779 to inhibit Angiotensin-(1-7)-induced calcium release.

Materials:

  • Cells expressing the Mas receptor

  • Angiotensin-(1-7)

  • A-779

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader with an injection module

Procedure:

  • Plate the cells in a black, clear-bottom multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject A-779 or vehicle into the wells and incubate for a short period.

  • Inject Angiotensin-(1-7) to stimulate the cells and immediately start recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analyze the data by calculating the peak fluorescence response or the area under the curve.

  • Compare the response in the presence and absence of A-779 to determine its inhibitory effect.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for validating the antagonistic effect of A-779.

Angiotensin_Signaling cluster_RAS Renin-Angiotensin System cluster_AT1R Classical Axis cluster_MasR Counter-regulatory Axis Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Downstream NADPH Oxidase ↓ NF-κB ↓ ERK1/2 ↓ MasR->Downstream A779 A-779 A779->MasR Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic Downstream->Vasodilation

Caption: Angiotensin Signaling Pathways.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Ex Vivo Validation Cell_Culture Cell Culture (e.g., VSMCs) Pre_incubation Pre-incubation with A-779 Cell_Culture->Pre_incubation Stimulation Stimulation with Ang-(1-7) Pre_incubation->Stimulation Binding_Assay Radioligand Binding Assay Stimulation->Binding_Assay Signaling_Assay Signaling Assays (p-ERK, Calcium) Stimulation->Signaling_Assay Data_Analysis1 Data Analysis (IC50, % Inhibition) Binding_Assay->Data_Analysis1 Signaling_Assay->Data_Analysis1 Animal_Model Animal Model (e.g., Rat, Mouse) Treatment Treatment with A-779 Animal_Model->Treatment Challenge Challenge with Ang-(1-7) or Disease Induction Treatment->Challenge Functional_Assay Functional Assays (Blood Pressure, Tissue Analysis) Challenge->Functional_Assay Data_Analysis2 Data Analysis (Physiological Readouts) Functional_Assay->Data_Analysis2

Caption: Experimental Workflow for A-779 Validation.

This guide provides a framework for understanding and validating the antagonistic properties of A-779 on the Mas receptor. The provided protocols and diagrams serve as a starting point for researchers to design and execute their experiments in this area.

References

A Comparative Analysis of A 779 and Other Mas Receptor Antagonists for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the Mas receptor antagonist A 779 with other relevant compounds, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes critical biological pathways and workflows to facilitate informed decision-making in research and development.

Introduction to Mas Receptor Antagonism

The Mas receptor, a G protein-coupled receptor (GPCR), is a key component of the protective arm of the renin-angiotensin system (RAS). Its endogenous ligand, Angiotensin-(1-7) (Ang-(1-7)), generally counteracts the effects of Angiotensin II, promoting vasodilation, anti-inflammatory, and anti-fibrotic effects. Consequently, antagonists of the Mas receptor are valuable tools for elucidating the physiological roles of the Ang-(1-7)/Mas axis and for investigating its therapeutic potential in various diseases. This compound is a widely used peptide antagonist of the Mas receptor. This guide compares this compound with another notable peptide antagonist, D-Pro7-Angiotensin-(1-7), and provides context with data on the agonist AVE 0991.

Quantitative Comparison of Mas Receptor Ligands

CompoundTypeIC50 (nM)Cell Type/Membrane SourceRadioligandReference
AVE 0991Agonist21Bovine Aortic Endothelial Cells[125I]-Ang-(1-7)[1]
AVE 0991Agonist47.5Mas-transfected COS cells[125I]-Ang-(1-7)[2]
Angiotensin-(1-7)Endogenous Agonist220Bovine Aortic Endothelial Cells[125I]-Ang-(1-7)[1]
This compoundAntagonistN/A---
D-Pro7-Ang-(1-7)AntagonistN/A---

Note: N/A indicates that specific quantitative data was not found in the performed search. The IC50 values represent the concentration of the compound required to displace 50% of the radioligand binding. Lower IC50 values are indicative of higher binding affinity.

Performance Comparison of Mas Receptor Antagonists

FeatureThis compoundD-Pro7-Angiotensin-(1-7)
Mechanism of Action Selective antagonist of the Mas receptor.[3]Selective antagonist of the Mas receptor.
Selectivity Does not interact with AT1 or AT2 receptors.[3]Does not compete for Ang II binding to AT1 or AT2 receptors.
In Vitro Activity Blocks Ang-(1-7)-mediated signaling pathways, including PI3K/Akt and MAPK/ERK. It also prevents the inhibitory effect of Ang-(1-7) on iNOS induction.[3]Competes with 125I-Ang-(1-7) for binding to the Mas receptor and blocks Ang-(1-7)-induced vasodilation.
In Vivo Activity Blocks various physiological effects of Ang-(1-7), including its influence on renal hemodynamics and neuronal protection.[4]Inhibits Ang-(1-7)-induced hypertensive effects in the rostral ventrolateral medulla and blocks its antidiuretic effect.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol provides a general framework for determining the binding affinity of unlabelled ligands, such as Mas receptor antagonists, by measuring their ability to compete with a radiolabeled ligand for binding to the Mas receptor.

1. Membrane Preparation:

  • Culture cells expressing the Mas receptor (e.g., Mas-transfected HEK293 or COS cells) or use tissue homogenates known to express the receptor.

  • Homogenize cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [125I]-Ang-(1-7)) with the membrane preparation.

  • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound, D-Pro7-Ang-(1-7)).

  • To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled agonist or antagonist.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

  • Plot the specific binding as a function of the log concentration of the competitor.

  • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value of the competitor.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Experimental Workflow: Competitive Radioligand Binding Assay prep 1. Membrane Preparation assay 2. Binding Assay prep->assay Incubate with Radioligand & Competitor analysis 3. Data Analysis assay->analysis Separate Bound & Free Ligand result Determine IC50 and Ki values analysis->result

Workflow for a competitive radioligand binding assay.

Mas Receptor Signaling Pathways

Activation of the Mas receptor by Ang-(1-7) initiates a cascade of intracellular signaling events that mediate its physiological effects. This compound and other antagonists block these pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_pla PLA Pathway Ang17 Angiotensin-(1-7) Mas Mas Receptor Ang17->Mas PI3K PI3K Mas->PI3K Activates MAPK MAPK Mas->MAPK Activates PLA PLA Mas->PLA Activates A779 This compound A779->Mas Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO ERK ERK MAPK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation AA Arachidonic Acid PLA->AA

Key signaling pathways activated by the Mas receptor.

Conclusion

This compound remains a cornerstone for investigating the Mas receptor's role in health and disease. While quantitative binding data for direct comparison with other antagonists like D-Pro7-Angiotensin-(1-7) is limited, the available information on their selectivity and functional effects provides a solid foundation for experimental design. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of modulating the Ang-(1-7)/Mas receptor axis. Further studies establishing a comprehensive quantitative profile of Mas receptor antagonists are warranted to accelerate drug discovery efforts in this promising area.

References

A Comparative Analysis of A779 and AT1 Receptor Blockers in Preclinical Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Renin-Angiotensin System (RAS) is a cornerstone in cardiovascular physiology and a primary target in hypertension pharmacotherapy. The classical view of this system centers on the vasoconstrictive, pro-inflammatory, and pro-fibrotic actions of Angiotensin II (Ang II) mediated by the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Consequently, AT1 receptor blockers (ARBs) are a frontline therapy for hypertension. However, a counter-regulatory arm of the RAS, centered on Angiotensin-(1-7) [Ang-(1-7)] and its receptor, Mas, has been identified as a source of vasodilatory, anti-inflammatory, and anti-proliferative effects that oppose the actions of Ang II.[1][4][5] The compound A779 is a selective antagonist for the Mas receptor, making it an invaluable tool for dissecting the role of this protective pathway.

This guide provides an objective comparison of the pharmacological tool A779 and therapeutic AT1 receptor blockers (e.g., Losartan, Valsartan), focusing on their opposing mechanisms and effects demonstrated in preclinical hypertension models.

Mechanism of Action: Two Opposing Pathways

The differential effects of ARBs and A779 stem from their targeting of two distinct, counter-regulatory pathways within the RAS.

  • AT1 Receptor Blockers (ARBs): These drugs, such as Losartan and Valsartan, competitively inhibit the binding of Ang II to the AT1 receptor.[6][7] This blockade prevents the canonical downstream signaling of Ang II, which includes G-protein-mediated activation of phospholipase C, leading to increased intracellular calcium, vasoconstriction, inflammation, and cellular proliferation.[8] The therapeutic outcome is a reduction in blood pressure and prevention of end-organ damage.[6][9]

  • A779 (Mas Receptor Antagonist): A779 selectively blocks the Mas receptor, preventing the actions of its endogenous ligand, Ang-(1-7). The Ang-(1-7)/Mas axis typically promotes vasodilation through nitric oxide (NO) release and bradykinin potentiation.[1][5] It also exerts anti-inflammatory and anti-proliferative effects, often by counteracting Ang II-stimulated signaling pathways like ERK1/2.[4] Therefore, A779 does not lower blood pressure; instead, it is used experimentally to inhibit the protective effects of the Ang-(1-7)/Mas pathway, which can unmask or exacerbate the hypertensive effects of the Ang II/AT1 axis.[2][4]

Signaling Pathway Diagrams

To visualize these opposing mechanisms, the following diagrams illustrate the key signaling cascades.

AT1R_Pathway cluster_RAS Pressor Arm of RAS Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Gq_11 Gq/11 AT1R->Gq_11 ARBs AT1 Receptor Blockers (e.g., Losartan) ARBs->AT1R PLC Phospholipase C Gq_11->PLC Effects Vasoconstriction Inflammation Fibrosis ↑ Blood Pressure PLC->Effects

Caption: AT1 Receptor Signaling Pathway and ARB Inhibition.

MasR_Pathway cluster_RAS Protective Arm of RAS Ang_1_7 Angiotensin-(1-7) MasR Mas Receptor Ang_1_7->MasR Signaling NO Release Bradykinin Potentiation Anti-inflammatory signaling MasR->Signaling A779 A779 A779->MasR Effects Vasodilation Anti-inflammatory Anti-fibrotic ↓ Blood Pressure Signaling->Effects

Caption: Mas Receptor Signaling Pathway and A779 Inhibition.

Comparative Data in Hypertension Models

Direct comparative studies are designed to elucidate the function of the Ang-(1-7)/Mas axis by observing the effect of its blockade with A779 in the context of simultaneous AT1 receptor blockade. The data highlight that the beneficial effects of ARBs can be partially attributed to the redirection of Ang II metabolism towards Ang-(1-7) formation.

ParameterAT1 Receptor Blocker (e.g., Losartan)Mas Receptor Antagonist (A779)AT1R Blocker + A779Source Model
Mean Arterial Pressure (MAP) ↓ (Significant Decrease)↔ or ↑ (No change or slight increase)↓ (Decrease is attenuated compared to ARB alone)Spontaneously Hypertensive Rats (SHR), Ang II-Infused Rats
Renal Blood Flow ↑ (Improved)↓ (Worsened or no change)↑ (Improvement is blunted compared to ARB alone)Anesthetized male and female rats with AT1R/AT2R blockade[10]
Cardiac Fibrosis ↓ (Reduced collagen deposition)↑ (Exacerbates fibrosis)↓ (Reduction is less pronounced than ARB alone)Ischemia/Reperfusion mouse models[2]
Inflammatory Markers (e.g., NF-κB) ↓ (Reduced activation)↑ (Blocks attenuation of inflammation)↓ (Reduction is less effective than ARB alone)Human Vascular Smooth Muscle Cells[11]
Oxidative Stress ↓ (Reduced)↑ (Blocks attenuation of oxidative stress)↓ (Reduction is blunted)Renal injury models[4]

Note: This table summarizes general findings from multiple preclinical studies. Specific quantitative values vary by model, dosage, and duration of treatment.

Experimental Protocols

The following outlines a typical methodology for evaluating the effects of these compounds in a preclinical hypertension model.

Objective: To determine the relative contributions of the AT1 and Mas receptors to blood pressure control and renal hemodynamics in a hypertensive animal model.

1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats as normotensive controls.

  • Age: 12-16 weeks.

  • Housing: Controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to standard chow and water.

2. Surgical Preparation (for direct measurements):

  • Anesthesia: Inactin (thiobutabarbital) or a similar long-acting anesthetic.

  • Instrumentation: Catheterization of the femoral artery for continuous blood pressure monitoring and the femoral vein for drug infusion. For renal studies, a clamp may be placed around the suprarenal aorta to control renal perfusion pressure.

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline).

  • Group 2: AT1 receptor blocker (e.g., Losartan, i.v. infusion).

  • Group 3: Mas receptor antagonist (A779, i.v. infusion).

  • Group 4: Combination of Losartan and A779.

4. Drug Administration:

  • A stabilization period is allowed post-surgery.

  • Baseline measurements of Mean Arterial Pressure (MAP), Heart Rate (HR), and other parameters are recorded.

  • Drugs are administered via intravenous infusion at established effective doses. A washout period may be included between different drug administrations in crossover designs.

5. Data Collection and Analysis:

  • Hemodynamic Monitoring: Continuous recording of arterial blood pressure and heart rate using a pressure transducer and data acquisition system.

  • Renal Function: In terminal experiments, urine can be collected from ureteral catheters to measure urine flow rate and sodium excretion (pressure natriuresis). Renal blood flow can be measured using an ultrasonic flow probe.

  • Biochemical Analysis: Blood samples are collected to measure plasma renin activity or angiotensin peptide levels.

  • Tissue Analysis: At the end of the experiment, organs like the heart and kidneys are harvested for histological analysis (e.g., fibrosis staining) or molecular analysis (e.g., qPCR for inflammatory markers).

  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) are used to compare data between groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Animal Model (e.g., SHR) B Surgical Instrumentation (Catheters, Probes) A->B C Baseline Data Recording (MAP, HR, etc.) B->C D Administer Compound (Vehicle, ARB, A779, Combo) C->D E Continuous Hemodynamic Monitoring D->E F Collect Samples (Blood, Tissue) E->F G Biochemical & Histological Analysis F->G H Statistical Analysis & Interpretation G->H

References

Navigating the Complex Landscape of RAS Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of A 779 and direct RAS GTPase inhibitors in the context of oncogenic signaling, providing researchers, scientists, and drug development professionals with a comprehensive guide to their efficacy and mechanisms of action.

The RAS family of small GTPases, particularly KRAS, NRAS, and HRAS, are among the most frequently mutated oncogenes in human cancers, making them a high-priority target for therapeutic intervention. This has led to the development of a new wave of direct RAS inhibitors. Concurrently, other signaling pathways that can influence cancer cell proliferation, such as the Renin-Angiotensin System (RAS), are also being explored for their therapeutic potential. This guide provides a detailed comparison of the efficacy of this compound, a modulator of the Renin-Angiotensin System, with that of direct RAS GTPase inhibitors, offering a clear distinction between their mechanisms and therapeutic applications in oncology.

Distinguishing Two RAS Systems in Cancer

It is crucial to differentiate between two distinct systems referred to by the acronym "RAS" in the context of cancer research:

  • The Renin-Angiotensin System (RAS): A hormonal system that regulates blood pressure and fluid balance. Its components, including angiotensin peptides, have been shown to have an influence on cancer progression.

  • The RAS family of GTPases (KRAS, NRAS, HRAS): A family of intracellular signaling proteins that act as molecular switches, regulating cell growth, proliferation, and survival. Mutations in these genes are direct drivers of many cancers.

This compound is a selective antagonist of the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System. It blocks the effects of angiotensin-(1-7), a peptide that has been shown in some preclinical studies to inhibit the growth of certain cancer cells.[1] Therefore, this compound's role in cancer is indirect, modulating a signaling pathway that can influence the tumor microenvironment and cancer cell proliferation.

In contrast, drugs like Sotorasib (AMG 510) and Adagrasib (MRTX849) are direct inhibitors of the oncogenic KRAS G12C mutant protein. More recently, a new class of pan-RAS inhibitors , such as RMC-6236 , has emerged, targeting multiple RAS isoforms and mutations. These agents directly bind to the RAS GTPase, locking it in an inactive state and thereby blocking its downstream pro-proliferative signaling.

Comparative Efficacy of RAS-Targeted Agents

The following tables summarize the available quantitative data on the efficacy of this compound and direct RAS GTPase inhibitors.

Table 1: In Vitro Efficacy of RAS-Targeted Agents

InhibitorTargetCancer Cell LineIC50 ValueReference
This compound Mas Receptor Antagonist---
Sotorasib (AMG 510) KRAS G12CNCI-H358 (NSCLC)~0.006 µM[2]
MIA PaCa-2 (Pancreatic)~0.009 µM[2]
H23 (NSCLC)1 µmol[3]
Adagrasib (MRTX849) KRAS G12CMIA PaCa-2 (Pancreatic)Single-digit nM range[4]
KRAS G12C-mutant cell lines10 - 973 nM (2D)[4][5]
KRAS G12C-mutant cell lines0.2 - 1042 nM (3D)[4][5]
RMC-6236 Pan-RAS (G12X, G13X, Q61X)---

Note: IC50 values for this compound in cancer cell lines are not typically reported as it is not a direct cytotoxic agent but a receptor antagonist.Data for RMC-6236 IC50 values are still emerging from preclinical studies.

Table 2: Clinical Efficacy of Direct RAS Inhibitors in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

InhibitorClinical TrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Sotorasib (AMG 510) CodeBreaK 200 (Phase 3)28%83%5.6 months
Adagrasib (MRTX849) KRYSTAL-12 (Phase 3)32%-5.5 months

Mechanisms of Action and Signaling Pathways

The fundamental difference in the efficacy of this compound and direct RAS inhibitors stems from their distinct mechanisms of action and the signaling pathways they target.

The Renin-Angiotensin System and this compound

The ACE2/angiotensin-(1-7)/Mas receptor axis can have anti-proliferative effects in some cancers. Angiotensin-(1-7) can inhibit cancer cell growth, and this effect is blocked by this compound.[1] This suggests that the therapeutic potential of modulating this pathway may be context-dependent.

cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R Activation MasR Mas Receptor Ang17->MasR Activation ACE ACE ACE2 ACE2 Pro-proliferative\nEffects Pro-proliferative Effects AT1R->Pro-proliferative\nEffects Anti-proliferative\nEffects Anti-proliferative Effects MasR->Anti-proliferative\nEffects A779 This compound A779->MasR Antagonism cluster_RAS_GTPase RAS GTPase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 RAS_GDP RAS-GDP (Inactive) GRB2_SOS1->RAS_GDP GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation KRAS_G12C_Inhibitor KRAS G12C Inhibitor (Sotorasib, Adagrasib) KRAS_G12C_Inhibitor->RAS_GDP Binds & Locks Inactive State Pan_RAS_Inhibitor Pan-RAS Inhibitor (RMC-6236) Pan_RAS_Inhibitor->RAS_GDP Binds & Locks Inactive State cluster_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture injection Subcutaneous Injection into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration (RAS Inhibitor) randomization->treatment control Vehicle Administration randomization->control monitoring Tumor & Body Weight Monitoring treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

References

A Guide to A-779 as a Negative Control in Angiotensin-(1-7) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-779, a widely used antagonist of the Mas receptor, for its application as a negative control in experiments involving Angiotensin-(1-7) [Ang-(1-7)]. We will explore its performance in contrast to other available alternatives, supported by experimental data, detailed protocols, and visual diagrams to facilitate your research and development endeavors.

Introduction to Ang-(1-7) and the Mas Receptor

Ang-(1-7) is a heptapeptide hormone that plays a crucial role in the renin-angiotensin system (RAS). It often counteracts the effects of Angiotensin II (Ang II), exhibiting vasodilatory, anti-inflammatory, and anti-proliferative properties.[1][2] These beneficial effects are primarily mediated through its binding to the G protein-coupled Mas receptor.[3][4] To elucidate the specific actions of Ang-(1-7) and its signaling pathways, researchers rely on selective antagonists to block its effects. A-779 is a key pharmacological tool used for this purpose, serving as a negative control to confirm that the observed effects are indeed mediated by the Ang-(1-7)/Mas receptor axis.

A-779: A Selective Mas Receptor Antagonist

A-779, a synthetic analog of Ang-(1-7) with a D-Alanine substitution at position 7 (D-Ala⁷-Ang-(1-7)), is a potent and selective antagonist of the Mas receptor.[3][5] Its primary mechanism of action is to competitively block the binding of Ang-(1-7) to the Mas receptor, thereby inhibiting its downstream signaling.[6][7]

Comparison of A-779 with Other Pharmacological Tools

The following tables provide a quantitative comparison of A-779 with another common Mas receptor antagonist, D-Pro⁷-Ang-(1-7), and a Mas receptor agonist, AVE 0991. This data is essential for selecting the appropriate tool for your experimental design.

Table 1: Comparison of Mas Receptor Antagonists

CompoundTypeTarget ReceptorPotency (IC₅₀)SelectivityKey Features
A-779 AntagonistMas0.3 nM[8]Selective for Mas over AT₁ and AT₂ receptors.[9]Widely used and well-characterized. Blocks many of the cardiovascular and cellular effects of Ang-(1-7).[9]
D-Pro⁷-Ang-(1-7) AntagonistMas, MrgDNot explicitly defined in all studies, but potent.May block receptors other than Mas, such as the Mas-related G-protein coupled receptor D (MrgD), which is also activated by alamandine, a metabolite of Ang-(1-7).[10]In some experimental models, it has been shown to be more effective than A-779 in blocking Ang-(1-7) effects, suggesting the involvement of other receptors.[2][11][12]

Table 2: Mas Receptor Agonist for Positive Control

CompoundTypeTarget ReceptorPotency (IC₅₀/EC₅₀)Key Features
AVE 0991 AgonistMasIC₅₀: ~21 nMA non-peptide mimetic of Ang-(1-7) that activates the Mas receptor. Useful as a positive control to confirm Mas receptor functionality.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 MasR Mas Receptor Ang17->MasR Binds and Activates ACE ACE ACE2 ACE2 Renin Renin Downstream Downstream Signaling (e.g., NO production, anti-inflammatory effects) MasR->Downstream Initiates A779 A-779 (Antagonist) A779->MasR Blocks Binding

Caption: Ang-(1-7) Signaling Pathway and A-779 Inhibition.

cluster_groups start Start Experiment prep Prepare Cells/Tissue start->prep control Control Group (Vehicle) prep->control ang17_group Ang-(1-7) Group prep->ang17_group a779_group A-779 + Ang-(1-7) Group (Negative Control) prep->a779_group measure Measure Endpoint (e.g., NO, Calcium, Gene Expression) control->measure stimulate Stimulate with Ang-(1-7) ang17_group->stimulate pre_treat Pre-treat with A-779 a779_group->pre_treat stimulate->measure pre_treat->stimulate analyze Analyze Data and Compare Groups measure->analyze end End analyze->end

References

A 779: A Comparative Analysis of its Cross-Reactivity with Angiotensin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A 779's interaction with its primary target, the Mas receptor, versus other key angiotensin receptors. Supported by experimental data, this document outlines the selectivity profile of this compound and offers detailed methodologies for assessing receptor cross-reactivity.

Quantitative Comparison of this compound Binding Affinity

Experimental data demonstrates a high affinity and selectivity of this compound for the Mas receptor with negligible interaction at the AT1 and AT2 receptors at concentrations up to 1 µM.[2][3] This selectivity is critical for its use as a pharmacological tool to specifically probe the function of the Mas receptor.

CompoundReceptorBinding Affinity (IC50/Ki)Reference
This compound Mas ~0.3 nM (IC50) [5]
This compoundAT1Negligible affinity at 1 µM[2][3]
This compoundAT2Negligible affinity at 1 µM[2][3]
Ang-(1-7)MasHigh Affinity[1]
Ang IIAT1High Affinity
Ang IIAT2High Affinity

Signaling Pathways of Mas, AT1, and AT2 Receptors

The distinct signaling pathways activated by Mas, AT1, and AT2 receptors underscore the importance of selective antagonists like this compound. The Mas receptor, upon activation by Ang-(1-7), often initiates signaling cascades that counteract the pro-inflammatory, vasoconstrictive, and proliferative effects mediated by the AT1 receptor. The AT2 receptor's signaling is more complex, often opposing AT1 receptor actions as well.

Renin-Angiotensin System Signaling Pathways cluster_classical Classical RAS Axis cluster_protective Protective RAS Axis Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII ACE2 ACE2 AngII->ACE2 AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Ang17 Angiotensin-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Classical_Effects Vasoconstriction, Inflammation, Proliferation AT1R->Classical_Effects Protective_Effects Vasodilation, Anti-inflammatory, Anti-proliferative MasR->Protective_Effects Counter_Regulatory_Effects Counter-regulatory Effects AT2R->Counter_Regulatory_Effects A779 This compound A779->MasR

Caption: The Renin-Angiotensin System's dual axes.

Experimental Protocols

Radioligand Competitive Binding Assay

A detailed methodology for assessing the binding affinity of this compound for the Mas, AT1, and AT2 receptors is provided below. This protocol is adapted from standard radioligand binding assay procedures for angiotensin receptors.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to the Mas, AT1, and AT2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human Mas, AT1, or AT2 receptors.

  • Radioligand: [125I]-Angiotensin-(1-7) for Mas receptor, [125I]-Angiotensin II for AT1 and AT2 receptors.

  • This compound (test compound).

  • Unlabeled Angiotensin-(1-7) and Angiotensin II (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled ligand (Ang-(1-7) or Ang II at a high concentration, e.g., 1 µM), 50 µL radioligand, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M), 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Assessing Receptor Cross-Reactivity

The following diagram illustrates a typical workflow for determining the selectivity of a receptor antagonist like this compound. This systematic approach ensures a thorough evaluation of on-target and off-target activities.

Receptor Antagonist Selectivity Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Screen Primary Screen: Binding Assay at Primary Target (Mas Receptor) Start->Primary_Screen Primary_Potency Determine Potency (IC50/Ki) at Primary Target Primary_Screen->Primary_Potency Secondary_Screen Secondary Screen: Binding Assays at Related Off-Targets (AT1, AT2 Receptors) Primary_Screen->Secondary_Screen Selectivity_Calculation Calculate Selectivity Ratio (Ki Off-Target / Ki Primary Target) Primary_Potency->Selectivity_Calculation Secondary_Potency Determine Potency (IC50/Ki) at Off-Targets Secondary_Screen->Secondary_Potency Secondary_Potency->Selectivity_Calculation Functional_Assay_Primary Functional Assay at Primary Target (e.g., Inhibition of Ang-(1-7) induced signaling) Selectivity_Calculation->Functional_Assay_Primary Functional_Assay_Secondary Functional Assays at Off-Targets (e.g., Inhibition of Ang II induced signaling) Selectivity_Calculation->Functional_Assay_Secondary Functional_Potency_Primary Determine Functional Potency (IC50) at Primary Target Functional_Assay_Primary->Functional_Potency_Primary Functional_Potency_Secondary Determine Functional Potency (IC50) at Off-Targets Functional_Assay_Secondary->Functional_Potency_Secondary Conclusion Conclusion: Selective Antagonist Profile Confirmed Functional_Potency_Primary->Conclusion Functional_Potency_Secondary->Conclusion

Caption: A systematic approach to antagonist selectivity profiling.

References

Comparative Analysis of A 779 and its Peptide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of A 779, a selective antagonist of the Mas receptor for Angiotensin-(1-7), and its key peptide analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the binding affinities, functional potencies, and signaling pathways of these compounds. Detailed experimental protocols for key assays are also provided to support further research and development in this area.

Introduction to this compound and the Angiotensin-(1-7)/Mas Receptor Axis

This compound is a potent and selective antagonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas, a G-protein coupled receptor.[1] It exhibits a high affinity for the Mas receptor, with a reported IC50 of 0.3 nM in radioligand binding assays, and shows negligible affinity for the classical angiotensin II receptors, AT1 and AT2.[1] The Ang-(1-7)/Mas receptor axis is a critical component of the renin-angiotensin system (RAS), often referred to as the "protective arm" of the RAS, as it generally counteracts the vasoconstrictive and pro-inflammatory effects of the Angiotensin II/AT1 receptor axis. This compound serves as a crucial tool for elucidating the physiological and pathological roles of the Ang-(1-7)/Mas axis.

Comparative Analysis of this compound and its Analogs

This section compares this compound with its notable peptide analogs, D-Pro7-Ang-(1-7) and alamandine, as well as the nonpeptide Mas receptor agonist, AVE 0991, to provide a broader context of Mas receptor modulation.

Binding Affinity and Potency

The binding affinities and functional potencies of this compound and its analogs are critical parameters for their use in research and potential therapeutic development. The following table summarizes the available quantitative data.

CompoundTarget Receptor(s)Binding Affinity (IC50/Ki)Functional PotencyReference(s)
This compound MasIC50 = 0.3 nMAntagonist[1]
D-Pro7-Ang-(1-7) Mas, MrgDNot explicitly quantified in direct comparisonAntagonist; blocks effects of alamandine[2][3]
Alamandine MrgDNot explicitly quantifiedAgonist[4]
AVE 0991 MasIC50 = 47.5 nMAgonist[5]

Note: Direct comparative studies providing IC50 or Ki values for all analogs at the Mas receptor under identical experimental conditions are limited. The data presented are compiled from various sources and should be interpreted with this in mind.

D-Pro7-Ang-(1-7): A Mas and MrgD Antagonist

D-Pro7-Ang-(1-7) is another important antagonist used to study the effects of Ang-(1-7) and related peptides. While it also antagonizes the Mas receptor, it is notably effective at blocking the actions of alamandine, a peptide closely related to Ang-(1-7) that preferentially acts on the Mas-related G protein-coupled receptor D (MrgD).[2][3] This dual antagonism makes D-Pro7-Ang-(1-7) a valuable tool for differentiating between Mas- and MrgD-mediated effects. In some experimental settings, the effects of Ang-(1-7) are blocked by D-Pro7-Ang-(1-7) but not by this compound, suggesting the involvement of receptors other than Mas.[6]

Alamandine: An Agonist of the MrgD Receptor

Alamandine is an endogenous peptide that is structurally similar to Ang-(1-7). However, it primarily exerts its effects through the MrgD receptor.[4] The cardiovascular effects of alamandine can be blocked by D-Pro7-Ang-(1-7) but not by this compound, highlighting the distinct receptor specificities of these peptides.[2][7][8]

AVE 0991: A Nonpeptide Mas Receptor Agonist

AVE 0991 is a nonpeptide small molecule that acts as a selective agonist for the Mas receptor.[5] It has been shown to mimic many of the beneficial cardiovascular effects of Ang-(1-7), such as nitric oxide production.[5][9] As an agonist, AVE 0991 serves as a useful counterpart to this compound for investigating the downstream consequences of Mas receptor activation.

Signaling Pathways

The Ang-(1-7)/Mas receptor axis activates several downstream signaling pathways that contribute to its physiological effects. The primary signaling events involve the production of nitric oxide (NO) and the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinase 1/2 (ERK1/2).

Nitric Oxide (NO) Signaling Pathway

Activation of the Mas receptor by Ang-(1-7) or its agonists leads to the stimulation of endothelial nitric oxide synthase (eNOS), resulting in the production of NO.[10] NO is a potent vasodilator and plays a key role in maintaining cardiovascular homeostasis. The antagonist this compound blocks this Ang-(1-7)-induced NO production.

cluster_0 Ang-(1-7) Signaling Ang-(1-7) Ang-(1-7) Mas Receptor Mas Receptor Ang-(1-7)->Mas Receptor Binds to eNOS Activation eNOS Activation Mas Receptor->eNOS Activation This compound This compound This compound->Mas Receptor Blocks Nitric Oxide (NO) Production Nitric Oxide (NO) Production eNOS Activation->Nitric Oxide (NO) Production Vasodilation Vasodilation Nitric Oxide (NO) Production->Vasodilation

Figure 1: Ang-(1-7)/Mas Receptor-Mediated Nitric Oxide Signaling Pathway.

MAPK/ERK Signaling Pathway

The Ang-(1-7)/Mas axis also modulates the MAPK/ERK signaling pathway. While Angiotensin II typically stimulates ERK1/2 phosphorylation, Ang-(1-7) has been shown to counteract this effect, thereby inhibiting downstream cellular processes such as proliferation and inflammation.[11][12] this compound can block this inhibitory effect of Ang-(1-7) on Ang II-induced ERK1/2 phosphorylation.

cluster_1 MAPK/ERK Signaling Ang II Ang II AT1 Receptor AT1 Receptor Ang II->AT1 Receptor Activates Ang-(1-7) Ang-(1-7) Mas Receptor Mas Receptor Ang-(1-7)->Mas Receptor Activates ERK1/2 Phosphorylation ERK1/2 Phosphorylation AT1 Receptor->ERK1/2 Phosphorylation Stimulates Mas Receptor->ERK1/2 Phosphorylation Inhibits Ang II effect This compound This compound This compound->Mas Receptor Blocks Cell Proliferation/Inflammation Cell Proliferation/Inflammation ERK1/2 Phosphorylation->Cell Proliferation/Inflammation

Figure 2: Modulation of MAPK/ERK Signaling by the Ang-(1-7)/Mas Axis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research.

Radioligand Binding Assay for Mas Receptor

This protocol is adapted for the Mas receptor using a radiolabeled Ang-(1-7) analog.

cluster_2 Radioligand Binding Assay Workflow prep Prepare cell membranes expressing Mas receptor incubate Incubate membranes with [125I]-Ang-(1-7) and competitor (this compound or analog) prep->incubate separate Separate bound and free radioligand by filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50/Ki values measure->analyze

Figure 3: Workflow for Mas Receptor Radioligand Binding Assay.

Materials:

  • Cell membranes from cells overexpressing the Mas receptor.

  • [125I]-Ang-(1-7) (radioligand).

  • This compound and peptide analogs (competitors).

  • Binding buffer: 10 mM Na-phosphate buffer (pH 7.4), 120 mM NaCl, 5 mM MgCl2, 0.2% BSA, 0.005% bacitracin.[13]

  • Wash buffer: Ice-cold binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension, 50 µL of [125I]-Ang-(1-7) at a final concentration of ~0.5 nM, and 50 µL of varying concentrations of this compound or its analogs. For total binding, add 50 µL of binding buffer instead of a competitor. For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Ang-(1-7).

  • Incubate at 4°C for 60 minutes.[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

Nitric Oxide (NO) Measurement in Cultured Cells

This protocol describes the measurement of NO production in endothelial cells using the Griess reagent system.

Materials:

  • Cultured endothelial cells (e.g., human aortic endothelial cells - HAECs).

  • This compound and its analogs.

  • Ang-(1-7).

  • Griess Reagent System (e.g., from Promega).

  • Phosphate-buffered saline (PBS).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Seed endothelial cells in a 96-well plate and grow to confluence.

  • Wash the cells with PBS and replace the medium with a serum-free medium.

  • Pre-incubate the cells with this compound or its analogs for 30 minutes.

  • Stimulate the cells with Ang-(1-7) (e.g., 100 nM) for a specified time (e.g., 30 minutes).

  • Griess Assay: Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the detection of phosphorylated ERK1/2 in response to Ang-(1-7) and its modulation by this compound.[14]

Materials:

  • Cultured vascular smooth muscle cells (VSMCs) or other relevant cell types.

  • Angiotensin II (Ang II).

  • Ang-(1-7).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Culture cells to near confluence and serum-starve overnight.

  • Pre-treat cells with this compound for 30 minutes, followed by stimulation with Ang-(1-7) and/or Ang II for the desired time (e.g., 5-15 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.

References

A 779 in Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A 779's performance in combination with other therapeutic agents, supported by experimental data. This compound is a selective antagonist of the Mas receptor, a key component of the alternative renin-angiotensin system (RAS), which counteracts the classical ACE/Ang II/AT1 receptor axis.

This guide summarizes key findings from preclinical studies investigating the effects of this compound in combination with other agents, primarily focusing on cardiovascular and musculoskeletal applications. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility.

Data Presentation: Comparative Efficacy of this compound Combination Therapies

The following tables summarize the quantitative data from preclinical studies on this compound in combination with other therapeutic agents.

Table 1: Effect of this compound and Perindopril Combination on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDurationChange in Mean Arterial Pressure (mmHg)
Saline7 daysNo significant change
Angiotensin-(1-7)7 daysDecreased on days 4 and 5
Angiotensin-(1-7) + this compound7 daysAttenuated the depressor effect of Ang-(1-7)
Perindopril7 daysSignificant decrease
Perindopril + this compound7 daysNo significant alteration of the antihypertensive effect

Data from a study investigating the role of Angiotensin-(1-7) in the antihypertensive effects of ACE inhibitors.[1]

Table 2: Effect of this compound in Combination with Angiotensin-(1-7) and an AT2R Antagonist on Ventilator-Induced Diaphragmatic Dysfunction in Rats

Treatment GroupDiaphragm Muscle Fiber Cross-Sectional Area (μm²)Diaphragmatic Contractility (Force at 50 Hz)Atrogin-1 mRNA Levels
Control3159 ± 430N/AN/A
Vehicle (Mechanical Ventilation)2427 ± 397 (p=0.001 vs Control)Significantly reducedN/A
Angiotensin-(1-7)2990 ± 760Higher than vehicleLower than vehicle
Angiotensin-(1-7) + this compound2976 ± 455Significantly lower than Ang-(1-7) alone (p<0.05)Increased compared to Ang-(1-7) alone
Angiotensin-(1-7) + this compound + PD123319 (AT2R antagonist)3001 ± 595Significantly lower than Ang-(1-7) alone (p<0.05)Increased compared to Ang-(1-7) alone

Data from a study on the protective effects of Angiotensin-(1-7) in a rat model of ventilator-induced diaphragmatic dysfunction.[2]

Table 3: Effect of this compound and Angiotensin-(1-7) on Mucosal Wound Healing in Mice

Treatment GroupWound Size at 96h (mm²)Body Weight Change (g)
Vehicle Control3.29 ± 0.31-0.9 ± 0.3 (p<0.05)
Angiotensin-(1-7)2.01 ± 0.43 (p<0.05 vs Control)-0.1 ± 0.3 (Not significant)
This compound alone3.65 ± 0.41 (Not significant vs Control)-1.8 ± 0.4 (p<0.05)
Angiotensin-(1-7) + this compound3.80 ± 0.59 (Not significant vs Control)N/A

Data from a study on the role of the Angiotensin-(1-7)/Mas receptor axis in small intestinal wound healing.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways and experimental workflows relevant to the studies cited in this guide.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Ang_II Angiotensin II Ang_I->Ang_II ACE Ang_1_7 Angiotensin-(1-7) Ang_I->Ang_1_7 ACE2 Ang_II->Ang_1_7 ACE2 AT1R AT1 Receptor Ang_II->AT1R MasR Mas Receptor Ang_1_7->MasR Renin Renin ACE ACE ACE2 ACE2 Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Fibrosis Fibrosis AT1R->Fibrosis Vasodilation Vasodilation MasR->Vasodilation Anti_inflammatory Anti-inflammatory MasR->Anti_inflammatory Anti_fibrotic Anti-fibrotic MasR->Anti_fibrotic A779 This compound A779->MasR ACE_I ACE Inhibitors ACE_I->ACE

Caption: The Renin-Angiotensin System and points of intervention.

Experimental Workflow for In Vivo Studies cluster_animal_model Animal Model cluster_treatment Treatment Administration cluster_data_collection Data Collection cluster_analysis Analysis Animal_Selection Select Animal Model (e.g., SHR, Sprague-Dawley rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Group_Assignment Randomly Assign to Treatment Groups Acclimatization->Group_Assignment Drug_Administration Administer this compound in Combination (e.g., with Ang-(1-7), Perindopril) Group_Assignment->Drug_Administration Physiological_Measurement Measure Physiological Parameters (e.g., Blood Pressure) Drug_Administration->Physiological_Measurement Tissue_Harvesting Harvest Tissues for Ex Vivo Analysis Physiological_Measurement->Tissue_Harvesting Ex_Vivo_Analysis Ex Vivo Analysis (e.g., Histology, qPCR, Western Blot) Tissue_Harvesting->Ex_Vivo_Analysis Statistical_Analysis Statistical Analysis of Data Ex_Vivo_Analysis->Statistical_Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Blood Pressure Measurement in Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto rats are commonly used.

  • Catheter Implantation:

    • Anesthetize the rat (e.g., with isoflurane).

    • Implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for intravenous drug infusion.

    • Exteriorize the catheters at the back of the neck.

    • Allow the animal to recover for at least 24 hours before the experiment.

  • Drug Administration:

    • Dissolve this compound and the combination agent (e.g., perindopril) in sterile saline.

    • Infuse the drugs continuously via the jugular vein catheter using a micro-infusion pump.

  • Blood Pressure Monitoring:

    • Connect the arterial catheter to a pressure transducer.

    • Record blood pressure continuously using a data acquisition system.

    • Calculate mean arterial pressure (MAP) from the recorded data.

Ex Vivo Diaphragm Contractility Measurement
  • Tissue Preparation:

    • Euthanize the rat and carefully excise the diaphragm.

    • Place the diaphragm in a bath containing Krebs-Ringer solution, bubbled with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 25°C).

  • Contractility Measurement:

    • Attach a section of the diaphragm to a force transducer.

    • Stimulate the muscle with electrical pulses of varying frequencies (e.g., 10-120 Hz) to induce tetanic contractions.

    • Record the force generated by the muscle at each frequency.

    • Normalize the force to the cross-sectional area of the muscle bundle.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction:

    • Homogenize the tissue sample in a lysis buffer (e.g., TRIzol).

    • Extract total RNA using a standard phenol-chloroform extraction method.

    • Assess RNA quality and quantity using spectrophotometry.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the PCR in a real-time PCR machine.

    • Quantify the relative expression of the target gene using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Histological Analysis of Muscle Fiber Cross-Sectional Area
  • Tissue Processing:

    • Fix the muscle tissue in 10% formalin and embed it in paraffin.

    • Cut 5-10 µm thick cross-sections of the muscle.

  • Staining:

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize the muscle fibers.

  • Image Analysis:

    • Capture digital images of the stained sections using a microscope.

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.

This guide provides a foundational understanding of the use of this compound in combination therapies. The presented data and protocols are intended to support further research and development in this area. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for A-779

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant research environment. This document provides detailed procedural guidance for the safe disposal of A-779, a selective Mas receptor antagonist.

A-779 is a peptide-based compound with the chemical formula C₃₉H₆₀N₁₂O₁₁ and the CAS number 159432-28-7.[1] It is a potent and selective antagonist of the Angiotensin-(1-7) receptor, Mas.[2][3] While A-779 is not classified as a hazardous substance or mixture, and its toxicological properties have not been fully investigated, it is imperative to follow standard laboratory safety protocols during its handling and disposal.[2]

Chemical and Physical Properties

A summary of the relevant quantitative data for A-779 is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₃₉H₆₀N₁₂O₁₁
Molecular Weight 872.98 g/mol [1]
CAS Number 159432-28-7[1]
Appearance White to off-white powder[2]
Solubility Soluble in water[1][2]
Storage Temperature -20°C[1]
Purity ≥95% (HPLC)[1]

Experimental Protocols: Disposal of A-779

The following step-by-step methodologies provide a clear guide for the proper disposal of A-779 in various forms.

1. Disposal of Unused Solid A-779:

  • Step 1: Evaluation. Assess the quantity of the unused solid A-779. Small, residual amounts can be managed differently than bulk quantities.

  • Step 2: Waste Collection. Collect the solid A-779 in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Step 3: Institutional Guidelines. Consult your institution's specific waste disposal guidelines. Many research facilities have dedicated chemical waste programs.

  • Step 4: Professional Disposal. Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.

2. Disposal of A-779 Solutions:

  • Step 1: Neutralization (if applicable). If the A-779 is dissolved in an acidic or basic solution, neutralize it to a pH between 6.0 and 8.0 using appropriate neutralizing agents.

  • Step 2: Dilution. For small quantities of aqueous A-779 solutions (typically less than 100 mL), dilute the solution with at least 10 volumes of water.

  • Step 3: Drain Disposal (with caution). While A-779 is water-soluble and not classified as hazardous, it is crucial to check with your local wastewater regulations and institutional policies before disposing of any chemical down the drain. If permitted, flush the diluted solution down a laboratory sink with a copious amount of running water.

  • Step 4: Waste Collection (for larger volumes or restricted drain disposal). For larger volumes or if drain disposal is not permitted, collect the A-779 solution in a labeled, sealed container for chemical waste.

  • Step 5: Professional Disposal. Arrange for disposal through your institution's EHS office or a certified waste disposal service.

3. Decontamination and Disposal of Empty Containers:

  • Step 1: Rinsing. Rinse the empty container that held A-779 three times with a suitable solvent (e.g., water).

  • Step 2: Collection of Rinsate. Collect the rinsate and dispose of it as you would an A-779 solution.

  • Step 3: Container Disposal. Once thoroughly rinsed, the container can typically be disposed of as regular laboratory glassware or plastic waste. Deface the label to prevent misuse.

4. Spill Management:

  • Step 1: Personal Protective Equipment (PPE). In the event of a spill, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Step 2: Containment. For solid spills, carefully sweep up the material and place it in a labeled waste container. For liquid spills, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or spill pads).

  • Step 3: Cleaning. Clean the spill area with soap and water.

  • Step 4: Waste Disposal. Dispose of the collected spill material and cleaning supplies as non-hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of A-779.

A779_Disposal_Workflow start Start: A-779 Waste waste_type Identify Waste Type start->waste_type solid Solid A-779 waste_type->solid Solid solution A-779 Solution waste_type->solution Solution container Empty Container waste_type->container Container collect_solid Collect in Labeled Non-Hazardous Waste Container solid->collect_solid check_volume Check Volume solution->check_volume rinse Rinse 3x with Appropriate Solvent container->rinse professional_disposal Arrange for Professional Waste Disposal (EHS) collect_solid->professional_disposal small_volume < 100 mL check_volume->small_volume Small large_volume > 100 mL check_volume->large_volume Large dilute Dilute with 10x Water small_volume->dilute collect_liquid Collect in Labeled Non-Hazardous Waste Container large_volume->collect_liquid check_regulations Check Local Regulations for Drain Disposal dilute->check_regulations drain_disposal Flush Down Drain with Copious Water check_regulations->drain_disposal Permitted check_regulations->collect_liquid Not Permitted end End of Disposal Process drain_disposal->end collect_liquid->professional_disposal collect_rinsate Collect Rinsate for Disposal rinse->collect_rinsate dispose_container Dispose of Container as Regular Lab Waste rinse->dispose_container collect_rinsate->solution dispose_container->end professional_disposal->end

Caption: A logical workflow for the safe disposal of A-779 in different forms.

References

Navigating the Safe Handling of A-779: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential safety and logistical information for the handling of A-779, a selective peptide antagonist of the Mas receptor. This guidance includes operational procedures and disposal plans to foster a secure and efficient research environment.

A-779 is a valuable tool in studying the renin-angiotensin system (RAS), specifically the protective arm involving Angiotensin-(1-7) and the Mas receptor. Its ability to selectively block this pathway allows for detailed investigation of its physiological and pathophysiological roles.

Essential Safety and Handling Precautions

Personal Protective Equipment (PPE):

When handling A-779, especially in its lyophilized powder form, appropriate personal protective equipment is crucial to prevent inhalation, ingestion, or skin contact.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection For operations that may generate dust (e.g., weighing), a NIOSH-approved respirator is recommended.

First Aid Measures:

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: From Receipt to Use

A systematic approach to the operational logistics of A-779 ensures both safety and the integrity of the compound for experimental use.

Receiving and Storage:

Upon receipt, A-779, typically a lyophilized powder, should be stored at -20°C in a tightly sealed container to prevent degradation. For long-term storage, -80°C is recommended. The product is often hygroscopic and should be protected from light.

Preparation of Stock Solutions:

To minimize repeated freeze-thaw cycles that can degrade the peptide, it is recommended to prepare aliquots of a stock solution.

  • Solubility: A-779 is soluble in distilled water and DMSO. For a stock solution, dissolve the peptide in a minimal amount of a suitable solvent, and then dilute to the desired concentration with the appropriate buffer or cell culture medium.

  • Storage of Solutions: Aliquoted stock solutions should be stored at -20°C or -80°C and are typically stable for at least one year.

Experimental Protocols: Methodologies for Key Experiments

A-779 is primarily used to investigate the physiological roles of the Angiotensin-(1-7)/Mas receptor axis. Below are generalized protocols for its application in both in vitro and in vivo settings.

In Vitro Cell Culture Experiments:

The primary application of A-779 in cell culture is to act as an antagonist to the Mas receptor, thereby blocking the effects of Angiotensin-(1-7).

Objective: To determine the role of the Ang-(1-7)/Mas axis in a specific cellular response.

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere and grow to the desired confluency.

  • Pre-treatment with A-779: Prior to stimulation with Angiotensin-(1-7) or other agonists, pre-incubate the cells with A-779 at a concentration determined by dose-response experiments (typically in the nanomolar to low micromolar range). The pre-incubation time can vary but is often between 30 minutes to 2 hours.

  • Stimulation: Add Angiotensin-(1-7) or the agonist of interest to the cell culture medium.

  • Incubation: Incubate the cells for the desired period to observe the cellular response (e.g., changes in protein expression, signaling pathway activation, cell proliferation).

  • Analysis: Harvest the cells for downstream analysis (e.g., Western blotting, qPCR, immunofluorescence).

In Vivo Animal Studies:

In animal models, A-779 is administered to block the in vivo effects of the Ang-(1-7)/Mas axis.

Objective: To investigate the systemic or organ-specific effects of Mas receptor blockade.

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment according to institutional guidelines.

  • Route of Administration: A-779 can be administered via various routes, including intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injection, or via osmotic mini-pumps for continuous infusion. The choice of route depends on the experimental design and desired pharmacokinetic profile.

  • Dosage: The effective dose of A-779 will vary depending on the animal model, the route of administration, and the specific research question. A thorough literature review and pilot studies are necessary to determine the optimal dosage.

  • Treatment Period: The duration of treatment can range from a single dose for acute studies to several weeks for chronic studies.

  • Monitoring and Analysis: Monitor the animals for physiological and behavioral changes throughout the study. At the end of the experimental period, collect tissues and blood samples for analysis.

The Angiotensin-(1-7)/Mas Receptor Signaling Pathway

The following diagram illustrates the signaling pathway involving Angiotensin-(1-7) and its receptor, Mas, which A-779 antagonizes.

Angiotensin_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Cellular Response Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AT1R AT1 Receptor AngII->AT1R MasR Mas Receptor Ang17->MasR Downstream_Mas Downstream Signaling (e.g., PI3K/Akt, NO production) MasR->Downstream_Mas Activates Downstream_AT1R Downstream Signaling (e.g., Vasoconstriction, Inflammation) AT1R->Downstream_AT1R Activates A779 A-779 A779->MasR Blocks

Caption: Signaling pathway of the protective arm of the RAS.

Disposal Plan

Proper disposal of A-779 and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Unused A-779: Unused lyophilized A-779 should be disposed of as chemical waste according to your institution's and local regulations.

  • Solutions: Aqueous solutions containing A-779 should be collected in a designated hazardous waste container. Avoid pouring solutions down the drain.

  • Contaminated Materials: All materials that have come into contact with A-779, such as pipette tips, tubes, and gloves, should be disposed of in a designated hazardous waste container.

By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize A-779 in their investigations, contributing to a deeper understanding of the renin-angiotensin system and its implications for health and disease.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.